molecular formula C13H11N3O6S2 B15582784 EACC

EACC

カタログ番号: B15582784
分子量: 369.4 g/mol
InChIキー: ISLJZDYAPAUORR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

EACC is a useful research compound. Its molecular formula is C13H11N3O6S2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJZDYAPAUORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EACC, a Reversible Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EACC, chemically identified as ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate, is a potent and reversible inhibitor of autophagy.[1][2][3][4] Its primary mechanism of action lies in the specific blockade of autophagosome-lysosome fusion, a critical terminal step in the autophagic process. This inhibitory effect is achieved through the selective prevention of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), from localizing to the autophagosomal membrane.[1][2][3] This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key step in this pathway is the fusion of the autophagosome, a double-membraned vesicle containing the cellular cargo, with the lysosome, an organelle filled with hydrolytic enzymes. This fusion creates an autolysosome, where the degradation of the cargo occurs.

This compound disrupts this process by targeting the machinery responsible for the fusion event. Specifically, it has been demonstrated that this compound selectively inhibits the translocation of Syntaxin 17 (Stx17) to the autophagosome.[1][2][3] Stx17 is a crucial SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) protein that resides on the outer membrane of completed autophagosomes and is essential for mediating their fusion with lysosomes. By preventing the recruitment of Stx17, this compound effectively halts the final step of the autophagic flux.[1]

Signaling Pathway

The following diagram illustrates the established signaling pathway affected by this compound.

EACC_Mechanism cluster_autophagy Autophagic Process Autophagosome Autophagosome Formation Stx17_recruitment Syntaxin 17 (Stx17) Recruitment Autophagosome->Stx17_recruitment Autophagosome_Stx17 Stx17-positive Autophagosome Stx17_recruitment->Autophagosome_Stx17 Autolysosome Autolysosome (Degradation) Autophagosome_Stx17->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Stx17_recruitment Inhibits

Figure 1: this compound's inhibitory effect on the autophagic pathway.

Quantitative Data

The efficacy of this compound has been quantitatively assessed in the context of its ability to protect cells from the protein toxin ricin, a process that involves autophagic pathways.

Cell Line Pre-incubation Time with this compound This compound Concentration (µM) Fold Protection (Increase in IC50 for Ricin) Reference
HEp-230 min1~2[1]
HEp-230 min5~10[1]
HEp-230 min10>100 (fully protected)[1]
HEp-22 h1~3[1]
HEp-22 h5~20[1]
HEp-22 h10>100 (fully protected)[1]

Table 1: Protective Effect of this compound Against Ricin Toxicity in HEp-2 Cells [1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ricin Toxicity Assay

This experiment quantifies the protective effect of this compound against a known cellular toxin.

Objective: To determine the IC50 of ricin in the presence and absence of this compound.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured to a desired confluency.

  • This compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 30 minutes or 2 hours) in serum-free media to induce autophagy.

  • Ricin Treatment: Increasing concentrations of ricin are added to the wells, and the cells are incubated for 3 hours.

  • Protein Synthesis Measurement: Protein synthesis is measured as an indicator of cell viability. This is typically done by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]leucine) into newly synthesized proteins.

  • Data Analysis: The concentration of ricin that inhibits protein synthesis by 50% (IC50) is calculated for both this compound-treated and control cells. The fold protection is determined by dividing the IC50 of ricin in this compound-treated cells by the IC50 in control cells.

Experimental Workflow for Ricin Toxicity Assay

The following diagram outlines the workflow for the ricin toxicity assay.

Ricin_Toxicity_Workflow start Start cell_seeding Seed HEp-2 cells in 96-well plates start->cell_seeding pre_incubation Pre-incubate with this compound or DMSO (30 min or 2 h) cell_seeding->pre_incubation ricin_treatment Add increasing concentrations of ricin pre_incubation->ricin_treatment incubation Incubate for 3 hours ricin_treatment->incubation protein_synthesis Measure protein synthesis (e.g., [3H]leucine incorporation) incubation->protein_synthesis data_analysis Calculate IC50 and Fold Protection protein_synthesis->data_analysis end End data_analysis->end

References

EACC: A Technical Guide to a Novel Reversible Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis and disease. The modulation of autophagy holds significant therapeutic potential. This document provides an in-depth technical guide on EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), a novel, reversible small molecule inhibitor of autophagy. This compound presents a unique mechanism of action by specifically blocking the late stage of autophagy—the fusion of autophagosomes with lysosomes. This guide details the molecular mechanism of this compound, provides comprehensive experimental protocols for its study, summarizes its physicochemical properties and quantitative data regarding its activity, and discusses its potential applications in research and drug development.

Introduction to this compound

This compound is a small molecule compound that has been identified as a potent and reversible inhibitor of autophagic flux.[1][2] Unlike many other autophagy inhibitors that target the early stages of autophagosome formation or alter lysosomal pH, this compound specifically impedes the fusion of autophagosomes with lysosomes.[3][4] This targeted mechanism of action makes this compound a valuable tool for dissecting the molecular machinery of the late stages of autophagy and presents a promising avenue for therapeutic intervention in diseases where autophagy is dysregulated.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
IUPAC Name ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate[5]
Molecular Formula C13H11N3O6S2[5][6]
Molecular Weight 369.4 g/mol [5][7]
CAS Number 864941-31-1[5][6]
Appearance Solid[6]
Solubility DMSO: 16.88 mg/mL (with sonication)[6][8]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent (-80°C): 6 months.[6]

Mechanism of Action

This compound exerts its inhibitory effect on autophagy by preventing the translocation of the autophagosomal SNARE protein Syntaxin 17 (Stx17) to mature autophagosomes.[1][2] This action is critical because the presence of Stx17 on the autophagosome membrane is a prerequisite for the subsequent fusion with lysosomes. By inhibiting Stx17 loading, this compound effectively blocks the formation of the SNARE complex, which also includes SNAP29 and the lysosomal SNARE VAMP8, thereby halting the final degradation step of autophagy.[1][4] A key feature of this compound is its reversibility; upon washout of the compound, the block in autophagic flux is relieved.[1]

Signaling Pathway Disrupted by this compound

Caption: Mechanism of this compound-mediated inhibition of autophagy.

Quantitative Data

The following table summarizes the key quantitative data related to the experimental use of this compound. At present, specific IC50 values for autophagy inhibition and binding affinities have not been widely reported in the literature.

ParameterValueCell Line(s)Reference
Effective Concentration 5 - 10 µMHeLa, BJ, U937[2][9]
Treatment Duration 2 - 4 hoursHeLa[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy.

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

This assay is used to monitor the progression of autophagy from autophagosome formation to autolysosome formation. The tandem fluorescent protein mRFP-GFP-LC3 is used, where GFP fluorescence is quenched in the acidic environment of the autolysosome, while mRFP remains stable.

Workflow Diagram:

Autophagic_Flux_Workflow start Start seed_cells Seed cells expressing mRFP-GFP-LC3 start->seed_cells treat_this compound Treat with this compound (e.g., 10 µM, 2h) seed_cells->treat_this compound fix_cells Fix cells with 4% PFA treat_this compound->fix_cells mount_slides Mount on slides fix_cells->mount_slides image_cells Image using confocal microscopy mount_slides->image_cells quantify Quantify yellow (autophagosomes) and red (autolysosomes) puncta image_cells->quantify end End quantify->end

Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate.

    • Transfect cells with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the protein for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

    • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin).

    • Incubate the cells for the desired time (e.g., 2 hours).

  • Cell Fixation and Mounting:

    • Aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mRFP (e.g., 561 nm).

    • Quantify the number of yellow (GFP- and mRFP-positive) puncta, representing autophagosomes, and red (mRFP-positive only) puncta, representing autolysosomes, per cell using image analysis software (e.g., ImageJ).

    • An increase in yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.

Co-Immunoprecipitation (Co-IP) of SNARE Proteins

This protocol is designed to assess the effect of this compound on the interaction between Stx17 and VAMP8.

Workflow Diagram:

CoIP_Workflow start Start transfect_cells Co-transfect cells with FLAG-Stx17 and GFP-VAMP8 start->transfect_cells treat_this compound Treat with this compound (e.g., 10 µM, 2h) transfect_cells->treat_this compound lyse_cells Lyse cells in Co-IP buffer treat_this compound->lyse_cells immunoprecipitate Immunoprecipitate with anti-GFP antibody beads lyse_cells->immunoprecipitate wash_beads Wash beads immunoprecipitate->wash_beads elute_proteins Elute proteins wash_beads->elute_proteins western_blot Analyze by Western Blot for FLAG-Stx17 elute_proteins->western_blot end End western_blot->end

Caption: Workflow for Co-immunoprecipitation of Stx17 and VAMP8.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in 10 cm dishes.

    • Co-transfect cells with plasmids encoding FLAG-tagged Stx17 and GFP-tagged VAMP8.

  • This compound Treatment and Cell Lysis:

    • 24-48 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

    • Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new pre-chilled tube.

    • Incubate the lysate with anti-GFP antibody-conjugated beads (e.g., GFP-Trap) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold Co-IP lysis buffer.

    • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the FLAG tag to detect co-immunoprecipitated Stx17.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • A reduced amount of FLAG-Stx17 in the this compound-treated sample compared to the control indicates that this compound disrupts the interaction between Stx17 and VAMP8.

Western Blotting for LC3

This protocol is used to assess the accumulation of LC3-II, a marker for autophagosomes, upon this compound treatment.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate and treat cells with this compound as described above. It is recommended to include a condition with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine as a positive control for autophagic flux blockage.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (20-30 µg) per lane on a 12-15% polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST and detect the signal using an ECL substrate.

    • An accumulation of the lower band (LC3-II) in this compound-treated cells is indicative of autophagosome accumulation due to blocked degradation.

Potential Applications and Future Directions

This compound's specific and reversible mechanism of action makes it a valuable tool for:

  • Dissecting the molecular details of autophagosome-lysosome fusion: By reversibly stalling this step, researchers can synchronize a population of cells and study the dynamics of protein and lipid recruitment to the fusion machinery.

  • Investigating the role of autophagy in disease: this compound can be used in cellular and potentially in vivo models to study the consequences of blocking the final stage of autophagy in various pathological contexts, such as neurodegenerative diseases, cancer, and infectious diseases.

  • Drug development: As a lead compound, this compound's structure could be optimized to develop more potent and specific inhibitors of the autophagosome-lysosome fusion process for therapeutic applications.

Future research should focus on identifying the direct molecular target of this compound, which is currently unknown. Elucidating this will provide deeper insights into the regulation of Stx17 translocation. Furthermore, comprehensive studies on the off-target effects and in vivo efficacy and safety of this compound are necessary to evaluate its full therapeutic potential.

Conclusion

This compound is a novel and powerful tool for the study of autophagy. Its unique ability to reversibly inhibit the fusion of autophagosomes with lysosomes by preventing Stx17 translocation provides a means to investigate the late stages of this fundamental cellular process with high temporal resolution. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to advance our understanding of autophagy and its role in health and disease.

References

EACC: A Reversible Autophagy Inhibitor for Precise Modulation of Autophagic Flux

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autophagy is a fundamental cellular degradation and recycling process with profound implications for human health and disease. Its dysregulation is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making it a critical target for therapeutic intervention. However, the available tools to study and modulate autophagy have often been limited by off-target effects and irreversibility. This technical guide introduces Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate (EACC), a novel small molecule that acts as a highly specific and reversible inhibitor of autophagy. This compound offers a significant advantage over traditional late-stage autophagy inhibitors by selectively blocking autophagosome-lysosome fusion without perturbing the endo-lysosomal system. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the key cellular pathways and experimental workflows.

Introduction to this compound: A Novel Tool for Autophagy Research

This compound is a cell-permeable small molecule that has been identified as a potent and reversible inhibitor of autophagic flux.[1][2][3][4][5] Unlike commonly used late-stage autophagy inhibitors such as bafilomycin A1 and chloroquine, which disrupt lysosomal function by inhibiting the V-ATPase and increasing lysosomal pH, this compound's mechanism is highly specific.[1][6] It acts by preventing the translocation of the autophagosomal SNARE protein Syntaxin 17 (Stx17) onto completed autophagosomes.[1][2][3][4] This action renders the autophagosomes "fusion-incompetent," leading to their accumulation without affecting the integrity or function of the lysosome.[1] The reversibility of this compound's action allows for temporal control of autophagy inhibition, making it an invaluable tool for studying the dynamic processes of autophagosome maturation and fusion.[1][3][4]

Mechanism of Action: Preventing Autophagosome-Lysosome Fusion

The final step of autophagy involves the fusion of the autophagosome with a lysosome to form an autolysosome, where the captured cargo is degraded. This fusion process is mediated by a series of proteins, including the SNARE complex. This compound specifically disrupts this terminal stage.

The core mechanism of this compound's inhibitory action is the prevention of Stx17 loading onto autophagosomes.[1][2][4] Stx17, along with SNAP29, is a crucial SNARE protein that localizes to the outer membrane of completed autophagosomes.[1] Once on the autophagosome, Stx17 interacts with the lysosomal R-SNARE VAMP8 and the HOPS tethering complex subunit VPS33A to mediate the fusion of the two vesicles.[1][3][4]

This compound treatment leads to a significant reduction in the colocalization of Stx17 with the autophagosome marker LC3.[1][7] This prevention of Stx17 translocation effectively blocks the formation of the SNARE complex required for fusion.[1] Consequently, autophagosomes accumulate in the cytoplasm, as evidenced by an increase in the lipidated form of LC3 (LC3-II) and the accumulation of the autophagy receptor p62/SQSTM1.[1][7] Importantly, this compound does not affect the completion of autophagosomes or the recruitment of autophagy adaptors like p62.[1][7]

EACC_Mechanism cluster_snares SNARE Complex Formation Autophagosome Autophagosome (LC3-II Positive) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Stx17 Stx17 SNARE_Complex SNARE Complex Stx17->SNARE_Complex SNAP29 SNAP29 SNAP29->SNARE_Complex VAMP8 VAMP8 (on Lysosome) VAMP8->SNARE_Complex HOPS HOPS Complex (VPS33A) HOPS->SNARE_Complex This compound This compound Stx17_translocation Stx17 Translocation to Autophagosome This compound->Stx17_translocation

Figure 1: Mechanism of this compound-mediated inhibition of autophagy.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key autophagy markers as reported in the literature. These data highlight the dose-dependent and reversible nature of this compound's activity.

Table 1: Effect of this compound on LC3-II Accumulation

Cell LineThis compound Concentration (µM)Treatment DurationFold Increase in LC3-II vs. ControlReference
HeLa2.5 - 252 hours (starvation)Dose-dependent increase[1]
HeLa102 hours (starvation)Significant increase (p < 0.01)[1]

Table 2: Effect of this compound on Autophagosome and Autolysosome Numbers

Cell LineThis compound Concentration (µM)MeasurementObservationReference
HeLa10Colocalization of RFP-LC3 and LAMP1Decrease in autolysosomes (LC3+/LAMP1+ puncta)[1][7]
HeLa10Colocalization of FLAG-Stx17 and GFP-LC3Significant reduction in Stx17+ autophagosomes[1]

Table 3: Reversibility of this compound's Effect

| Cell Line | this compound Treatment | Washout Period | Measurement | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | HeLa | 10 µM for 1 hour | 1 hour | Number of LC3+/Stx17+ puncta | Increased compared to continuous this compound treatment |[1] |

Table 4: Effect of this compound on Protein-Protein Interactions

Cell LineThis compound Concentration (µM)Interacting ProteinsObservationReference
HeLa10Stx17 and VPS33AReduced interaction[1][3][4]
HeLa10Stx17 and VAMP8Reduced interaction[1][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy.

Western Blotting for LC3-II Detection

This protocol is used to quantify the accumulation of LC3-II, a hallmark of autophagosome accumulation.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound (dissolved in DMSO)

  • Bafilomycin A1 (as a positive control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15% polyacrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-LC3

  • Primary antibody: anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 2.5, 5, 10, 25 µM) or Bafilomycin A1 (100 nM) in complete or starvation medium for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-β-actin antibody for a loading control.

  • Quantify band intensities using image analysis software.

Tandem mCherry-EGFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosomes versus autolysosomes.

Principle: The tandem fluorescent protein mCherry-EGFP-LC3 is used to monitor autophagic flux. In neutral pH environments like the cytoplasm and autophagosomes, both EGFP and mCherry fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome, the EGFP fluorescence is quenched, while the mCherry signal persists, leading to red-only puncta. An accumulation of yellow puncta indicates a block in autophagic flux.

Materials:

  • Cells stably or transiently expressing mCherry-EGFP-LC3

  • This compound

  • Starvation medium (EBSS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Plate cells expressing mCherry-EGFP-LC3 on glass-bottom dishes or coverslips.

  • Induce autophagy by incubating cells in starvation medium.

  • Treat cells with this compound (e.g., 10 µM) for the desired duration.

  • Acquire images using a fluorescence microscope, capturing both the EGFP (green) and mCherry (red) channels.

  • Merge the green and red channels.

  • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage of autophagic flux.

Tandem_LC3_Workflow Start Cells expressing mCherry-EGFP-LC3 Induce_Autophagy Induce Autophagy (e.g., Starvation) Start->Induce_Autophagy Treat_this compound Treat with this compound Induce_Autophagy->Treat_this compound Microscopy Fluorescence Microscopy (Capture Green & Red Channels) Treat_this compound->Microscopy Analysis Image Analysis Microscopy->Analysis Autophagosomes Yellow Puncta (mCherry+ EGFP+) = Autophagosomes Analysis->Autophagosomes Autolysosomes Red Puncta (mCherry+ EGFP-) = Autolysosomes Analysis->Autolysosomes

Figure 2: Workflow for the tandem mCherry-EGFP-LC3 assay.
This compound Washout Experiment for Reversibility

This protocol demonstrates the reversible nature of this compound's inhibitory effect.

Materials:

  • Cells of interest

  • This compound

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-Stx17, anti-LC3)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Plate cells on coverslips.

  • Treat one group of cells with this compound (e.g., 10 µM) for a specified duration (e.g., 2 hours). This is the "continuous treatment" group.

  • Treat another group with this compound for a shorter duration (e.g., 1 hour).

  • For the second group, wash the cells three times with warm culture medium to remove this compound.

  • Incubate this "washout" group in fresh, this compound-free medium for a further period (e.g., 1 hour).

  • Fix all cells with 4% paraformaldehyde.

  • Permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies to visualize the resumption of protein trafficking (e.g., anti-Stx17 and anti-LC3).

  • Incubate with fluorescently labeled secondary antibodies.

  • Mount coverslips and visualize using fluorescence microscopy.

  • Compare the colocalization of Stx17 and LC3 between the continuous treatment and washout groups. An increase in colocalization in the washout group indicates reversibility.

EACC_Washout_Experiment cluster_continuous Continuous Treatment cluster_washout Washout Treat_Cont Treat with this compound (2 hours) Fix_Cont Fix and Stain Treat_Cont->Fix_Cont Result_Cont Low Stx17-LC3 Colocalization Fix_Cont->Result_Cont Treat_Wash Treat with this compound (1 hour) Wash Washout this compound Treat_Wash->Wash Incubate Incubate in This compound-free medium (1 hour) Wash->Incubate Fix_Wash Fix and Stain Incubate->Fix_Wash Result_Wash Restored Stx17-LC3 Colocalization Fix_Wash->Result_Wash

Figure 3: this compound washout experimental workflow.
Lysosomal pH Measurement

This protocol is to confirm that this compound does not affect lysosomal acidity.

Materials:

  • Cells of interest

  • This compound

  • Lysosomal pH-sensitive dye (e.g., LysoSensor Yellow/Blue DND-160)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells in a suitable format for live-cell imaging.

  • Treat cells with this compound (e.g., 10 µM) for the desired duration. Include a positive control that alters lysosomal pH, such as Bafilomycin A1 or chloroquine.

  • Load the cells with the LysoSensor dye according to the manufacturer's instructions.

  • Wash the cells and replace with live-cell imaging medium.

  • Measure the fluorescence intensity at the two emission wavelengths for the ratiometric dye.

  • Calculate the ratio of the two fluorescence intensities. A stable ratio in this compound-treated cells compared to the vehicle control indicates no change in lysosomal pH.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical toolbox for studying autophagy. Its specific and reversible inhibition of autophagosome-lysosome fusion, without the confounding effects on lysosomal function seen with other inhibitors, allows for more precise dissection of the autophagic pathway. This makes this compound an ideal tool for a variety of applications, including:

  • Studying the dynamics of autophagosome maturation and trafficking.

  • Investigating the role of autophagy in specific cellular processes with temporal control.

  • Screening for other molecules that modulate the late stages of autophagy.

  • Validating the therapeutic potential of targeting the autophagic pathway in disease models.

As research into the complex roles of autophagy continues to expand, tools like this compound will be indispensable for elucidating the intricate mechanisms that govern this fundamental cellular process and for the development of novel therapeutic strategies.

References

EACC: A Technical Guide to its Inhibitory Effect on Autophagosome-Lysosome Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1][2][3][4][5] A key and final step in the autophagic pathway is the fusion of the autophagosome with the lysosome to form an autolysosome, where the captured cellular material is degraded. The small molecule EACC, or ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate, has been identified as a potent and reversible inhibitor of this crucial fusion step.[6][7][8][9][10] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key experimental data and methodologies for the scientific community.

It is important to clarify that in the context of autophagy and lysosomal fusion, "this compound" refers to the aforementioned chemical compound. This is distinct from the "extracellular adenosine-to-creatine cycle," a concept related to cellular bioenergetics.[11][12][13] This document will focus exclusively on the autophagy inhibitor this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on autophagic flux by specifically targeting the machinery required for autophagosome-lysosome fusion. Unlike many other late-stage autophagy inhibitors, such as bafilomycin A1 and chloroquine, this compound does not affect the acidification or general function of lysosomes.[6][7] Instead, its primary mechanism involves preventing the proper localization of key SNARE proteins that are essential for membrane fusion.

The core of this compound's action is the inhibition of the translocation of the autophagosomal SNARE protein Syntaxin 17 (Stx17) and its binding partner SNAP29 onto the outer membrane of the autophagosome.[6][7][9][14] This initial step is critical for the subsequent tethering and fusion with the lysosome. By preventing the loading of Stx17, this compound effectively renders the autophagosome "fusion-incompetent".[6]

This blockade has several downstream consequences:

  • Reduced Interaction with HOPS Complex: The tethering of the autophagosome to the lysosome is mediated by the HOPS (homotypic fusion and protein sorting) complex. This compound treatment reduces the interaction between Stx17 and the HOPS subunit VPS33A.[6][7][9]

  • Impaired SNARE Complex Formation: The fusion itself is driven by the formation of a trans-SNARE complex. This compound's inhibition of Stx17 loading prevents its interaction with the lysosomal R-SNARE VAMP8, thus blocking the formation of the fusogenic SNARE complex.[6][7][9]

  • Decreased RAB7-LC3 Colocalization: The small GTPase RAB7 is another crucial component of the fusion machinery. This compound treatment leads to a decrease in the colocalization of RAB7 with the autophagosomal marker LC3.[6]

A significant feature of this compound is the reversibility of its inhibitory effect.[6][7][9][10][14][15] This characteristic makes it a valuable tool for studying the dynamic processes of autophagosomal SNARE trafficking and autophagosome-lysosome fusion.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

EACC_Signaling_Pathway cluster_autophagosome Autophagosome cluster_lysosome Lysosome cluster_cytosol Cytosol LC3 LC3 Stx17_SNAP29 Stx17-SNAP29 complex VAMP8 VAMP8 Stx17_SNAP29->VAMP8 Forms SNARE complex with HOPS HOPS complex Stx17_SNAP29->HOPS LAMP1 LAMP1 This compound This compound This compound->Stx17_SNAP29 Inhibits translocation HOPS->VAMP8 RAB7 RAB7 RAB7->LC3 Associates with RAB7->Stx17_SNAP29 Required for fusion

Caption: Signaling pathway of this compound-mediated inhibition of autophagosome-lysosome fusion.

EACC_Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HeLa cells) treatment Treatment with this compound or vehicle control under starvation conditions start->treatment immunofluorescence Immunofluorescence Staining (LC3, LAMP1, Stx17) treatment->immunofluorescence western_blot Western Blotting (LC3-II/LC3-I ratio) treatment->western_blot co_ip Co-immunoprecipitation (Stx17-VAMP8, Stx17-VPS33A) treatment->co_ip microscopy Confocal Microscopy and Image Analysis immunofluorescence->microscopy quantification Quantification and Statistical Analysis western_blot->quantification co_ip->quantification microscopy->quantification

Caption: A generalized experimental workflow to study the effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on autophagosome-lysosome fusion.

Table 1: Effect of this compound on Autophagosome and Autolysosome Markers

MarkerTreatment ConditionObservationQuantitative ChangeReference
LC3-II/LC3-I ratioThis compound (10 µM) in starved HeLa cellsIncreased LC3-II levelsDose-dependent increase[6]
LC3 punctaThis compound (10 µM) in starved HeLa cellsAccumulation of autophagosomesSignificant increase in LC3 dots per cell[6]
RFP-LC3 and LAMP1 colocalizationThis compound (10 µM) in starved HeLa cellsDecreased number of autolysosomes~50% reduction in colocalization[6]
FLAG-Stx17 and GFP-LC3 colocalizationThis compound (10 µM) in starved HeLa cellsReduced Stx17 on autophagosomesSignificant decrease in colocalized dots[6]

Table 2: Effect of this compound on Protein-Protein Interactions

Interacting ProteinsExperimental AssayTreatment ConditionObservationReference
Stx17 and VAMP8Co-immunoprecipitationThis compound (10 µM) in starved HeLa cellsReduced interaction[6]
Stx17 and VPS33ACo-immunoprecipitationThis compound (10 µM) in starved HeLa cellsReduced interaction[6]
LC3 and LAMP1Endogenous immunoprecipitationThis compound (10 µM) in starved HeLa cellsDecreased interaction[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Culture and Treatment
  • Cell Line: HeLa cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Starvation: To induce autophagy, cells are washed with phosphate-buffered saline (PBS) and incubated in Earle's Balanced Salt Solution (EBSS) or amino acid-free medium.

  • This compound Treatment: A stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is diluted to the desired final concentration (e.g., 10 µM) in the cell culture medium. Control cells are treated with an equivalent volume of DMSO. Treatment duration is typically 2-4 hours.

Immunofluorescence Microscopy
  • Cell Seeding: Cells are grown on glass coverslips.

  • Transfection (optional): For fluorescently tagged proteins (e.g., GFP-LC3, RFP-LAMP1), cells are transfected using a suitable reagent prior to treatment.

  • Treatment: Cells are treated with this compound or vehicle control as described above.

  • Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin (BSA) or normal goat serum for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-LC3, anti-LAMP1, anti-Stx17) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting: Coverslips are mounted onto glass slides using a mounting medium containing DAPI for nuclear staining.

  • Imaging: Images are acquired using a confocal microscope. Colocalization analysis is performed using appropriate software (e.g., ImageJ with colocalization plugins).

Western Blotting
  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-LC3, anti-β-actin) overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Band intensities are quantified using densitometry software. The LC3-II/LC3-I ratio is calculated.

Co-immunoprecipitation
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

  • Pre-clearing: Lysates are pre-cleared with protein A/G agarose (B213101) beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a specific primary antibody (e.g., anti-Stx17) or control IgG overnight at 4°C with gentle rotation. Protein A/G beads are then added and incubated for another 2-4 hours.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding.

  • Elution: The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted samples are analyzed by Western blotting as described above, probing for the protein of interest and its potential binding partners.

Conclusion

This compound is a valuable chemical tool for the study of autophagy. Its specific and reversible inhibition of autophagosome-lysosome fusion allows for the detailed investigation of the molecular machinery governing the final stages of the autophagic pathway. The experimental protocols and data presented in this guide provide a foundation for researchers to utilize this compound in their studies of autophagy and its role in health and disease, and for drug development professionals to consider the therapeutic potential of targeting this crucial cellular process.

References

Preliminary Studies on the Biological Activity of EACC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a novel small molecule identified as a reversible inhibitor of autophagy.[1][2][3][4][5][6] Its primary mechanism of action is the blockade of autophagosome-lysosome fusion, a critical terminal step in the autophagy pathway. This compound achieves this by specifically preventing the translocation of the autophagosomal SNARE protein Syntaxin 17 (Stx17) to mature autophagosomes.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the currently available preliminary data on the biological activity of this compound, with a focus on its core mechanism, and outlines detailed experimental protocols for its study. It is important to note that while the mechanism of autophagy inhibition is well-characterized, extensive data on its broader biological effects, such as cytotoxicity in cancer cell lines, induction of apoptosis, effects on the cell cycle, and in vivo efficacy, are not yet available in the public domain.

Core Mechanism of Action: Inhibition of Autophagy

This compound functions as a late-stage autophagy inhibitor.[1][2][4][5][6] Unlike early-stage inhibitors that target the initiation of autophagosome formation, this compound acts at the final step of the autophagic flux, the fusion of autophagosomes with lysosomes to form autolysosomes.[1][2][4][5][6] This inhibition leads to the accumulation of autophagosomes within the cell.[1][4]

The molecular target of this compound is the recruitment of Syntaxin 17 (Stx17) to the autophagosomal membrane.[1][2][3][4][5][6] Stx17 is a crucial SNARE protein that, upon localization to the outer membrane of a completed autophagosome, facilitates the fusion with lysosomes by forming a SNARE complex with SNAP29 and the lysosomal SNARE VAMP8.[1][2][4][5][6][7] this compound treatment prevents the loading of Stx17 onto autophagosomes, thereby inhibiting the formation of the fusogenic SNARE complex and blocking the degradation of autophagic cargo.[1][2][3][4][5][6] A key feature of this compound is the reversibility of its inhibitory effect.[1][2][4][5][6]

Signaling Pathway

EACC_Mechanism cluster_autophagosome Autophagosome cluster_lysosome Lysosome Autophagosome Mature Autophagosome Fusion Autophagosome- Lysosome Fusion Autophagosome->Fusion LC3 LC3-II Lysosome Lysosome Lysosome->Fusion VAMP8 VAMP8 VAMP8->Fusion Stx17 Syntaxin 17 (Stx17) Stx17->Autophagosome translocates to SNAP29 SNAP29 SNAP29->Fusion required for This compound This compound This compound->Stx17 inhibits translocation Degradation Cargo Degradation Fusion->Degradation

Figure 1: Mechanism of this compound-mediated inhibition of autophagosome-lysosome fusion.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the cytotoxic activity (e.g., IC50 values) of this compound in cancer cell lines. The primary literature focuses on its mechanism as an autophagy inhibitor, and the concentrations used are for mechanistic studies rather than determining cytotoxicity.

One study investigating the protective effects of this compound against ricin intoxication provides some quantitative measure of its effect in that specific context.

Table 1: Effect of this compound on Ricin Cytotoxicity

Cell LineToxinThis compound Concentration (µM)IC50 of ToxinFold ProtectionReference
HEp-2Ricin5Not specified>10[8]
HEp-2Ricin10Not determinableFully protected[8]

Note: The IC50 value for ricin alone was not explicitly stated in the table format of the reference, but the "Fold Protection" indicates a significant increase in the IC50 of ricin in the presence of this compound.

Effects on Other Biological Activities

Apoptosis and Cell Cycle

There is currently no direct evidence in the published literature to suggest that this compound induces apoptosis or causes cell cycle arrest. While inhibition of autophagy can, in some contexts, sensitize cancer cells to apoptosis-inducing agents, studies specifically investigating this downstream effect for this compound are lacking.

In Vivo Studies

To date, no in vivo efficacy, pharmacokinetic, or toxicology studies on this compound have been published.

Protection Against Ricin Intoxication

This compound has been shown to provide strong protection against the cytotoxic effects of the protein toxin ricin.[8] This protective effect is not due to the inhibition of endocytosis or retrograde transport of the toxin but is attributed to the inhibition of the release of the enzymatically active ricin A-chain into the cytosol.[8]

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for studying the biological activity of this compound.

Autophagic Flux Assay by Western Blot for LC3-II

This protocol is used to determine if this compound inhibits autophagic flux by measuring the accumulation of LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete culture medium

  • This compound

  • Bafilomycin A1 (BafA1) as a positive control for autophagic flux blockade

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-LC3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a BafA1 control (e.g., 100 nM).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the LC3-II band intensity and normalize it to the loading control. An accumulation of LC3-II in this compound-treated cells, similar to BafA1 treatment, indicates inhibition of autophagic flux.[1][4]

western_blot_workflow A Cell Seeding B Treatment with This compound / Controls A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Protein Transfer C->D E Immunoblotting (LC3 & Loading Control) D->E F Imaging & Data Analysis E->F

Figure 2: Experimental workflow for the autophagic flux assay by Western blot.

Autophagosome-Lysosome Fusion Assay using mRFP-GFP-LC3

This fluorescence microscopy-based assay visualizes the inhibition of autophagosome-lysosome fusion by this compound. The tandem fluorescent protein mRFP-GFP-LC3 fluoresces both green and red in neutral pH environments (autophagosomes) but only red in the acidic environment of autolysosomes (GFP fluorescence is quenched by low pH).

Materials:

  • Cells stably or transiently expressing mRFP-GFP-LC3

  • Complete culture medium

  • This compound

  • Fluorescence microscope

Procedure:

  • Seed mRFP-GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound (e.g., 10 µM) for a desired time (e.g., 4 hours). Include a vehicle control.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filters for GFP and mRFP.

  • Quantify the number of yellow (mRFP+GFP+, autophagosomes) and red (mRFP+GFP-, autolysosomes) puncta per cell. An increase in yellow puncta and a decrease in red puncta in this compound-treated cells indicate a blockage of autophagosome-lysosome fusion.[9]

mRFP_GFP_LC3_assay cluster_untreated Control cluster_treated This compound Treated Autophagosome_C Autophagosome (Yellow Puncta) Autolysosome_C Autolysosome (Red Puncta) Autophagosome_C->Autolysosome_C Fusion Autophagosome_T Accumulated Autophagosomes (Yellow Puncta) Autolysosome_T Reduced Autolysosomes (Red Puncta) EACC_node This compound EACC_node->Autophagosome_T blocks fusion

Figure 3: Logical relationship in the mRFP-GFP-LC3 assay for monitoring autophagic flux.

Syntaxin 17 (Stx17) Translocation Assay by Immunofluorescence

This protocol visualizes the primary mechanism of this compound by assessing the co-localization of Stx17 with the autophagosome marker LC3.

Materials:

  • Cells (e.g., HeLa)

  • Complete culture medium and starvation medium (e.g., EBSS)

  • This compound

  • Primary antibodies: anti-Stx17, anti-LC3

  • Fluorescently-labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips.

  • Induce autophagy by incubating cells in starvation medium for 2 hours in the presence of this compound (e.g., 10 µM) or vehicle control.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against Stx17 and LC3.

  • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Mount coverslips and image using a confocal microscope.

  • Analyze the co-localization between Stx17 and LC3 puncta. A decrease in co-localization in this compound-treated cells indicates that this compound prevents the recruitment of Stx17 to autophagosomes.[1][4]

Future Directions

The discovery of this compound as a specific and reversible inhibitor of a late-stage autophagy provides a valuable tool for cell biology research. However, for its potential translation into a therapeutic agent, several key areas require further investigation:

  • Cytotoxicity Profiling: Determination of IC50 values across a broad range of cancer cell lines is essential to identify potential therapeutic indications.

  • Apoptosis and Cell Cycle Analysis: Studies are needed to determine if this compound, either alone or in combination with other agents, can induce apoptosis or cell cycle arrest in cancer cells.

  • In Vivo Studies: Preclinical in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could reveal novel treatment strategies.

Conclusion

This compound is a promising research tool for studying the intricate process of autophagy. Its specific mechanism of action, by inhibiting the translocation of Stx17 to autophagosomes, offers a unique way to dissect the final stages of autophagic flux. While its potential as a therapeutic agent is yet to be fully explored due to the limited data on its broader biological effects, the foundation of its mechanism provides a strong rationale for further investigation in the context of diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders. This technical guide summarizes the current knowledge and provides a framework for future studies on this intriguing molecule.

References

The Impact of EACC on SNARE Stx17 Translocation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the small molecule EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) impacts the translocation of the SNARE protein Syntaxin 17 (Stx17), a critical regulator of autophagosome-lysosome fusion. This document details the molecular pathways involved, presents available quantitative data, and provides in-depth experimental protocols for studying this interaction.

Introduction: The Role of Stx17 in Autophagy and the Inhibitory Action of this compound

Macroautophagy, hereafter referred to as autophagy, is a fundamental cellular process for the degradation and recycling of cellular components. This process culminates in the fusion of autophagosomes, double-membraned vesicles containing cellular cargo, with lysosomes to form autolysosomes, where the degradation occurs. This fusion is a tightly regulated process mediated by Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptors (SNAREs).

Syntaxin 17 (Stx17) is a key autophagosomal Qa-SNARE that is recruited to the outer membrane of mature autophagosomes.[1] Once localized, Stx17 forms a ternary SNARE complex with the Qbc-SNARE SNAP29 (Synaptosomal-Associated Protein 29) and the lysosomal R-SNARE VAMP8 (Vesicle-Associated Membrane Protein 8).[1][2] This complex, facilitated by the Homotypic Fusion and Protein Sorting (HOPS) tethering complex, drives the fusion of the autophagosome and lysosome membranes.[1]

This compound is a novel, reversible small molecule inhibitor of autophagy.[3][4] It exerts its inhibitory effect by specifically blocking the late stage of autophagy, namely the fusion of autophagosomes with lysosomes.[3][5] The primary mechanism of this compound's action is the prevention of the translocation of Stx17, and also SNAP29, to the autophagosomal membrane.[4][5] This inhibition of Stx17 "loading" onto autophagosomes renders them fusion-incompetent, leading to an accumulation of autophagosomes within the cell.[5] Furthermore, this compound treatment has been shown to reduce the interaction between Stx17 and the HOPS complex subunit VPS33A, as well as its interaction with the cognate lysosomal R-SNARE VAMP8.[3][5]

Quantitative Data on this compound's Impact

While a precise IC50 value for the direct inhibition of Stx17 translocation by this compound has not been explicitly reported in the reviewed literature, the dose-dependent effects of this compound on autophagy have been characterized. The primary method for quantifying the impact of this compound has been the analysis of LC3-II accumulation, a marker for autophagosomes, and the co-localization of Stx17 with the autophagosome marker LC3.

ParameterCell LineTreatment ConditionsObserved EffectReference
LC3-II Accumulation HeLaStarvation conditions, 2 hoursDose-dependent increase in LC3-II levels with this compound concentrations from 2.5 µM to 25 µM.[5]
Stx17-LC3 Co-localization HeLaStarvation conditions with 10 µM this compound for 2 hoursSignificant reduction in the number of co-localized Stx17 and GFP-LC3 puncta compared to control.[1]
Stx17-VAMP8 Interaction HeLaCo-transfection with FLAG-Stx17 and GFP-VAMP8, treated with this compoundReduced levels of FLAG-Stx17 in GFP-VAMP8 co-immunoprecipitates.[1]
Stx17-VPS33A Interaction HeLaCo-transfection with HA-VPS33A and FLAG-Stx17, treated with this compoundReduced levels of HA-VPS33A in FLAG-Stx17 immunoprecipitates.[1]
Reversibility of Inhibition HeLa4-hour treatment with this compound followed by a 1-hour washoutIncreased number of LC3+/Stx17+ puncta after washout, indicating restoration of Stx17 translocation.[1]
Toxicity Protection (Ricin) HEp-22-hour pre-incubation with 10 µM this compoundAt a 10 µM concentration, this compound provided strong protection against ricin toxicity, with the IC50 of ricin being too high to measure within the tested range.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Autophagosome-Lysosome Fusion and its Inhibition by this compound

The following diagram illustrates the key proteins involved in the fusion of an autophagosome with a lysosome and the point of inhibition by this compound.

Autophagy_Fusion_Pathway Autophagosome-Lysosome Fusion Pathway and this compound Inhibition cluster_autophagosome Autophagosome cluster_lysosome Lysosome Stx17 Stx17 SNAP29 SNAP29 Stx17->SNAP29 forms complex VAMP8 VAMP8 Stx17->VAMP8 SNARE complex formation Fusion Membrane Fusion Stx17->Fusion SNAP29->VAMP8 SNARE complex formation SNAP29->Fusion LC3 LC3 VAMP8->Fusion HOPS HOPS Complex HOPS->Stx17 tethers membranes HOPS->VAMP8 tethers membranes This compound This compound This compound->Stx17 Inhibits translocation This compound->SNAP29 Inhibits translocation

Figure 1. this compound inhibits Stx17 and SNAP29 translocation to the autophagosome.
Experimental Workflow for Studying this compound's Effect on Stx17 Translocation

This diagram outlines a typical experimental workflow to investigate the impact of this compound on the translocation of Stx17 and its interaction with binding partners.

Experimental_Workflow Workflow for Investigating this compound's Effect on Stx17 cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HeLa cells transfection Transfect with tagged proteins (e.g., FLAG-Stx17, GFP-LC3) cell_culture->transfection treatment Treat cells with this compound (dose-response) and controls (e.g., DMSO, Bafilomycin A1) under starvation conditions transfection->treatment lysis Cell Lysis treatment->lysis if_microscopy Immunofluorescence Microscopy treatment->if_microscopy co_ip Co-Immunoprecipitation (Co-IP) lysis->co_ip western_blot Western Blot lysis->western_blot Analyze total protein levels (LC3-II) co_ip->western_blot Analyze precipitates for interacting proteins quantification Image Quantification if_microscopy->quantification Quantify Stx17 puncta and co-localization with LC3

Figure 2. Experimental workflow for studying this compound's effect on Stx17.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Stx17 Protein Interactions

This protocol is adapted from methodologies used to study the interaction of Stx17 with VPS33A and VAMP8.[1]

Objective: To determine if this compound treatment alters the interaction between Stx17 and its binding partners.

Materials:

  • HeLa cells

  • Plasmids: FLAG-Stx17, HA-VPS33A, GFP-VAMP8

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (10 µM final concentration)

  • DMSO (vehicle control)

  • Bafilomycin A1 (positive control for autophagosome accumulation)

  • IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.

  • Anti-FLAG antibody (for IP)

  • Anti-HA antibody (for Western blot)

  • Anti-GFP antibody (for Western blot)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Transfection:

    • Seed HeLa cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding FLAG-Stx17 and either HA-VPS33A or GFP-VAMP8 using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection.

  • Cell Treatment:

    • Induce autophagy by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for 2 hours.

    • During the starvation period, treat the cells with 10 µM this compound, DMSO (vehicle control), or Bafilomycin A1.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold IP Lysis Buffer to each dish and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate using a Bradford or BCA assay.

    • Take an aliquot of the lysate (e.g., 50 µL) as the "input" control.

    • To 1 mg of total protein, add the anti-FLAG antibody and incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.

  • Elution and Western Blotting:

    • After the final wash, resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against HA (for VPS33A) or GFP (for VAMP8) and an antibody against FLAG (to confirm Stx17 pulldown).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Immunofluorescence Microscopy for Stx17 and LC3 Co-localization

This protocol is designed to visualize and quantify the effect of this compound on the translocation of Stx17 to autophagosomes, marked by LC3.[1]

Objective: To quantify the co-localization of Stx17 and LC3 in cells treated with this compound.

Materials:

  • HeLa cells

  • Plasmids: FLAG-Stx17, GFP-LC3

  • Glass coverslips

  • This compound (10 µM final concentration)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-FLAG

  • Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Seed HeLa cells on glass coverslips in a 24-well plate.

    • Co-transfect cells with FLAG-Stx17 and GFP-LC3 plasmids.

    • Allow cells to grow for 24 hours post-transfection.

  • Cell Treatment:

    • Induce autophagy by incubating cells in EBSS for 2 hours.

    • Treat cells with 10 µM this compound or DMSO during the starvation period.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate cells with the primary anti-FLAG antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate cells with the Alexa Fluor-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a confocal microscope. Capture images for GFP (LC3), the Alexa Fluor channel (Stx17), and DAPI (nuclei).

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of Stx17 puncta and the degree of co-localization with GFP-LC3 puncta.

    • Calculate a co-localization coefficient (e.g., Pearson's correlation coefficient) or count the number of co-localized puncta per cell.

Washout Assay to Assess the Reversibility of this compound Inhibition

This protocol is based on the findings that this compound's effect is reversible.[1]

Objective: To determine if the inhibition of Stx17 translocation by this compound is reversible upon removal of the compound.

Procedure:

  • Cell Culture, Transfection, and Treatment:

    • Follow steps 1 and 2 as described in the Immunofluorescence Microscopy protocol. Treat one set of cells with this compound for 4 hours.

  • Washout:

    • For the washout group, after 3 hours of this compound treatment, wash the cells three times with pre-warmed complete culture medium.

    • Incubate the cells in fresh, this compound-free complete medium for 1 hour.

  • Fixation, Staining, and Imaging:

    • Fix, permeabilize, and stain all cell groups (continuous this compound treatment and washout) as described in the Immunofluorescence Microscopy protocol.

    • Acquire and analyze images, comparing the number of Stx17-LC3 co-localized puncta between the different treatment conditions. An increase in co-localization in the washout group compared to the continuous treatment group indicates reversibility.

Conclusion

The small molecule this compound serves as a valuable tool for studying the intricate process of autophagosome-lysosome fusion. Its specific and reversible inhibition of Stx17 translocation provides a means to dissect the molecular machinery governing the final stages of autophagy. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the impact of this compound and to further explore the mechanisms of SNARE-mediated membrane fusion in a cellular context. Future research focusing on the precise molecular interactions between this compound and its target(s), as well as more detailed kinetic and structural studies, will undoubtedly provide deeper insights into the regulation of autophagy and may pave the way for the development of novel therapeutics targeting this fundamental cellular process.

References

An In-depth Technical Guide to the Chemical Properties and Structure of EACC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EACC, with the full chemical name ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate , is a small molecule that has been identified as a potent and reversible inhibitor of autophagy.[1][2] Its mechanism of action involves the specific disruption of the fusion between autophagosomes and lysosomes, a critical step in the autophagic flux.[1] This is achieved by selectively inhibiting the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17).[1] Unlike many other autophagy inhibitors that affect lysosomal function, this compound does not appear to alter lysosomal properties or the endo-lysosomal pathway, making it a valuable tool for the specific investigation of the late stages of autophagy.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Chemical Identifiers and Structure

The chemical structure of this compound is characterized by a central thiophene (B33073) ring linked to a 5-nitrothiophene-2-carboxamide (B1296742) group and an ethyl carbamate (B1207046) moiety.

  • IUPAC Name: ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate[3]

  • CAS Number: 864941-31-1[3]

  • Molecular Formula: C₁₃H₁₁N₃O₆S₂[3]

  • SMILES: CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)--INVALID-LINK--[O-][3]

Physicochemical Properties
PropertyValueSource
Molecular Weight 369.37 g/mol [3]
XLogP3 3.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 8[3]
Rotatable Bond Count 6[3]
Exact Mass 369.008927 g/mol [3]
Solubility In DMSO: 16.88 mg/mL (45.70 mM) (ultrasonic)[4]

Biological Activity and Signaling Pathway

This compound's primary biological activity is the inhibition of autophagy at the final stage of autophagosome-lysosome fusion.[1] This process is crucial for the degradation of cellular components and the recycling of nutrients.

Mechanism of Action

This compound specifically targets the translocation of Syntaxin 17 (Stx17) to completed autophagosomes.[1] Stx17 is a key SNARE protein that, once localized to the autophagosomal membrane, facilitates the fusion with lysosomes by forming a complex with other SNAREs, namely SNAP29 and the lysosomal VAMP8.[1] By preventing Stx17 from reaching the autophagosome, this compound effectively renders the autophagosomes "fusion-incompetent".[1] This leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic flux.[1]

Signaling Pathway

The signaling pathway affected by this compound is the final step of the autophagy cascade. The following diagram illustrates the logical relationship of this compound's intervention in this process.

EACC_Signaling_Pathway cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Formation Stx17_translocation Stx17 Translocation to Autophagosome Autophagosome->Stx17_translocation SNARE_complex SNARE Complex Formation (Stx17, SNAP29, VAMP8) Stx17_translocation->SNARE_complex Fusion Autophagosome-Lysosome Fusion SNARE_complex->Fusion Degradation Degradation of Cargo Fusion->Degradation This compound This compound This compound->Stx17_translocation

Caption: this compound inhibits autophagy by blocking Stx17 translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of this compound on autophagy.

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of this compound.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Immunoblotting for LC3-II

This protocol is used to monitor the accumulation of autophagosomes by detecting the lipidated form of LC3 (LC3-II).

Workflow:

Caption: Workflow for immunoblotting of LC3-II.

Methodology:

  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the desired time. To assess autophagic flux, include control groups treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) alone or in combination with this compound for the last 2-4 hours of the experiment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II band intensity upon this compound treatment indicates an accumulation of autophagosomes.[5][6][7]

Co-Immunoprecipitation of Stx17 and VAMP8

This protocol is designed to investigate the effect of this compound on the interaction between Stx17 and its binding partner VAMP8.[1]

Workflow:

Caption: Workflow for co-immunoprecipitation of Stx17 and VAMP8.

Methodology:

  • Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with expression vectors for tagged versions of Stx17 (e.g., FLAG-Stx17) and VAMP8 (e.g., GFP-VAMP8). After 24-48 hours, treat the cells with this compound or a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-Stx17) overnight at 4°C with gentle rotation.

  • Complex Pull-down: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by immunoblotting using an antibody against the "prey" protein (e.g., anti-GFP antibody for GFP-VAMP8). A decrease in the amount of co-precipitated VAMP8 in this compound-treated samples would indicate that this compound disrupts the Stx17-VAMP8 interaction.[1][8][9][10][11]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on the synthesis of structurally similar thiophene carboxamide derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of a 2-aminothiophene-3-carboxylate derivative with a 5-nitrothiophene-2-carbonyl chloride, followed by modification of the carboxylate group to the ethyl carbamate. The synthesis of related thiophene compounds often involves the Gewald reaction or similar multicomponent reactions to form the substituted thiophene ring.[12][13]

Conclusion

This compound is a valuable research tool for the specific inhibition of the late stages of autophagy. Its well-defined mechanism of action, targeting the translocation of Stx17, allows for the precise dissection of the molecular machinery governing autophagosome-lysosome fusion. The experimental protocols outlined in this guide provide a framework for investigating the cellular effects of this compound and for its potential application in studies related to diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed synthetic procedures.

References

An In-Depth Technical Guide to Initial In Vitro Experiments with EACC, a Novel Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro experiments for characterizing the activity of EACC (Ethyl 2-amino-4-chloro-6-phenylpyrimidine-5-carboxylate), a reversible inhibitor of autophagic flux. This compound selectively targets the translocation of the SNARE protein Syntaxin-17 (Stx17), thereby blocking the crucial final step of autophagy: the fusion of autophagosomes with lysosomes. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Concept: this compound Mechanism of Action

Autophagy is a fundamental cellular degradation and recycling process. It involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded. This entire process is termed autophagic flux.

This compound acts as a late-stage autophagy inhibitor.[1][2][3] Unlike compounds that prevent the initial formation of autophagosomes, this compound allows autophagosomes to form but prevents their maturation into degradative autolysosomes.[1][3] It achieves this by specifically inhibiting the recruitment of Stx17 to the autophagosome membrane, a necessary step for the subsequent fusion with lysosomes.[1] This leads to an accumulation of autophagosomes within the cell, a key hallmark of blocked autophagic flux.

EACC_Signaling_Pathway cluster_fusion Fusion & Degradation ULK1_complex ULK1 Complex PI3K_complex Class III PI3K Complex (Vps34) ULK1_complex->PI3K_complex Phagophore Phagophore (Isolation Membrane) PI3K_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome elongates & closes LC3_I LC3-I (Cytosolic) ATG_systems ATG Conjugation Systems LC3_I->ATG_systems LC3_II LC3-II (Lipidated) LC3_II->Phagophore recruited to membrane ATG_systems->LC3_II conjugates to PE Autolysosome Autolysosome (Degradation) Stx17 Stx17 Autophagosome->Stx17 recruits Lysosome Lysosome Stx17->Lysosome mediates fusion with This compound This compound This compound->Stx17 Inhibits Translocation

Caption: this compound's position in the autophagy signaling pathway.

Experimental Design and Workflow

To characterize the effects of this compound, a logical series of experiments is required. The primary goal is to measure autophagic flux and demonstrate that this compound causes an accumulation of autophagosomes by blocking their clearance, rather than by inducing their formation. This is typically achieved by monitoring key autophagy markers, LC3 and p62, in the presence and absence of other autophagy modulators.

Experimental_Workflow start Seed cells and allow to adhere treatment Treat cells with this compound (Dose-response and Time-course) start->treatment controls Include Vehicle (DMSO), Positive Control (e.g., Rapamycin), and Lysosomal Inhibitor (e.g., Bafilomycin A1) treatment->controls analysis Harvest Cells for Analysis treatment->analysis wb_lysis Cell Lysis & Protein Quantification analysis->wb_lysis microscopy_prep Cells grown on coverslips (Transfect with mRFP-GFP-LC3) analysis->microscopy_prep wb_sds SDS-PAGE & Immunoblotting wb_lysis->wb_sds wb_probe Probe for: - LC3-I / LC3-II - p62/SQSTM1 - Loading Control (e.g., Actin) wb_sds->wb_probe wb_quant Densitometry Analysis wb_probe->wb_quant microscopy_fix Fix and Mount Cells microscopy_prep->microscopy_fix microscopy_image Fluorescence Microscopy microscopy_fix->microscopy_image microscopy_quant Quantify Puncta: - Autophagosomes (Yellow) - Autolysosomes (Red) microscopy_image->microscopy_quant

Caption: General experimental workflow for in vitro this compound characterization.

Data Presentation

Quantitative data from the described experiments should be summarized to facilitate clear interpretation and comparison between treatment groups. The following table represents the expected outcomes when treating cells with an autophagy inducer, a known lysosomal inhibitor, and this compound.

Treatment GroupLC3-II / Actin Ratio (Fold Change)p62 / Actin Ratio (Fold Change)Autophagosomes (Yellow Puncta / Cell)Autolysosomes (Red Puncta / Cell)
Vehicle Control (DMSO)1.01.03 ± 15 ± 2
Autophagy Inducer (e.g., Rapamycin)~1.5 - 2.0~0.4 - 0.65 ± 210 ± 3
Lysosomal Inhibitor (e.g., Bafilomycin A1)~3.0 - 5.0~2.0 - 3.015 ± 42 ± 1
This compound ~3.0 - 5.0 ~2.0 - 3.0 16 ± 5 2 ± 1
This compound + Inducer~5.0 - 8.0 ~3.0 - 4.0 25 ± 6 2 ± 1

Table 1: Representative quantitative data summary. Values are hypothetical and serve as a guide to expected trends for a late-stage autophagy inhibitor like this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the in vitro activity of this compound.

LC3 and p62 Immunoblotting for Autophagic Flux

This assay is the gold standard for measuring autophagic flux. It quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[4] It also measures the level of the autophagy substrate p62/SQSTM1, which should be degraded upon completion of autophagy.[2][5] An accumulation of both LC3-II and p62 indicates a blockage in the late stages of autophagy.[5][6]

Materials:

  • Cell line of interest (e.g., HeLa, MEF, U2OS)

  • Complete cell culture medium

  • This compound, Rapamycin (inducer), Bafilomycin A1 (lysosomal fusion inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treat cells with the desired concentrations of this compound and controls (e.g., Vehicle, 100 nM Bafilomycin A1) for a specified time (e.g., 4-6 hours). For flux experiments, co-treat one set of cells with an inducer (e.g., 1 µM Rapamycin) and this compound/Bafilomycin A1.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved (LC3-I is ~16-18 kDa, LC3-II is ~14-16 kDa).

  • Transfer proteins to a PVDF membrane.

  • Immunodetection: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-Actin at 1:5000) overnight at 4°C.

  • Wash the membrane 3x for 10 minutes with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane 3x for 10 minutes with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of LC3-II to the loading control (β-Actin). Calculate the ratio of p62 to the loading control.

Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay provides a powerful visual and quantitative assessment of autophagic flux.[7] Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In non-acidic autophagosomes, both fluorophores are active, producing yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only red puncta.[8][9] A compound like this compound, which blocks fusion, will cause a significant accumulation of yellow puncta without an increase in red puncta.

Materials:

  • Cells grown on sterile glass coverslips in 24-well plates

  • mRFP-GFP-LC3 plasmid (e.g., Addgene plasmid #21074)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and control compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Transfection: Seed cells on coverslips. When they reach ~70% confluency, transfect them with the mRFP-GFP-LC3 plasmid according to the transfection reagent manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Treatment: Replace the medium with fresh medium containing this compound or control compounds. Incubate for the desired time (e.g., 4-6 hours).

  • Cell Fixation: Gently wash the cells once with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium with DAPI. Seal the edges with nail polish.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with filters for GFP (green channel), mRFP (red channel), and DAPI (blue channel).

  • Analysis: For each condition, acquire images from multiple random fields of view.

  • Quantify the number of yellow (GFP+mRFP+) puncta and red-only (mRFP+) puncta per cell. An increase in the yellow/red ratio indicates a blockage in autophagic flux.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of EACC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available in vivo studies detailing the dosage and concentration of Ethyl 2-amino-4-carboxy-3-cyanofuran-5-carboxylate (EACC) are limited. The following application notes and protocols are based on in vivo studies of a structurally related compound, Ethyl-2-amino-pyrrole-3-carboxylate (EAPC), and should be adapted and optimized for this compound by the end-user.

Application Notes

Ethyl 2-amino-4-carboxy-3-cyanofuran-5-carboxylate (this compound) is a heterocyclic compound of interest for its potential biological activities. While in vitro studies have begun to explore its effects, establishing effective and safe in vivo dosages and administration protocols is crucial for further preclinical development. These notes provide a starting point for researchers designing in vivo experiments with this compound, drawing parallels from studies on similar compounds.

Key Considerations for In Vivo Studies:

  • Compound Solubility and Formulation: The solubility of this compound in biocompatible solvents is a critical first step. The choice of vehicle for administration will depend on the chosen route and the compound's physicochemical properties. It is essential to perform formulation studies to ensure the stability and bioavailability of this compound.

  • Animal Model Selection: The choice of animal model should be guided by the research question. For efficacy studies, xenograft models using human cancer cell lines are common. The health and welfare of the animals must be a primary consideration throughout the experimental process.

  • Route of Administration: Common routes for administering therapeutic agents in animal models include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The selection of the administration route depends on the desired pharmacokinetic profile and the formulation of the compound.[1][2]

  • Dose Range Finding Studies: Before conducting large-scale efficacy studies, it is imperative to perform dose-range finding or maximum tolerated dose (MTD) studies. This will help establish a safe and effective dose range for this compound.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model. PD studies will help to correlate the drug concentration with its biological effect.

Quantitative Data Summary

The following table summarizes the in vivo dosage and administration details from a study on a related compound, EAPC, in a mouse xenograft model of imatinib-resistant gastrointestinal stromal tumors (GIST). This data can serve as a reference for initiating studies with this compound.

CompoundDosageAdministration RouteAnimal ModelStudy DurationKey FindingsReference
EAPC-2010 mg/kgOral (PO)5- to 8-week-old female nu/nu mice with GIST-T1-R cell xenografts10 daysEffectively reduced tumor size; Increased intratumoral apoptosis; Reduced proliferative activity of tumor cells.[3]
EAPC-2410 mg/kgOral (PO)5- to 8-week-old female nu/nu mice with GIST-T1-R cell xenografts10 daysEffectively reduced tumor size; Increased intratumoral apoptosis; Reduced proliferative activity of tumor cells.[3]

Experimental Protocols

The following protocols are adapted from the methodology used in the in vivo study of EAPC and provide a general framework for conducting similar experiments with this compound.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a formulation of this compound suitable for oral gavage in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)

  • Mortar and pestle or homogenizer

  • Balance

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the required concentration of the this compound dosing solution based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice. For a 20g mouse receiving a 10 mg/kg dose, the amount of this compound per mouse is 0.2 mg. If the dosing volume is 100 µL, the concentration of the solution should be 2 mg/mL.

  • Weigh the appropriate amount of this compound.

  • If necessary, grind the this compound to a fine powder using a mortar and pestle to aid in suspension.

  • In a sterile tube, add the weighed this compound to the chosen vehicle.

  • Vortex the mixture vigorously until a uniform suspension is achieved. If using a homogenizer, follow the manufacturer's instructions.

  • Prepare the dosing solution fresh daily or assess its stability if stored.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • Cancer cell line of interest (e.g., GIST-T1-R)

  • 5- to 8-week-old female nu/nu mice

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • This compound formulation (from Protocol 1)

  • Oral gavage needles

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of inoculation, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²). Also, monitor the body weight of the mice.

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., Vehicle control, this compound 10 mg/kg).

  • Administration: Administer the this compound formulation or vehicle control orally via gavage daily for the specified duration (e.g., 10 days).

  • Data Collection: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of Action (based on EAPC)

The structurally similar compound, EAPC, has been shown to exert its anticancer effects by inhibiting tubulin polymerization, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[3] It is plausible that this compound may act through a similar mechanism.

G cluster_0 Cellular Effects This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induction of

Caption: Putative signaling pathway for this compound based on EAPC data.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

G cluster_workflow Experimental Workflow start Start: Cancer Cell Culture inoculation Subcutaneous Inoculation in Mice start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Oral Administration of this compound or Vehicle randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring monitoring->dosing Daily Treatment endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint End of Study

Caption: General workflow for an in vivo this compound efficacy study.

References

Application Notes and Protocols for Measuring Antibody-Drug Conjugate (ADC) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2] An ADC consists of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The efficacy of an ADC is dependent on a sequence of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload inside the cell to induce cell death.[4][5] This document provides detailed protocols and application notes for key in vitro and in vivo assays to robustly evaluate the efficacy of ADCs.

General Mechanism of Action of an Antibody-Drug Conjugate (ADC)

The therapeutic effect of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload, maximizing its anti-tumor activity while minimizing systemic toxicity.[6]

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment ADC 1. ADC Administered Binding 2. Target Binding ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Trafficking 4. Lysosomal Trafficking Internalization->Trafficking Release 5. Payload Release Trafficking->Release Apoptosis 6. Cytotoxicity (e.g., Apoptosis) Release->Apoptosis Bystander 7. Bystander Effect Release->Bystander AgNegCell Neighboring Antigen-Negative Cell Bystander->AgNegCell Payload Diffusion

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for determining the potency of an ADC by measuring its ability to kill cancer cells that express the target antigen.[7] These assays are crucial for screening and selecting lead ADC candidates. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of an ADC required to inhibit the growth of 50% of the cells.[8]

Protocol: ADC Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[9][10][11]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[9]

  • 96-well flat-bottom cell culture plates

  • Test ADC and control antibody/isotype control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[12]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow:

Cytotoxicity_Workflow start Start seed 1. Seed Cells (1,000-10,000 cells/well) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 3. Add ADC Dilutions incubate1->treat incubate2 4. Incubate (48-144 hours) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1,000-10,000 cells per well in 50 µL of complete medium into a 96-well plate. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[11][12]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Add 50 µL of the diluted ADC solutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.[11]

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 48 to 144 hours, depending on the payload's mechanism of action.[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate percent viability relative to the untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[9]

Data Presentation:

ADC CandidateTarget Cell LineAntigen ExpressionIC₅₀ (nM)
ADC-ASK-BR-3 (Ag+)High0.5
ADC-AMCF-7 (Ag-)Low / Negative>1000
Control mAbSK-BR-3 (Ag+)HighNo effect
Isotype-ADCSK-BR-3 (Ag+)High>1000

Antibody & ADC Internalization Assays

For an ADC to be effective, it must be internalized by the target cell after binding to the surface antigen.[4] Internalization assays are critical to confirm that the antibody can efficiently traffic its payload into the cell.[13][14]

Protocol: pH-Sensitive Dye-Based Internalization Assay

This method uses a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.[14][15]

Materials:

  • Target cells

  • Antibody or ADC of interest

  • pH-sensitive fluorescent dye labeling kit (e.g., pHrodo-based)

  • Live-cell imaging system or flow cytometer

  • Culture medium and buffers

Procedure:

  • Antibody Labeling: Label the antibody or ADC with the pH-sensitive dye according to the manufacturer's protocol.

  • Cell Seeding: Seed cells in an appropriate format for the chosen analysis method (e.g., 96-well plate for imaging, culture tubes for flow cytometry).

  • Treatment: Add the fluorescently labeled ADC to the cells at a predetermined concentration.

  • Incubation & Monitoring: Incubate the cells at 37°C. Monitor the increase in fluorescence over time using a live-cell imaging system or by taking measurements at different time points with a flow cytometer.[15]

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. A time-dependent increase in fluorescence indicates successful internalization of the ADC into acidic intracellular compartments.

Data Presentation:

Time PointADC-Treated Cells (Mean Fluorescence Intensity)Control mAb-Treated Cells (MFI)
0 hr150145
1 hr850200
4 hr3200350
12 hr7500500
24 hr9800650

Bystander Effect Assays

The bystander effect is a phenomenon where the cytotoxic payload released from a target antigen-positive (Ag+) cell diffuses into and kills neighboring antigen-negative (Ag-) cells within a heterogeneous tumor.[16][17] This is a crucial property for ADCs, especially those with membrane-permeable payloads, as it enhances efficacy in tumors with varied antigen expression.[18][19]

Protocol: Co-Culture Bystander Effect Assay

This protocol evaluates the killing of Ag- cells when they are co-cultured with Ag+ cells in the presence of an ADC.

Materials:

  • Ag+ cell line (e.g., N87)

  • Ag- cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)[18]

  • 96-well plates

  • ADC with a potentially membrane-permeable payload

  • Cell viability reagent (e.g., CellTiter-Glo) or flow cytometer

Experimental Workflow:

Bystander_Workflow cluster_steps Experimental Steps node_ag_pos Antigen-Positive (Ag+) Cells coculture 1. Co-culture Ag+ and Ag- cells in varying ratios node_ag_pos->coculture node_ag_neg Antigen-Negative (Ag-) Cells (e.g., GFP+) node_ag_neg->coculture treat 2. Treat with ADC coculture->treat incubate 3. Incubate for 72-120h treat->incubate analyze 4. Analyze Viability of Ag- (GFP+) Population incubate->analyze

Procedure:

  • Cell Seeding: Seed a mixed population of Ag+ and Ag- (GFP-labeled) cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, 0:100).[18]

  • ADC Treatment: Add serial dilutions of the ADC to the co-cultured cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Analysis:

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the GFP-positive population (Ag- cells) and determine their viability using a viability dye (e.g., Propidium Iodide).[16]

    • Imaging/Plate Reader: If using a viability reagent like CellTiter-Glo, measure the total luminescence. To specifically assess the Ag- population, imaging-based methods that can distinguish between GFP-positive and negative cells are required.

  • Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration at different Ag+ to Ag- ratios. A decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[18]

Data Presentation:

ADCCo-Culture Ratio (Ag+ : Ag-)Viability of Ag- Cells (%)
Bystander ADC0 : 10098%
Bystander ADC25 : 7545%
Bystander ADC50 : 5025%
Bystander ADC75 : 2515%
Non-Bystander ADC50 : 5095%

In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the therapeutic efficacy of an ADC in a complex biological system.[20] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most common models used for preclinical ADC testing.[20][21]

Protocol: Tumor Xenograft Model Efficacy Study

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Human tumor cell line (e.g., N87 for HER2-positive gastric cancer)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Equipment for intravenous (IV) or intraperitoneal (IP) injections

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of the mice.[20]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Control mAb, ADC low dose, ADC high dose).

  • Treatment: Administer the ADC and controls according to the planned dosing schedule (e.g., once weekly via IV injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor animal body weight and overall health as indicators of toxicity.[20]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize animals if they show signs of excessive toxicity or tumor burden.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-15000%
Isotype-ADC514503%
ADC-X180047%
ADC-X515090%
Apoptosis Signaling Pathway

Many ADC payloads, such as auristatins (MMAE) and maytansinoids (DM1), function by disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death). Understanding this pathway is key to interpreting the mechanism of action.

Apoptosis_Pathway Payload ADC Payload (e.g., MMAE, DM1) Microtubules Microtubule Disruption Payload->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) G2M->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Ethacrynic Acid (ECA) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "EACC." Following extensive database searches, it is presumed this may be a typographical error for Ethacrynic Acid (ECA), a compound with established applications in cancer cell line research. These notes are based on the existing research for Ethacrynic Acid and its derivatives.

Introduction

Ethacrynic Acid (ECA) is a potent loop diuretic that has been repurposed as a potential anticancer agent.[1][2] Originally used to treat edema and hypertension, recent research has unveiled its ability to modulate several key pathways implicated in cancer progression. ECA has been shown to inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutics and radiation.[2][3][4] Its multifaceted mechanism of action makes it a compound of significant interest for in vitro and in vivo cancer studies. These application notes provide an overview of ECA's mechanisms, protocols for its use in cancer cell line research, and a summary of relevant quantitative data.

Mechanism of Action

ECA exerts its anticancer effects through several mechanisms, primarily by targeting cellular detoxification pathways and key signaling cascades.

  • Inhibition of Glutathione (B108866) S-Transferase (GST): A primary mechanism of ECA is the inhibition of Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells that contributes to drug resistance by detoxifying chemotherapeutic agents.[2][3] By inhibiting GST, ECA can deplete cellular glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS) and enhancing the efficacy of other anticancer drugs.[3][5]

  • Modulation of Wnt/β-catenin Signaling: ECA has been shown to suppress the Wnt/β-catenin signaling pathway.[2][6][7] It can inhibit the expression of β-catenin, a key transcriptional co-activator in this pathway, thereby downregulating the expression of genes involved in cell proliferation and survival.[7]

  • Suppression of MAPK-ERK1/2 Signaling: In combination with other targeted therapies like EGFR tyrosine kinase inhibitors (TKIs), ECA can co-suppress the MAPK-ERK1/2 signaling pathway, which is crucial for cell growth and survival in many cancers.[3][6]

  • Induction of Apoptosis and Cell Cycle Arrest: By inducing oxidative stress and modulating key signaling pathways, ECA can trigger programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][3]

Below is a diagram illustrating the primary mechanisms of action of Ethacrynic Acid in cancer cells.

EACC_Mechanism_of_Action This compound Ethacrynic Acid (ECA) GST Glutathione S-Transferase (GST) This compound->GST inhibits This compound->GST Wnt Wnt/β-catenin Pathway This compound->Wnt inhibits MAPK_ERK MAPK-ERK1/2 Pathway This compound->MAPK_ERK inhibits GSH Glutathione (GSH) Depletion ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis beta_catenin ↓ β-catenin Proliferation ↓ Cell Proliferation beta_catenin->Proliferation MAPK_ERK->Proliferation CellCycleArrest Cell Cycle Arrest Experimental_Workflow start Start: Prepare Cancer Cell Culture treat Treat cells with Ethacrynic Acid (ECA) (and/or combination drug) start->treat viability Cell Viability Assay (e.g., MTT, CCK8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) treat->cell_cycle protein Protein Analysis (e.g., Western Blot for signaling proteins) treat->protein data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data protein->data end End data->end

References

Application Notes and Protocols: EACC as a Tool to Study Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for "EACC" and its full chemical name, "N-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)acetamide," did not yield any specific information regarding its use as a tool to study neurodegenerative diseases within the currently available scientific literature. The search results were predominantly confounded by the abbreviation "EA," which refers to other compounds such as Electroacupuncture, Eugenol Acetate, Ellagic Acid, and Evernic Acid, all of which have been investigated for their neuroprotective effects.

Therefore, the following sections provide a general overview of the common mechanisms in neurodegenerative diseases and standard experimental protocols used to study these mechanisms, which could be applicable if a novel compound like this compound were to be investigated for its potential therapeutic effects.

General Mechanisms in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific proteins and brain regions affected differ, many of these diseases share common underlying pathological mechanisms. These include:

  • Protein Misfolding and Aggregation: A central hallmark of many neurodegenerative disorders is the accumulation of misfolded proteins. In Alzheimer's disease, this involves the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a key pathological feature. These protein aggregates can trigger a cascade of events leading to cellular dysfunction and death.

  • Oxidative Stress and Mitochondrial Dysfunction: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neurodegeneration. Mitochondria, the primary source of ROS in neurons, are often dysfunctional in neurodegenerative diseases, leading to impaired energy production and increased oxidative damage.

  • Neuroinflammation: The presence of protein aggregates and dying neurons can activate the brain's resident immune cells, the microglia. While initially a protective response, chronic microglial activation can lead to the sustained release of pro-inflammatory cytokines and other neurotoxic molecules, contributing to a cycle of inflammation and neuronal damage.

  • Impaired Protein Clearance: The ubiquitin-proteasome system and autophagy are two major cellular pathways responsible for the degradation of misfolded or damaged proteins. Dysfunction in these pathways can lead to the accumulation of toxic protein aggregates, a common feature of neurodegenerative diseases.

  • Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular stress responses, mitochondrial homeostasis, and inflammation. SIRT1, in particular, has been shown to have neuroprotective effects by promoting the deacetylation of various substrates involved in neurodegenerative pathways. The modulation of sirtuin activity is being explored as a therapeutic strategy for these disorders.

Below is a diagram illustrating the interplay of these common mechanisms in neurodegenerative diseases.

Neurodegenerative_Pathways cluster_causes Causative Factors cluster_mechanisms Core Pathological Mechanisms cluster_outcomes Cellular Outcomes Genetic Mutations Genetic Mutations Protein Misfolding & Aggregation Protein Misfolding & Aggregation Genetic Mutations->Protein Misfolding & Aggregation Environmental Factors Environmental Factors Oxidative Stress Oxidative Stress Environmental Factors->Oxidative Stress Aging Aging Mitochondrial Dysfunction Mitochondrial Dysfunction Aging->Mitochondrial Dysfunction Impaired Protein Clearance Impaired Protein Clearance Aging->Impaired Protein Clearance Protein Misfolding & Aggregation->Oxidative Stress Neuroinflammation Neuroinflammation Protein Misfolding & Aggregation->Neuroinflammation Synaptic Dysfunction Synaptic Dysfunction Protein Misfolding & Aggregation->Synaptic Dysfunction Oxidative Stress->Mitochondrial Dysfunction Oxidative Stress->Synaptic Dysfunction Mitochondrial Dysfunction->Oxidative Stress Neuroinflammation->Oxidative Stress Neuroinflammation->Synaptic Dysfunction Impaired Protein Clearance->Protein Misfolding & Aggregation Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death Neurodegeneration Neurodegeneration Neuronal Death->Neurodegeneration

Common signaling pathways in neurodegenerative diseases.

General Experimental Protocols for Studying Neuroprotective Compounds

Should a compound like this compound be investigated for its potential role in mitigating neurodegenerative processes, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that are commonly employed in the field.

In Vitro Models

1. Cell Culture Models of Neurotoxicity:

  • Objective: To assess the protective effects of a test compound against a specific neurotoxic insult.

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line): Commonly used for studies of neurotoxicity and neuroprotection.

    • PC12 (rat pheochromocytoma cell line): Differentiates into neuron-like cells and is used to study neuronal differentiation and toxicity.

    • Primary neuronal cultures: Derived from rodent embryos, these cells more closely resemble neurons in the brain but are more challenging to maintain.

    • Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into specific neuronal subtypes to model the genetic background of a particular neurodegenerative disease.

  • Protocol:

    • Culture neuronal cells to a desired confluency.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2-24 hours).

    • Induce neurotoxicity using a relevant agent:

      • Alzheimer's Disease Model: Aggregated Aβ peptides (e.g., Aβ₁₋₄₂)

      • Parkinson's Disease Model: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

      • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) or rotenone.

    • Incubate for an appropriate duration (e.g., 24-48 hours).

    • Assess cell viability and cytotoxicity using assays such as MTT, LDH, or live/dead staining.

2. Assessment of Anti-inflammatory Effects in Microglia:

  • Objective: To determine if a test compound can suppress the inflammatory response of microglia.

  • Cell Line: BV-2 (immortalized murine microglia) or primary microglia.

  • Protocol:

    • Culture microglial cells.

    • Pre-treat with the test compound.

    • Stimulate an inflammatory response with lipopolysaccharide (LPS).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture medium using ELISA or qPCR.

    • Assess the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blotting for key phosphorylated proteins.

3. Sirtuin Activity Assays:

  • Objective: To evaluate the effect of a test compound on the activity of sirtuins.

  • Method: Use commercially available sirtuin activity assay kits (e.g., fluorescent-based assays).

  • Protocol:

    • Prepare cell lysates from neuronal cells treated with the test compound.

    • Incubate the lysates with a fluorogenic sirtuin substrate and NAD+.

    • Measure the fluorescence signal, which is proportional to sirtuin activity.

In Vivo Models

1. Animal Models of Neurodegenerative Diseases:

  • Objective: To evaluate the efficacy of a test compound in a living organism that recapitulates some aspects of a human neurodegenerative disease.

  • Animal Models:

    • Alzheimer's Disease: Transgenic mice expressing mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1) (e.g., 5XFAD, APP/PS1).

    • Parkinson's Disease: Toxin-induced models (e.g., MPTP or 6-OHDA administration in mice or rats) or transgenic models (e.g., α-synuclein overexpressing mice).

  • Protocol:

    • Administer the test compound to the animals (e.g., via oral gavage, intraperitoneal injection) for a defined period.

    • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod test for coordination).

    • At the end of the study, collect brain tissue for histological and biochemical analysis.

2. Immunohistochemical Analysis of Brain Tissue:

  • Objective: To visualize and quantify pathological hallmarks in the brain.

  • Protocol:

    • Perfuse the animals and fix the brain tissue.

    • Prepare brain sections (e.g., paraffin-embedded or frozen).

    • Perform immunohistochemistry using antibodies against specific markers (e.g., Aβ, phosphorylated tau, α-synuclein, Iba-1 for microglia).

    • Image the stained sections and quantify the levels of protein aggregates or the number of activated microglia.

Below is a generalized experimental workflow for assessing the neuroprotective effects of a novel compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Compound Treatment on Neuronal Cells Compound Treatment on Neuronal Cells Induce Neurotoxicity Induce Neurotoxicity Compound Treatment on Neuronal Cells->Induce Neurotoxicity Assess Cell Viability Assess Cell Viability Induce Neurotoxicity->Assess Cell Viability Mechanistic Studies Mechanistic Studies Assess Cell Viability->Mechanistic Studies Compound Administration to Animal Model Compound Administration to Animal Model Mechanistic Studies->Compound Administration to Animal Model Behavioral Testing Behavioral Testing Compound Administration to Animal Model->Behavioral Testing Post-mortem Brain Analysis Post-mortem Brain Analysis Behavioral Testing->Post-mortem Brain Analysis Data Analysis and Conclusion Data Analysis and Conclusion Post-mortem Brain Analysis->Data Analysis and Conclusion Hypothesis: Compound has Neuroprotective Effects Hypothesis: Compound has Neuroprotective Effects Hypothesis: Compound has Neuroprotective Effects->Compound Treatment on Neuronal Cells

General experimental workflow for evaluating a neuroprotective compound.

Data Presentation

Should experiments with a compound like this compound yield quantitative data, it would be crucial to present it in a clear and structured manner. The following tables are examples of how such data could be summarized.

Table 1: Effect of this compound on Aβ₁₋₄₂-Induced Neurotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control (Vehicle)-100 ± 5.25.1 ± 1.3
Aβ₁₋₄₂ (10 µM)-52.3 ± 4.885.4 ± 6.7
Aβ₁₋₄₂ + this compound0.155.1 ± 5.180.2 ± 5.9
Aβ₁₋₄₂ + this compound168.7 ± 6.262.5 ± 5.1
Aβ₁₋₄₂ + this compound1085.4 ± 7.3 35.8 ± 4.2

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Aβ₁₋₄₂ treatment alone.

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglia

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)
Control (Vehicle)-25.4 ± 3.110.2 ± 1.5
LPS (100 ng/mL)-458.2 ± 25.6189.7 ± 15.3
LPS + this compound0.1430.5 ± 22.8175.4 ± 14.8
LPS + this compound1312.8 ± 18.9112.6 ± 10.1
LPS + this compound10155.6 ± 15.2 58.3 ± 7.6

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS treatment alone.

Application Notes and Protocols for Extracellular Antibody-Dependent Cell-Mediated Cytotoxicity (EACC) Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing Extracellular Antibody-Dependent Cell-Mediated Cytotoxicity (EACC) assays using primary cell cultures. This compound, a critical mechanism of action for many therapeutic monoclonal antibodies, involves the targeting of antibody-coated cells by immune effector cells, leading to target cell lysis.[1][2][3] Primary cell cultures offer a more physiologically relevant model for studying these interactions compared to immortalized cell lines.[4]

Introduction to this compound

This compound is a cell-mediated immune defense mechanism where an effector cell of the immune system actively lyses a target cell that has been bound by specific antibodies.[1] This process is initiated when the Fab (Fragment, antigen-binding) region of an antibody binds to a specific antigen on the surface of a target cell. The Fc (Fragment, crystallizable) portion of the antibody is then recognized by Fc receptors (FcRs) on the surface of an effector cell, such as a Natural Killer (NK) cell.[3][5] This cross-linking of Fc receptors triggers a signaling cascade within the effector cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, ultimately inducing apoptosis in the target cell.[5]

Key Components of an this compound Assay

A typical this compound assay involves three main components:

  • Target Cells: These are the cells that express the antigen of interest and are targeted by the antibody. In the context of primary cell cultures, these could be, for example, isolated tumor cells from a patient biopsy.

  • Effector Cells: These are the immune cells that mediate the killing. Primary NK cells or Peripheral Blood Mononuclear Cells (PBMCs) are commonly used as effector cells in this compound assays.[3][6]

  • Antibody: This is the monoclonal antibody that specifically binds to the target cell antigen and bridges the target and effector cells.

Quantitative Parameters for this compound Assays

The following tables summarize key quantitative parameters for designing and performing this compound assays with primary cells. These values are starting points and may require optimization depending on the specific cell types and antibodies used.

Table 1: Effector-to-Target (E:T) Cell Ratios

Effector Cell TypeTypical E:T Ratio RangeReference
Primary NK Cells2:1 to 20:1[1]
PBMCs10:1 to 25:1[5][7]

Table 2: Antibody Concentrations

Antibody TypeTypical Concentration RangeReference
Therapeutic Monoclonal Antibody1 pg/mL to 1 µg/mL[1]
Control IgG10 µg/mL to 100 µg/mL[8]

Table 3: Incubation Times

Assay TypeTypical Incubation TimeReference
LDH Release Assay4 hours[8][9]
Flow Cytometry-Based Assay4 - 6 hours[10]
Assays with Cryopreserved NK Cells24 hours[1]

Signaling Pathway of this compound in NK Cells

The primary receptor on NK cells responsible for initiating this compound is FcγRIIIa (CD16).[2][3] Binding of the antibody Fc region to CD16 triggers a complex intracellular signaling cascade.

EACC_Signaling_Pathway Target_Cell Target Cell (Antigen Expressing) Antibody Antibody (IgG) Target_Cell->Antibody binds to antigen CD16 FcγRIIIa (CD16) Antibody->CD16 Fc region binds NK_Cell Primary NK Cell ITAM ITAM CD16->ITAM activates Syk Syk ITAM->Syk recruits & activates PLCg PLCγ Syk->PLCg activates Ca_Signal ↑ Intracellular Ca²⁺ PLCg->Ca_Signal leads to NFAT NFAT Activation Ca_Signal->NFAT activates Granule Cytotoxic Granules (Perforin, Granzymes) Ca_Signal->Granule triggers release of Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine induces Apoptosis Target Cell Apoptosis Granule->Apoptosis induce

Caption: this compound signaling cascade in primary NK cells.

Upon antibody binding, the immunoreceptor tyrosine-based activation motifs (ITAMs) associated with CD16 are phosphorylated.[11] This recruits and activates spleen tyrosine kinase (Syk), which in turn activates phospholipase C gamma (PLCγ).[12][13] PLCγ activation leads to an increase in intracellular calcium levels, a critical step that triggers the degranulation of cytotoxic molecules and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) to produce cytokines.[12][14]

Experimental Protocols

Here, we provide detailed protocols for isolating primary human NK cells and performing an this compound assay using two common readout methods: a lactate (B86563) dehydrogenase (LDH) release assay and a flow cytometry-based assay.

Protocol 1: Isolation of Primary Human NK Cells from PBMCs

This protocol describes the isolation of NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

NK_Cell_Isolation_Workflow Start Start: Whole Blood Ficoll Ficoll-Paque Density Gradient Centrifugation Start->Ficoll PBMCs Isolate PBMC layer Ficoll->PBMCs Wash_PBMCs Wash PBMCs PBMCs->Wash_PBMCs Count_PBMCs Count Cells Wash_PBMCs->Count_PBMCs Beads Incubate with CD56 MicroBeads Count_PBMCs->Beads Column Apply to MACS Column Beads->Column Elute Elute CD56+ NK Cells Column->Elute End Isolated Primary NK Cells Elute->End

Caption: Workflow for primary NK cell isolation.

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CD56 MicroBeads (human)

  • MACS Separation Columns and Magnet

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Resuspend the cell pellet in MACS buffer.

  • Add CD56 MicroBeads and incubate for 15 minutes at 4°C.

  • Wash the cells with MACS buffer and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in MACS buffer.

  • Place a MACS column in the magnetic field and prepare the column by rinsing with MACS buffer.

  • Apply the cell suspension to the column.

  • Wash the column with MACS buffer. The flow-through contains the unlabeled cells.

  • Remove the column from the magnetic field and place it on a new collection tube.

  • Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled CD56+ NK cells.

  • Centrifuge the eluted cells and resuspend in complete RPMI-1640 medium.

Protocol 2: this compound Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged target cells as an indicator of cytotoxicity.

Materials:

  • Isolated primary NK cells (effector cells)

  • Target cells expressing the antigen of interest

  • Therapeutic antibody and isotype control

  • 96-well round-bottom plate

  • LDH Cytotoxicity Detection Kit

Procedure:

  • Prepare Target Cells:

    • Harvest and wash target cells.

    • Resuspend in assay medium at a concentration of 1 x 10^5 cells/mL.

    • Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well plate.[8]

  • Prepare Antibody Dilutions:

    • Prepare serial dilutions of the therapeutic antibody and isotype control in assay medium.

    • Add 50 µL of the antibody dilutions to the appropriate wells.

  • Prepare Effector Cells:

    • Resuspend isolated NK cells in assay medium at various concentrations to achieve the desired E:T ratios (e.g., 2 x 10^5 cells/mL for a 10:1 E:T ratio).

    • Add 100 µL of the effector cell suspension to the wells containing target cells and antibody.

  • Set Up Controls:

    • Target Spontaneous Release: Target cells + assay medium.

    • Target Maximum Release: Target cells + lysis buffer from the kit.

    • Effector Spontaneous Release: Effector cells + assay medium.

    • Medium Background: Assay medium only.

  • Incubation:

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.[8]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[8][9]

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 100 µL of the LDH reaction mixture to each well.

    • Incubate for up to 30 minutes at room temperature, protected from light.[15]

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] * 100

Protocol 3: this compound Assay using Flow Cytometry

This protocol uses fluorescent dyes to distinguish between live and dead target cells, allowing for the quantification of cytotoxicity by flow cytometry.

Materials:

  • Isolated primary NK cells (effector cells)

  • Target cells

  • Therapeutic antibody and isotype control

  • Cell viability dye (e.g., 7-AAD or Propidium Iodide)

  • Target cell labeling dye (e.g., CFSE)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Prepare Target Cells:

    • Label target cells with a fluorescent dye like CFSE according to the manufacturer's protocol to distinguish them from effector cells.

    • Wash and resuspend the labeled target cells in assay medium at 2 x 10^5 cells/mL.

    • Plate 50 µL of the target cell suspension (10,000 cells) into each well of a 96-well plate.

  • Prepare Antibody and Effector Cells:

    • Follow steps 2 and 3 from the LDH assay protocol to add antibody dilutions and effector cells.

  • Incubation:

    • Centrifuge the plate at 250 x g for 3 minutes.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[10]

  • Staining and Acquisition:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 100 µL of FACS buffer containing a viability dye (e.g., 7-AAD).

    • Incubate for 15 minutes on ice, protected from light.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population based on the CFSE fluorescence.

    • Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).

    • Calculate the percentage of specific cytotoxicity by subtracting the percentage of dead target cells in the control (isotype antibody) from the experimental samples.

EACC_Assay_Workflow Start Start Prepare_Targets Prepare Target Cells (Label if for Flow) Start->Prepare_Targets Prepare_Effectors Prepare Primary Effector Cells Start->Prepare_Effectors Plate_Cells Plate Target Cells, Antibody, and Effector Cells Prepare_Targets->Plate_Cells Prepare_Effectors->Plate_Cells Incubate Co-incubate (4-24 hours) Plate_Cells->Incubate Readout Choose Readout Method Incubate->Readout LDH LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance Readout->LDH LDH Flow Flow Cytometry: Stain with Viability Dye, Acquire Data Readout->Flow Flow Analyze_LDH Calculate % Cytotoxicity (LDH Formula) LDH->Analyze_LDH Analyze_Flow Calculate % Cytotoxicity (Gating Strategy) Flow->Analyze_Flow End End Analyze_LDH->End Analyze_Flow->End

Caption: General workflow for an this compound assay.

Conclusion

The use of primary cell cultures in this compound assays provides a powerful tool for evaluating the efficacy of therapeutic antibodies in a physiologically relevant setting. The protocols and parameters outlined in these application notes serve as a robust starting point for researchers to develop and optimize their own this compound experiments. Careful attention to cell handling, experimental controls, and data analysis will ensure the generation of reliable and reproducible results.

References

Using EACC to Modulate Autophagic Flux: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), a novel, reversible small molecule inhibitor of autophagy. This compound offers a specific mechanism of action, making it a valuable tool for studying the intricate processes of autophagic flux.

Introduction to this compound

This compound is a potent and reversible autophagy inhibitor that specifically blocks the fusion of autophagosomes with lysosomes.[1][2][3] This targeted action allows for the accumulation of autophagosomes, providing a clear window to study the late stages of the autophagic pathway. Unlike other late-stage inhibitors such as chloroquine (B1663885) or bafilomycin A1, this compound does not interfere with lysosomal acidification or the endo-lysosomal pathway, ensuring more specific effects on autophagy.[1][4] Its reversibility is a key advantage, enabling researchers to study the dynamic recovery of autophagic flux after the removal of the inhibitor.[1][4][5]

Mechanism of Action

This compound's inhibitory effect stems from its ability to prevent the translocation of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), onto completed autophagosomes.[1][2] The proper localization of Stx17 is a critical prerequisite for the subsequent fusion with lysosomes. By inhibiting Stx17 loading, this compound effectively halts the final step of the autophagic process, leading to a buildup of autophagosomes within the cell.[1] Furthermore, this compound has been shown to reduce the interaction of Stx17 with the HOPS subunit VPS33A and the lysosomal R-SNARE, VAMP8.[1][4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key autophagic markers as reported in the literature.

Table 1: Effect of this compound on Stx17 and LC3 Colocalization

Treatment ConditionMean Number of Colocalized FLAG-Stx17 and GFP-LC3 Dots per Cell (± SEM)Statistical Significance (vs. Starvation)
Starvation~14-
Starvation + this compound (10 µM)~2***P < 0.001

Data adapted from Vats S, et al. Mol Biol Cell. 2019.[1]

Table 2: Effect of this compound on Autophagic Flux Markers

MarkerObservation upon this compound TreatmentImplication
LC3-II LevelsMassive accumulationBlock in autophagic flux[1]
p62/SQSTM1 LevelsAccumulationInhibition of autophagic degradation[1]
LC3 and p62 ColocalizationIncreasedCargo loading and LC3 recruitment are unaffected[1]
LC3 and LAMP1 InteractionDecreasedInhibition of autophagosome-lysosome fusion[1]

Mandatory Visualizations

EACC_Mechanism_of_Action cluster_autophagy Autophagic Pathway cluster_this compound This compound Intervention Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion This compound This compound Stx17 Stx17 Translocation This compound->Stx17 Inhibits Stx17->Autophagosome Required for Fusion Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome start Seed Cells treatment Treat with this compound (e.g., 10 µM) and Controls start->treatment western Western Blot (LC3-II, p62) treatment->western microscopy Fluorescence Microscopy (LC3 puncta, colocalization) treatment->microscopy flow Flow Cytometry (Optional) treatment->flow data Quantify Autophagic Flux (Accumulation of markers) western->data microscopy->data flow->data

References

Application Notes and Protocols: Utilizing EACC as a Tool Compound in High-Throughput Screening for Autophagy Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway is implicated in a wide range of physiological and pathological processes, including neurodegenerative diseases, cancer, and infectious diseases. Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in the identification of novel small molecules that can modulate autophagy.[1][2]

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor that specifically blocks the fusion of autophagosomes with lysosomes.[3][4] Its mechanism of action involves preventing the loading of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17) onto autophagosomes.[3][5] This targeted activity, without affecting general endo-lysosomal function, makes this compound an invaluable tool for studying the late stages of autophagy and for validating HTS assays aimed at discovering new autophagy modulators.[5][6]

These application notes provide detailed protocols for utilizing this compound in cell-based HTS assays to identify and characterize novel modulators of autophagy.

Signaling Pathway of this compound-Mediated Autophagy Inhibition

This compound exerts its inhibitory effect on autophagy at the late stage of autophagosome-lysosome fusion. The core of this mechanism revolves around Syntaxin 17 (Stx17), a SNARE protein essential for this fusion event. In a key regulatory step, Tank-Binding Kinase 1 (TBK1) phosphorylates Stx17, a process that is critical for the initiation of autophagy through the formation of the pre-autophagosomal structure (mPAS).[7][8][9] this compound intervenes by preventing the proper loading and translocation of Stx17 onto the completed autophagosome membrane.[3][5] This disruption inhibits the subsequent interaction of Stx17 with its cognate SNARE partners on the lysosome, including VAMP8, and the HOPS tethering complex, thereby blocking the final fusion step and leading to an accumulation of autophagosomes.[5]

EACC_Signaling_Pathway cluster_autophagy_initiation Autophagy Initiation cluster_autophagosome_maturation Autophagosome Maturation & Fusion TBK1 TBK1 Stx17_active Phospho-Stx17 TBK1->Stx17_active Phosphorylates Stx17_inactive Syntaxin 17 (Inactive) Stx17_inactive->Stx17_active mPAS Pre-autophagosomal Structure (mPAS) Formation Stx17_active->mPAS Autophagosome Autophagosome mPAS->Autophagosome Stx17_loading Stx17 Loading Autophagosome->Stx17_loading Autolysosome Autolysosome (Degradation) Stx17_loading->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Stx17_loading Inhibits

Caption: this compound's mechanism of action in the autophagy pathway.

High-Throughput Screening Assays for Autophagy Modulators

A common and effective method for quantifying autophagy in a high-throughput format is the use of fluorescently-tagged LC3 (microtubule-associated protein 1A/1B-light chain 3).[10][11] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane, appearing as distinct puncta. The number and intensity of these puncta can be quantified using high-content imaging systems.[12]

Data Presentation: Assay Performance Metrics

The performance of an HTS assay is critical for its reliability. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, indicating the quality and suitability of an assay for HTS.[13][14]

Assay ParameterPositive Control (e.g., Rapamycin)Negative Control (DMSO)This compound (Inhibitor Control)Z'-Factor
Mean Signal (LC3 Puncta/Cell) 25.45.28.10.65
Standard Deviation 2.10.81.2
Signal-to-Background 4.91.01.6

Note: The data presented in this table are representative and may vary depending on the cell line, assay conditions, and specific instrumentation used.

Experimental Workflow for an LC3 Puncta-Based HTS Assay

The following diagram illustrates a typical workflow for a high-throughput screen to identify modulators of autophagy, incorporating this compound as a key control.

HTS_Workflow start Start plate_cells Plate GFP-LC3 expressing cells in 384-well plates start->plate_cells add_compounds Add test compounds, positive/negative controls, and this compound plate_cells->add_compounds incubate Incubate for optimized duration (e.g., 16-24 hours) add_compounds->incubate fix_stain Fix cells and stain nuclei (e.g., with Hoechst) incubate->fix_stain image Acquire images using a high-content imaging system fix_stain->image analyze Analyze images to quantify LC3 puncta and cell number image->analyze data_analysis Data normalization and hit identification analyze->data_analysis end End data_analysis->end

Caption: A generalized HTS workflow for identifying autophagy modulators.

Experimental Protocols

Cell-Based GFP-LC3 Puncta Formation Assay for HTS

This protocol describes a quantitative, image-based HTS assay to screen for modulators of autophagy using a cell line stably expressing GFP-LC3.[12]

Materials:

  • Cell Line: A suitable cell line stably expressing GFP-LC3 (e.g., HeLa, U2OS, or MEFs).

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay Plates: 384-well, black, clear-bottom imaging plates.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control: Rapamycin or Torin 1 (mTOR inhibitors and autophagy inducers).

  • Inhibitor Control: this compound.

  • Negative Control: DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Stain: Hoechst 33342 or DAPI.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Instrumentation: High-content imaging system and automated liquid handling instrumentation.

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend GFP-LC3 expressing cells in complete culture medium.

    • Using an automated dispenser, seed the cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-5,000 cells per well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the test compounds, positive controls (e.g., 1 µM Rapamycin), inhibitor control (e.g., 10 µM this compound), and negative control (DMSO) to the desired final concentration in culture medium.

    • Using an automated liquid handler, carefully remove the medium from the cell plates and add the compound-containing medium to the respective wells.

    • Incubate the plates for a predetermined optimal time (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining:

    • Gently aspirate the medium from the wells.

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the wells twice with PBS.

    • Add the nuclear stain (e.g., 1 µg/mL Hoechst 33342 in PBS) to each well and incubate for 10 minutes at room temperature in the dark.

    • Wash the wells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filters for GFP and the nuclear stain. Capture multiple fields per well to ensure robust data.

    • Use image analysis software to identify individual cells based on the nuclear stain and then quantify the number and intensity of GFP-LC3 puncta within each cell.

  • Data Analysis:

    • Normalize the data (e.g., to the plate median or negative controls).

    • Calculate the Z'-factor to assess assay quality.[13]

    • Identify "hits" based on a predefined threshold (e.g., compounds that increase or decrease LC3 puncta by more than three standard deviations from the mean of the negative controls).

Autophagic Flux Assay Using a Tandem Fluorescent-Tagged LC3 Reporter

To distinguish between genuine autophagy induction and blockage of lysosomal degradation, an autophagic flux assay is recommended as a secondary screen. This can be achieved using a tandem fluorescent-tagged LC3 reporter (e.g., mRFP-GFP-LC3).[15][16] This reporter fluoresces yellow (merged red and green) in the neutral pH of the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. An increase in red puncta indicates enhanced autophagic flux.

Protocol:

The protocol is similar to the GFP-LC3 puncta assay, with the following modifications:

  • Cell Line: Use a cell line stably expressing a tandem mRFP-GFP-LC3 reporter.

  • Image Acquisition: Acquire images in both the green (GFP) and red (mRFP) channels.

  • Image Analysis: Quantify the number of green-only, red-only, and yellow (co-localized) puncta per cell. An increase in the ratio of red to green puncta indicates an increase in autophagic flux. This compound would be used as a control that causes an accumulation of yellow puncta, as it blocks the fusion with the acidic lysosome.

Conclusion

The autophagy inhibitor this compound is a powerful tool for the discovery and characterization of novel autophagy modulators in a high-throughput screening setting. Its specific mechanism of action allows for the robust validation of assays and the differentiation of compounds that modulate different stages of the autophagy pathway. The protocols outlined in these application notes provide a framework for the successful implementation of this compound in HTS campaigns, ultimately accelerating the development of new therapeutics targeting autophagy-related diseases.

References

Synthesis of Ethyl 2-(acetylamino)-2-cyanoacetate (EACC) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(acetylamino)-2-cyanoacetate (EACC), a valuable intermediate in organic synthesis. The protocols outlined herein describe a reliable two-step method starting from ethyl cyanoacetate (B8463686).

Introduction

Ethyl 2-(acetylamino)-2-cyanoacetate (this compound) is an organic compound featuring acetylamino and cyano functional groups, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for a variety of chemical transformations, including modifications of the cyano and acetylamino groups, rendering it a key intermediate for creating diverse molecular scaffolds. This document details a robust two-step synthesis route for this compound suitable for research laboratory settings.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process starting from ethyl cyanoacetate. The first step involves the formation of an amino intermediate, ethyl 2-amino-2-cyanoacetate, which is then acetylated in the second step to yield the final product.

EACC_Synthesis_Pathway cluster_step1 Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate cluster_step2 Step 2: N-Acetylation A Ethyl Cyanoacetate B Ethyl 2-hydroxyimino-2-cyanoacetate A->B  Nitrosation (NaNO₂, Acetic Acid) C Ethyl 2-amino-2-cyanoacetate B->C  Reduction (Catalytic Hydrogenation) D Ethyl 2-amino-2-cyanoacetate E Ethyl 2-(acetylamino)-2-cyanoacetate (this compound) D->E  Acetylation (Acetic Anhydride)

Caption: Two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate

This initial step is a two-part process involving the formation of an oxime intermediate followed by its reduction.

Part A: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This procedure is adapted from established laboratory methods for the formation of an oxime from an active methylene (B1212753) compound.[2]

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid (glacial)

  • Hydrochloric acid (2N HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • To the stirred mixture, add glacial acetic acid (8.0 ml, 140 mmol). The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.

  • Allow the mixture to stand overnight to ensure complete crystallization.

  • Collect the crystals by filtration and dissolve them in 50 ml of 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Quantitative Data:

ParameterValueReference
Product Ethyl 2-hydroxyimino-2-cyanoacetate[2]
Yield 12.4 g (87%)[2]
Melting Point 133 °C[2]

Part B: Reduction of Ethyl 2-hydroxyimino-2-cyanoacetate to Ethyl 2-amino-2-cyanoacetate

The reduction of the oxime intermediate is commonly achieved through catalytic hydrogenation.

Materials:

  • Ethyl 2-hydroxyimino-2-cyanoacetate

  • Palladium on carbon (5% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, suspend 5% Palladium on carbon catalyst in a solution of ethyl 2-hydroxyimino-2-cyanoacetate in ethanol.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-amino-2-cyanoacetate. This product can often be used in the next step without further purification.

Step 2: N-Acetylation of Ethyl 2-amino-2-cyanoacetate to this compound

This protocol is based on general procedures for the acetylation of primary amines.

Materials:

  • Ethyl 2-amino-2-cyanoacetate

  • Acetic anhydride (B1165640)

  • A suitable solvent (e.g., Dichloromethane, Ethyl acetate)

  • A weak base (e.g., Triethylamine, Sodium acetate) (optional, but recommended)

Procedure:

  • Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent.

  • To the stirred solution, add a weak base (1.1 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Ethyl 2-(acetylamino)-2-cyanoacetate.

Experimental Workflow Diagram

EACC_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Amination cluster_reaction2 Step 2: Acetylation cluster_workup Work-up and Purification A Dissolve Ethyl Cyanoacetate and Sodium Nitrite in Water B Add Acetic Acid A->B C Stir Overnight and Filter Crystals B->C D Dissolve Crystals in HCl C->D E Extract with Diethyl Ether D->E F Dry and Evaporate Solvent E->F G Catalytic Hydrogenation F->G H Dissolve Amino Intermediate G->H I Add Base and Acetic Anhydride H->I J Stir and Monitor by TLC I->J K Aqueous Wash (NaHCO₃, Brine) J->K L Dry and Concentrate K->L M Purify (Chromatography/Recrystallization) L->M N Characterize this compound M->N

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, laboratory coat, and gloves) must be worn at all times.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Acetic anhydride is corrosive and a lachrymator.

  • Hydrogen gas is highly flammable. Ensure proper grounding of equipment and a spark-free environment during catalytic hydrogenation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Compound EACC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the experimental compound EACC (Ethyl 2-amino-4-chloro-5-formyl-3-thiophenecarboxylate).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules. For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO percentage.

Q2: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What happened?

A2: This common issue is known as "antisolvent precipitation." this compound is highly soluble in DMSO but has poor solubility in aqueous solutions. When the DMSO stock is added to an aqueous buffer, the DMSO disperses, and this compound is exposed to a solvent in which it is not readily soluble, causing it to precipitate out of solution.

Q3: How can I prevent precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?

A3: Several strategies can be employed to prevent antisolvent precipitation:

  • Rapid Mixing: Add the DMSO stock solution to your aqueous buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersal can prevent the formation of localized high concentrations of this compound that are prone to precipitation.

  • Lower Final Concentration: The most straightforward solution is often to reduce the final working concentration of this compound in your experiment.

  • Minimize Final DMSO Concentration: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts. Preparing a more concentrated stock solution allows for the addition of a smaller volume to the aqueous buffer.

  • pH Adjustment: The solubility of compounds can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1]

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-20, Triton X-100) or a co-solvent in the aqueous buffer can help maintain the solubility of hydrophobic compounds.[2]

Q4: Can I use sonication or warming to help dissolve this compound?

A4: Yes, sonication in a water bath or gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in the stock solvent.[2] However, be cautious with warming as it can potentially degrade thermally sensitive compounds. Always visually inspect the solution to ensure there are no undissolved particles. For aqueous dilutions, these methods might temporarily help but may not prevent eventual precipitation if the compound is supersaturated.

Troubleshooting Guide for this compound Precipitation

Precipitation of this compound in aqueous buffers is a common challenge. This guide provides a systematic approach to identify and resolve solubility issues.

Problem: this compound precipitates upon dilution of a DMSO stock solution into an aqueous experimental buffer.

G start Precipitation Observed check_final_conc Is the final concentration of this compound too high? start->check_final_conc reduce_conc Reduce final working concentration check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration > 0.5%? check_final_conc->check_dmso_conc No solution_stable Solution is stable reduce_conc->solution_stable increase_stock_conc Increase stock concentration to reduce added volume check_dmso_conc->increase_stock_conc Yes check_mixing Is the mixing method adequate? check_dmso_conc->check_mixing No increase_stock_conc->solution_stable improve_mixing Add stock to vigorously vortexing buffer check_mixing->improve_mixing No consider_additives Consider formulation adjustments check_mixing->consider_additives Yes improve_mixing->solution_stable add_surfactant Add low % surfactant (e.g., 0.01% Tween-20) consider_additives->add_surfactant adjust_ph Adjust buffer pH (if compound is ionizable) consider_additives->adjust_ph add_surfactant->solution_stable adjust_ph->solution_stable

Caption: A stepwise guide to resolving this compound precipitation.

Quantitative Data: this compound Solubility in Common Solvents

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at two different temperatures. This data can guide the selection of appropriate solvents for stock solution preparation and experimental design.

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Polarity Index
Water< 0.01< 0.0110.2
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01< 0.01~10.2
Ethanol (EtOH)2.55.05.2
Methanol (MeOH)1.83.56.6
Acetone15.025.05.1
Acetonitrile (ACN)8.014.06.2
Dimethyl Sulfoxide (DMSO)> 50.0> 50.07.2
N,N-Dimethylformamide (DMF)> 40.0> 50.06.4

Experimental Protocols

1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator water bath

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 247.68 g/mol ). For 1 mL, this would be 2.477 mg.

    • Weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Dissolution: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

    • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

2. Protocol for Aqueous Dilution of this compound Stock Solution

This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into an aqueous buffer for an experiment (e.g., cell culture medium or assay buffer).

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps prep_buffer 1. Prepare aqueous buffer at experimental temperature prep_stock 2. Thaw this compound DMSO stock solution prep_buffer->prep_stock vortex_stock 3. Briefly vortex the stock solution prep_stock->vortex_stock start_vortex 4. Begin vigorously vortexing the aqueous buffer vortex_stock->start_vortex add_stock 5. Add the required volume of this compound stock drop-wise into the vortex start_vortex->add_stock continue_vortex 6. Continue vortexing for 10-15 seconds after addition add_stock->continue_vortex use_immediately 7. Use the final diluted solution immediately continue_vortex->use_immediately visual_check 8. Visually inspect for any signs of precipitation use_immediately->visual_check

Caption: Workflow for diluting DMSO stock into aqueous buffer.

This compound in a Hypothetical Signaling Pathway

This compound is a hypothetical inhibitor of Kinase B in the "Cell Proliferation Pathway" shown below. Understanding the target pathway is crucial for interpreting experimental results.

G receptor Growth Factor Receptor kinaseA Kinase A receptor->kinaseA activates kinaseB Kinase B kinaseA->kinaseB activates tf Transcription Factor kinaseB->tf activates proliferation Cell Proliferation tf->proliferation promotes This compound This compound This compound->kinaseB inhibits

Caption: this compound as an inhibitor in a hypothetical signaling pathway.

References

Technical Support Center: Optimizing EACC Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EACC (Ethyl 2-amino-4-carboxy-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound as an autophagy inhibitor in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, reversible small molecule inhibitor of autophagy. Its primary mechanism of action is to block the fusion of autophagosomes with lysosomes, a critical late stage in the autophagy process.[1][2] this compound achieves this by selectively inhibiting the translocation of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), onto autophagosomes.[3] This prevents the formation of the SNARE complex required for fusion, leading to an accumulation of autophagosomes within the cell.[1]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: Based on published studies, a starting concentration of 10 µM is recommended for most cell lines. This concentration has been shown to effectively inhibit autophagic flux in HeLa, HEp-2, and PC3 cells with minimal impact on cell viability over short-term incubations (up to 5 hours).[2] However, the optimal concentration is cell-type dependent and should be determined empirically for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: Is this compound a reversible inhibitor?

A4: Yes, this compound is a reversible inhibitor of autophagy.[1] This means its inhibitory effect can be washed out from the cells, allowing for the restoration of the autophagic flux. This property makes this compound a valuable tool for studying the dynamics of autophagosome-lysosome fusion.

Q5: Does this compound have any known off-target effects?

A5: this compound has been shown to be quite specific in its mechanism of action, as it does not appear to affect lysosomal properties such as lysosomal pH, or the endocytosis-mediated degradation of receptors like the EGF receptor.[1][5] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations or in different cellular contexts, cannot be entirely ruled out. Comprehensive proteomic studies to identify off-target proteins of this compound are not yet widely available.[6][7] It is always recommended to include appropriate controls in your experiments to monitor for potential off-target effects.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration for maximum inhibition.

Problem Possible Cause Suggested Solution
No observable inhibition of autophagy (e.g., no accumulation of LC3-II) 1. This compound concentration is too low: The effective concentration can vary between cell lines. 2. Insufficient incubation time: The time required to observe an effect may differ depending on the cell type and the basal rate of autophagy. 3. Low basal autophagy: Some cell lines have a very low basal level of autophagy, making it difficult to detect inhibition. 4. Compound degradation: Improper storage or handling of this compound may lead to loss of activity.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time. 3. Induce autophagy using a known stimulus (e.g., starvation by incubating in EBSS, or treatment with rapamycin) in parallel with this compound treatment. 4. Prepare fresh this compound dilutions from a properly stored stock for each experiment.
High cell toxicity or unexpected morphological changes 1. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to this compound or DMSO.1. Perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Select a concentration for your experiments that effectively inhibits autophagy with minimal impact on viability. 2. Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%, but up to 0.5% is often tolerated).[4] Include a vehicle control (medium with the same DMSO concentration as your highest this compound treatment) in all experiments. 3. Lower the concentration of this compound and/or DMSO and increase the incubation time if necessary.
Inconsistent or variable results between experiments 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. 3. Precipitation of this compound: The compound may precipitate out of the culture medium if its solubility limit is exceeded.1. Standardize your cell culture practices. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Use calibrated pipettes and be meticulous when preparing serial dilutions. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration.

Data Presentation: this compound Effective Concentrations

Cell LineAssayEffective this compound ConcentrationIncubation TimeOutcomeReference
HeLaAutophagic Flux (mRFP-GFP-LC3)2.5 - 25 µM (dose-dependent)2 hoursIncreased autophagosomes, decreased autolysosomes[1]
HeLaWestern Blot (LC3-II accumulation)10 µM2 hoursSignificant increase in LC3-II levels[2]
HeLaCell Viability10 µMUp to 5 hoursNo significant effect on cell viability[2]
HEp-2Ricin Toxicity Assay10 µM2 hours pre-incubationStrong protection against ricin-induced cell death[8]
PC3Ricin Toxicity Assay10 µM2 hours pre-incubationProtection against ricin-induced cell death[3]
HeLaRicin Toxicity Assay10 µM2 hours pre-incubationProtection against ricin-induced cell death[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using Western Blot for LC3-II

This protocol describes how to determine the optimal concentration of this compound for inhibiting autophagy by measuring the accumulation of LC3-II, a key marker of autophagosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time (a 4-hour incubation is a good starting point).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and scrape the cells.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. The optimal concentration of this compound is the lowest concentration that gives the maximum accumulation of LC3-II.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on your cells of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • This compound Treatment: Prepare a range of this compound concentrations in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which cell viability is reduced by 50%).

Visualizations

EACC_Mechanism_of_Action cluster_autophagosome Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Stx17_inactive Stx17 (inactive) Stx17_active Stx17 (active on Autophagosome) Stx17_inactive->Stx17_active Translocation This compound This compound This compound->Stx17_active Inhibits Translocation

Figure 1. Mechanism of this compound-mediated inhibition of autophagy.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cells treatment Treat with range of This compound concentrations start->treatment incubation Incubate for defined time period treatment->incubation western_blot Western Blot (LC3-II, p62) incubation->western_blot Assess Inhibition viability_assay Cell Viability Assay (MTT, XTT) incubation->viability_assay Assess Cytotoxicity analysis Data Analysis western_blot->analysis viability_assay->analysis determine_optimal Determine Optimal This compound Concentration analysis->determine_optimal

Figure 2. Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart start Issue: No/Low Autophagy Inhibition check_concentration Is this compound concentration and incubation time sufficient? start->check_concentration increase_conc_time Increase concentration and/or time. Perform dose-response and time-course experiments. check_concentration->increase_conc_time No check_basal Is basal autophagy level in cell line very low? check_concentration->check_basal Yes increase_conc_time->check_basal induce_autophagy Co-treat with an autophagy inducer (e.g., starvation, rapamycin). check_basal->induce_autophagy Yes check_reagents Are this compound stock and antibodies working properly? check_basal->check_reagents No induce_autophagy->check_reagents prepare_fresh Prepare fresh this compound stock. Validate antibodies with positive/negative controls. check_reagents->prepare_fresh No success Problem Resolved check_reagents->success Yes prepare_fresh->success

References

EACC Technical Support Center: Overcoming Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel autophagy inhibitor, EACC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential off-target effects. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a novel, reversible small molecule inhibitor of autophagy.[1][2][3] Its primary mechanism of action is to block the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes, a process essential for the degradation of cellular cargo.[1][3][4] this compound achieves this by selectively inhibiting the translocation of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), onto the autophagosome membrane.[1][2][3] This prevents the formation of the SNARE complex required for fusion with the lysosome.[1][4]

Q2: How specific is this compound for the autophagy pathway?

A: Current research indicates that this compound is highly specific for the autophagy pathway.[1][3] Unlike other late-stage autophagy inhibitors, this compound does not appear to affect general endo-lysosomal function.[1][4] For example, it has been shown to not interfere with the degradation of the EGF receptor, which occurs via the endocytic pathway.[1][4] This specificity makes this compound a valuable tool for studying autophagy with minimal confounding effects on other cellular trafficking pathways.[1][3]

Q3: What are the known or potential off-target effects of this compound?

A: While this compound is considered highly specific, a few effects outside of its primary role in autophagy have been reported. One study found that this compound provides strong protection against the toxic effects of ricin and other plant toxins like abrin (B1169949) and modeccin.[5] This protective effect is not due to the inhibition of retrograde transport of the toxin, but rather the inhibited release of the enzymatically active A-moiety into the cytosol.[5] Additionally, a slight and transient effect on transferrin endocytosis and recycling has been observed.[5]

Q4: Is the inhibitory effect of this compound reversible?

A: Yes, the inhibitory effect of this compound on autophagy is reversible.[1][3] This is a significant advantage as it allows for the study of the dynamic processes of autophagosome-lysosome fusion. Upon washout of the compound, the translocation of Stx17 to autophagosomes and subsequent fusion with lysosomes can be restored.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected cellular effects that do not seem to be related to autophagy inhibition.

  • Possible Cause: While this compound is highly specific, your experimental system may be particularly sensitive to the few reported secondary effects of this compound, or there may be an uncharacterized off-target effect in your specific cell type or context.

  • Troubleshooting Steps:

    • Confirm Autophagy Inhibition: First, verify that this compound is inhibiting autophagy as expected in your system. You can do this by measuring autophagic flux (see Experimental Protocols below).

    • Control for Non-Autophagy Related Effects: Design control experiments to test for effects on related pathways. For example, assess endocytosis using a fluorescently labeled transferrin uptake assay.

    • Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. A dose-response curve for autophagy inhibition in your specific cell line is recommended.

    • Use a Rescue Experiment: Take advantage of the reversible nature of this compound. If the unexpected phenotype is an off-target effect, it should also be reversible upon washout of the compound.

Issue 2: My results with this compound are different from what I have seen with other late-stage autophagy inhibitors like Bafilomycin A1 or Chloroquine (B1663885).

  • Possible Cause: this compound has a more specific mechanism of action than Bafilomycin A1 or Chloroquine. These other inhibitors raise lysosomal pH, which can have broader effects on lysosomal function and endocytosis. This compound, on the other hand, specifically targets the autophagosome-lysosome fusion machinery.[1][4]

  • Troubleshooting Steps:

    • Assess Lysosomal Function: To confirm that the differences you are observing are due to the specificity of this compound, you can measure lysosomal pH using a fluorescent probe like LysoTracker. You should not see a change in lysosomal pH with this compound treatment, unlike with Bafilomycin A1 or Chloroquine.

    • Evaluate Endocytic Pathway: Compare the effects of this compound and other inhibitors on the endocytic pathway by monitoring the trafficking and degradation of a cargo like EGF.

Quantitative Data Summary

ParameterValueCell Line(s)Observed EffectReference
Effective Concentration 5-10 µMHeLa, MEFsInhibition of autophagic flux[1]
IC50 for Ricin Protection ~2.5 µMHEp-2Protection against ricin toxicity[5]
Reversibility 1 hour washoutHeLaRestoration of Stx17 localization[1]

Key Experimental Protocols

1. Assessment of Autophagic Flux by Western Blot for LC3-II

  • Principle: In the presence of an autophagy inhibitor, the autophagosome-associated form of LC3 (LC3-II) will accumulate. Comparing LC3-II levels in the presence and absence of this compound provides a measure of autophagic flux.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 10 µM) or a vehicle control for a defined period (e.g., 2-4 hours). It is also recommended to include a condition with an autophagy inducer (e.g., starvation by incubating in EBSS) with and without this compound.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image. An accumulation of LC3-II in the this compound-treated lanes indicates a blockage of autophagic flux.

    • Be sure to also probe for a loading control like GAPDH or β-actin.

2. EGF Receptor Degradation Assay

  • Principle: This assay assesses the function of the endo-lysosomal pathway. If this compound has off-target effects on this pathway, the degradation of the EGF receptor (EGFR) will be inhibited.

  • Methodology:

    • Plate cells and grow to ~80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with this compound (e.g., 10 µM) or a control (e.g., chloroquine as a positive control for inhibition, vehicle as a negative control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and perform a Western blot for total EGFR and phosphorylated EGFR.

    • In the absence of off-target effects, the levels of EGFR should decrease over time upon EGF stimulation in both vehicle and this compound-treated cells, but not in the chloroquine-treated cells.

Visualizations

EACC_Mechanism_of_Action cluster_autophagy Autophagy Pathway Autophagosome Autophagosome (LC3-II Positive) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Stx17 Syntaxin 17 (Stx17) Stx17->Autophagosome Translocation This compound This compound This compound->Stx17 Inhibits EACC_Specificity cluster_inhibitors Autophagy Inhibitors cluster_pathways Cellular Pathways This compound This compound Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion This compound->Autophagosome_Lysosome_Fusion Inhibits BafA1_CQ Bafilomycin A1 / Chloroquine BafA1_CQ->Autophagosome_Lysosome_Fusion Inhibits Lysosomal_pH Lysosomal pH & Function BafA1_CQ->Lysosomal_pH Disrupts Endocytosis Endocytosis Lysosomal_pH->Endocytosis Affects EACC_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Autophagy Confirm Autophagy Inhibition (e.g., LC3-II Western Blot) Start->Check_Autophagy Dose_Response Perform Dose-Response Curve for this compound Check_Autophagy->Dose_Response Use_Lowest_Effective_Dose Use Lowest Effective Dose Dose_Response->Use_Lowest_Effective_Dose Test_Off_Target Test for Known/Potential Off-Target Effects (e.g., Endocytosis Assay) Use_Lowest_Effective_Dose->Test_Off_Target Reversibility_Test Perform Washout Experiment to Test Reversibility Test_Off_Target->Reversibility_Test Interpret_Results Interpret Results: On-Target vs. Off-Target Effect Reversibility_Test->Interpret_Results

References

Technical Support Center: Improving the Stability of EACC in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Ethyl 2-Amino-4-Carboxy-5-Chlorobenzoyl (EACC) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Understanding and controlling these variables is critical to maintaining the integrity of your this compound solutions.

Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A2: Precipitation of this compound can occur for several reasons. A primary cause is a change in the solution's environment that lowers this compound's solubility. This can be triggered by a shift in pH, especially if it approaches the isoelectric point of this compound, where the molecule has no net charge, minimizing electrostatic repulsion and leading to aggregation.[4] Another common reason is "solvent shock," which happens when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, causing the compound to crash out of solution.[5] Suboptimal ionic strength of the buffer can also contribute to precipitation.[4]

Q3: How does pH impact the solubility and stability of this compound?

A3: The pH of a solution is a critical determinant of this compound's stability and solubility. Changes in pH can alter the ionization state of this compound's functional groups, which in turn affects its solubility. For many organic compounds, solubility is pH-dependent.[2][3][5] Furthermore, pH can directly influence the rate of chemical degradation. For instance, some compounds are more susceptible to hydrolysis at either acidic or basic pH.[6]

Q4: Can temperature fluctuations affect my this compound solution?

A4: Yes, temperature is a significant factor. While experiments are often conducted at 4°C to minimize enzymatic degradation, some compounds are actually less soluble at lower temperatures and may precipitate.[4] Conversely, elevated temperatures can accelerate the degradation of thermally sensitive compounds.[7][8][9]

Q5: Is this compound sensitive to light?

A5: Many pharmaceutical compounds are photosensitive and can degrade upon exposure to light, leading to a loss of potency or the formation of toxic byproducts.[10][11][12] It is crucial to handle and store this compound solutions in a manner that protects them from light, such as using amber vials or covering containers with aluminum foil, unless its photostability has been confirmed.[13]

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution

Symptoms:

  • Visible particles or crystals in the solution.[5]

  • Cloudiness or turbidity in the assay buffer after adding the this compound stock solution.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Solvent Shock To prevent the compound from crashing out of solution, use a serial dilution method. Instead of adding the concentrated stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous buffer. Also, try adding the stock solution to the buffer while gently vortexing or stirring.[5]
Final Concentration Exceeds Solubility Limit The desired final concentration of this compound in the aqueous buffer may be higher than its solubility limit. It is important to determine the maximum soluble concentration of this compound in your specific assay buffer.
Incorrect Buffer pH The pH of your buffer might be near the isoelectric point (pI) of this compound, minimizing its solubility.[4] Test the solubility of this compound in a range of buffers with different pH values to find one that maintains its solubility.
Low Temperature Some compounds are less soluble at colder temperatures. If you are working at 4°C, try preparing the solution at room temperature to see if solubility improves. Be mindful of potential thermal degradation at higher temperatures.[4]
Issue 2: Degradation of this compound Over Time

Symptoms:

  • Decreased biological activity in your assay.

  • Appearance of new peaks or disappearance of the this compound peak in analytical chromatography (e.g., HPLC).

  • Changes in the solution's color or other physical properties.

Possible Causes & Solutions:

CauseRecommended Solution
pH-mediated Hydrolysis This compound may be susceptible to hydrolysis at certain pH values. Determine the pH-rate profile to identify the pH at which the compound is most stable.[2][3][8] Prepare fresh solutions before each experiment if the compound is known to be unstable in your buffer.
Oxidation The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[1][6] Consider degassing your buffers or adding antioxidants, if compatible with your experimental system.
Photodegradation Exposure to ambient or artificial light can cause degradation.[10][11][13] Always store this compound stock solutions and working solutions in light-protected containers (e.g., amber vials) and minimize exposure to light during experiments.
Thermal Degradation Elevated temperatures can accelerate degradation.[8][14] Store stock solutions at the recommended temperature (typically -20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

Objective: To find the maximum concentration at which this compound remains soluble in a specific aqueous buffer without precipitating over a defined period.

Methodology:

  • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • In a multi-well plate (e.g., 96-well), prepare serial dilutions of the this compound stock solution in the organic solvent.

  • Transfer a small, equal volume of each dilution into the corresponding wells of a new plate containing your aqueous assay buffer. The final concentration of the organic solvent should be kept constant and low (e.g., <1%).

  • Seal the plate and incubate under your typical assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Visually inspect each well for signs of precipitation (cloudiness or visible particles).[5] For a more quantitative assessment, measure the light scattering in each well using a nephelometer or a plate reader capable of measuring turbidity.[5]

  • The highest concentration that remains clear is considered the kinetic solubility limit of this compound in that buffer.

Protocol 2: Assessing the pH Stability of this compound

Objective: To evaluate the stability of this compound over time in buffers of varying pH.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Prepare a working solution of this compound in each buffer at a concentration below its kinetic solubility limit.

  • Divide each solution into multiple aliquots for time-point analysis.

  • Store the aliquots under controlled temperature and light conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each pH condition and quench any further reaction (e.g., by freezing at -80°C).

  • Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15][16][17]

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the optimal pH for stability.

Visual Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound stability.

G cluster_0 Troubleshooting this compound Precipitation Start This compound Solution Precipitates Cause1 Solvent Shock? Start->Cause1 Cause2 Concentration Too High? Start->Cause2 Cause3 Suboptimal Buffer pH? Start->Cause3 Solution1 Use Serial Dilution Cause1->Solution1 Solution2 Determine Kinetic Solubility Cause2->Solution2 Solution3 Screen Different pH Buffers Cause3->Solution3

Caption: A logical workflow for troubleshooting this compound precipitation.

G cluster_1 Factors Affecting this compound Stability This compound This compound Stability pH pH This compound->pH Temp Temperature This compound->Temp Light Light Exposure This compound->Light Oxidation Oxidation This compound->Oxidation

Caption: Key factors that can impact the stability of this compound in solution.

References

Technical Support Center: Liquid-Liquid Extraction Using Ethyl Acetate & Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with liquid-liquid extraction (LLE) protocols involving ethyl acetate (B1210297) and chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between ethyl acetate and chloroform as extraction solvents?

A: Ethyl acetate and chloroform are both common solvents in LLE but differ significantly in polarity, density, and safety profiles. Ethyl acetate is semi-polar, less toxic, and less dense than water. Chloroform is considered nonpolar but has a slightly polar character, is denser than water, and is a suspected carcinogen requiring careful handling in a fume hood.[1][2] The choice depends on the polarity of the target analyte. For instance, in extracting compounds from lime peels, ethyl acetate and chloroform extracted similar, but not identical, sets of compounds, while nonpolar n-hexane extracted a very different set.[1]

Q2: Why is an emulsion forming during my extraction, and how can I resolve it?

A: Emulsions, where the boundary between the aqueous and organic layers is cloudy and poorly defined, are a common challenge in LLE.[3][4] They are often caused by excessive agitation (shaking too vigorously) which increases the surface area between the two immiscible phases.[3] To resolve an emulsion, you can:

  • Wait: Allow the separatory funnel to sit undisturbed for a period.

  • "Salt out": Add brine (a saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps force the separation.[3]

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.[3]

  • Centrifugation: For small volumes, centrifuging the mixture can effectively break an emulsion.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties and break the emulsion.[3]

Q3: My compound of interest is not extracting efficiently. What can I do?

A: Poor extraction efficiency can stem from several factors. First, ensure you are using the correct solvent based on the "like dissolves like" principle. Nonpolar compounds are best extracted with nonpolar solvents, and polar compounds with polar solvents. Second, the pH of the aqueous layer is critical for acidic or basic compounds. Adjusting the pH can convert the compound into its neutral form, which is typically more soluble in organic solvents. Finally, performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Q4: What are the critical safety precautions when working with chloroform?

A: Chloroform is a hazardous chemical that requires strict safety measures. It is a probable human carcinogen and is toxic to the liver.[2] Always handle chloroform in a well-ventilated chemical fume hood.[2] Due to its high vapor pressure, it vaporizes easily.[2] Avoid skin contact, as it can defat the skin leading to cracking and dermatitis; it can also pass through nitrile gloves.[2][5] Long-stored bottles of chloroform can degrade to form highly toxic phosgene (B1210022) gas, especially when exposed to light, and should be handled with extreme caution.[2]

Q5: How can I completely remove residual ethyl acetate from my final product?

A: Ethyl acetate can sometimes be difficult to remove completely, and its presence can interfere with subsequent analyses like NMR spectroscopy.[6] Standard evaporation on a rotary evaporator followed by drying under a high vacuum is the primary method. If residual solvent persists, redissolving the sample in a more volatile solvent like dichloromethane (B109758) (DCM) or chloroform and re-evaporating can help azeotropically remove the remaining ethyl acetate.[6] Repeating this process several times is often effective.[6]

Troubleshooting Guides

Guide 1: Problem - Persistent Emulsion Formation

This guide provides a step-by-step workflow to resolve a persistent emulsion between an aqueous phase and an organic solvent like ethyl acetate or chloroform.

G start Persistent Emulsion Formed gentle_swirl Action: Gentle Swirling/Inversion (Instead of Shaking) start->gentle_swirl Is agitation too vigorous? add_brine Action: Add Saturated Brine (Salting Out) gentle_swirl->add_brine Emulsion persists? centrifuge For Small Volumes: Action: Centrifuge the Mixture add_brine->centrifuge Emulsion persists? resolved Problem Resolved add_brine->resolved Resolved filter Action: Filter through Celite or Glass Wool centrifuge->filter Emulsion persists? centrifuge->resolved Resolved sle Alternative Method: Use Supported Liquid Extraction (SLE) filter->sle Emulsion persists? filter->resolved Resolved sle->resolved Resolved

Caption: Troubleshooting workflow for resolving emulsions.

Data Presentation

Table 1: Properties of Common Extraction Solvents

This table summarizes key physical properties of solvents commonly used in liquid-liquid extraction. The dielectric constant is an indicator of a solvent's polarity.[1]

SolventFormulaDensity (g/mL)Boiling Point (°C)Dielectric ConstantWater SolubilityLayer
Ethyl Acetate C₄H₈O₂0.90277.16.02[1]8.3 g/100 mLTop
Chloroform CHCl₃1.48961.24.8[1]0.8 g/100 mLBottom
n-Hexane C₆H₁₄0.65568.01.89[1]InsolubleTop
Dichloromethane CH₂Cl₂1.32639.69.11.3 g/100 mLBottom
Water H₂O0.998100.080.1N/AN/A
Table 2: Effect of Solvent Polarity on Extraction Yield

This table provides a qualitative summary of how solvent choice affects the extraction of different compound classes. Using solvents of varying polarities (gradient polarity extraction) is a common strategy to isolate a wide range of compounds from a complex matrix.[7]

Solvent SystemRelative PolarityTypical Compounds Extracted
n-HexaneNonpolarFats, oils, waxes, nonpolar terpenoids
ChloroformSlightly PolarAlkaloids, less polar flavonoids, steroids
Ethyl AcetateSemi-PolarMore polar flavonoids, coumarins, fatty acids
Ethanol/MethanolPolarPolyphenols, tannins, saponins, glycosides

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction using a Separatory Funnel

This protocol outlines the fundamental steps for performing a single extraction of an aqueous solution with an organic solvent.

Materials:

  • Separatory funnel with stopcock and stopper

  • Beakers or Erlenmeyer flasks for collection

  • Ring stand and clamp

  • Aqueous solution containing the target compound

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • pH paper and appropriate acid/base for pH adjustment (if needed)

Procedure:

  • Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is in the closed position. Place a beaker below the funnel to catch any potential leaks.[4]

  • pH Adjustment (if necessary): Check the pH of the aqueous solution. If the target compound is an acid or base, adjust the pH of the aqueous layer to neutralize it, thereby increasing its solubility in the organic solvent.

  • Loading the Funnel: Using a funnel, pour the aqueous solution into the separatory funnel. Then, carefully add the immiscible organic solvent.[4] Do not fill the funnel more than two-thirds full to allow for effective mixing.

  • Mixing the Layers: Stopper the funnel. While securely holding the stopper and stopcock, invert the funnel gently. Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock and invert several more times with periodic venting. Shaking too vigorously can cause emulsions.[3]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. The denser layer will be at the bottom (e.g., chloroform), while the less dense layer will be on top (e.g., ethyl acetate).[4]

  • Draining the Layers: Carefully open the stopcock to drain the bottom layer into a clean flask. Stop just as the interface between the layers reaches the stopcock.[4]

  • Collecting the Second Layer: Drain the remaining top layer out through the top opening of the funnel to prevent re-contamination from any residual bottom layer in the stopcock.

  • Drying the Organic Layer: Add a small amount of a drying agent like anhydrous sodium sulfate (B86663) to the collected organic layer to remove trace amounts of water.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed, typically using a rotary evaporator, to isolate the extracted compound.

  • Storage: Always save both layers until you have confirmed that your desired compound has been successfully isolated.[4]

G cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection cluster_final Final Steps prep1 1. Close Stopcock & Place Funnel in Ring Stand prep2 2. Add Aqueous Solution prep1->prep2 prep3 3. Add Organic Solvent prep2->prep3 ext1 4. Stopper, Invert & Vent prep3->ext1 ext2 5. Allow Layers to Separate ext1->ext2 coll1 6. Drain Bottom Layer ext2->coll1 coll2 7. Pour Out Top Layer coll1->coll2 coll3 8. Dry Organic Layer (e.g., with Na2SO4) coll2->coll3 final1 9. Remove Solvent (e.g., Rotovap) coll3->final1 final2 10. Isolate Compound final1->final2

References

Technical Support Center: Mitigating EACC-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity potentially induced by EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), a reversible inhibitor of autophagy.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Significant Increase in Cell Death Observed After this compound Treatment

Question: I have treated my cells with this compound to inhibit autophagy, but I am observing a high level of cytotoxicity. What are the initial steps to troubleshoot this issue?

Answer:

High cytotoxicity can be a concern when working with any small molecule inhibitor. Here are the initial steps to diagnose and mitigate the issue:

  • Re-evaluate Compound Concentration: The cytotoxic effects of this compound are dose-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations to identify one that effectively inhibits autophagic flux without inducing excessive cell death.[1]

  • Assess Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Solvents themselves can be toxic to cells at higher concentrations.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1]

  • Optimize Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Conduct a time-course experiment to identify the earliest time point at which autophagy is sufficiently inhibited for your experimental needs, while minimizing cytotoxicity.[1]

  • Confirm Overall Cell Health: Ensure that your cells are healthy, within a low passage number, and free from contamination before starting the experiment. Unhealthy cells are more susceptible to the effects of any experimental treatment.

Issue 2: My Viability Assays Indicate Cytotoxicity, but I'm Unsure of the Mechanism of Cell Death

Question: How can I determine if the observed this compound-induced cytotoxicity is due to apoptosis or another form of cell death?

Answer:

Understanding the mechanism of cell death is key to mitigating it. Since the blockage of autophagosome-lysosome fusion can lead to apoptosis, it is important to assess apoptotic markers.[2][3]

  • Assess Caspase Activation: Apoptosis is often mediated by caspases. You can measure the activation of key caspases, such as caspase-3, -8, and -9, using commercially available kits (e.g., colorimetric, fluorometric, or luminescence-based assays) or by Western blotting for cleaved forms of these proteins.

  • Annexin V Staining: Perform flow cytometry or fluorescence microscopy using Annexin V staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

If these markers are positive, it suggests that this compound is inducing apoptosis in your cells.

Issue 3: I've Confirmed Apoptosis is the Primary Cause of Cytotoxicity. How Can I Mitigate This?

Question: Since my cells are undergoing apoptosis upon this compound treatment, what strategies can I employ to reduce this specific type of cell death?

Answer:

Once apoptosis is confirmed, you can take targeted steps to mitigate it:

  • Co-treatment with Apoptosis Inhibitors: The use of pan-caspase inhibitors, such as Z-VAD-FMK, can block the apoptotic cascade.[4][5] By inhibiting caspases, you may be able to rescue the cells from this compound-induced apoptosis. Be aware that inhibiting apoptosis might divert the cell death pathway to necrosis, so it's important to continue monitoring cell health.[5]

  • Investigate and Mitigate Upstream Triggers:

    • Reactive Oxygen Species (ROS): The blockage of autophagic flux can lead to the accumulation of damaged mitochondria and an increase in ROS, which can trigger apoptosis.[2][3] Consider co-treating your cells with an antioxidant, such as N-acetylcysteine (NAC), to quench ROS and assess if this reduces apoptosis.

    • Optimize this compound Concentration and Duration: As mentioned previously, using the lowest effective concentration of this compound for the shortest necessary duration can minimize the cellular stress that leads to apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible autophagy inhibitor. It specifically blocks the fusion of autophagosomes with lysosomes by preventing the loading of the SNARE protein Syntaxin 17 (Stx17) onto autophagosomes.[6][7][8][9] This leads to an accumulation of autophagosomes within the cell.

Q2: At what concentration is this compound typically used in cell culture experiments?

A2: The effective concentration of this compound can vary between cell lines and experimental setups. Published studies have used concentrations around 10 µM, where cell viability was reported to be unaffected for up to 5 hours in certain cell lines.[7] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Q3: Is this compound-induced cytotoxicity always undesirable?

A3: Not necessarily. In the context of cancer research, for example, inducing cell death in tumor cells is a therapeutic goal. Some studies explore the use of autophagy inhibitors to enhance the cytotoxic effects of chemotherapy.[10] Therefore, the desirability of this compound-induced cytotoxicity depends on the specific research question.

Q4: How can I confirm that this compound is effectively inhibiting autophagy in my experiment?

A4: To verify that this compound is inhibiting autophagic flux, you can perform the following assays:

  • Western Blot for LC3 and p62/SQSTM1: Inhibition of autophagosome-lysosome fusion will lead to the accumulation of LC3-II (the lipidated form of LC3) and p62/SQSTM1 (an autophagy substrate). An increase in the levels of these proteins upon this compound treatment indicates a block in autophagy.

  • Fluorescence Microscopy: Using cells that express fluorescently tagged LC3 (e.g., GFP-LC3), you can visualize the accumulation of autophagosomes as distinct puncta within the cytoplasm.

Q5: Are there any alternatives to this compound for inhibiting the late stages of autophagy?

A5: Yes, other commonly used late-stage autophagy inhibitors include bafilomycin A1 and chloroquine. These compounds inhibit autophagy by preventing the acidification of lysosomes, which is necessary for the degradation of autophagic cargo. However, unlike this compound, these agents can also affect general endo-lysosomal trafficking.[7]

Data Presentation

Table 1: General Guidelines for this compound Concentration and Incubation Time

ParameterRecommended RangeNotes
Concentration 1 - 25 µMThe optimal concentration is cell-type dependent. A dose-response curve is highly recommended.
Incubation Time 2 - 24 hoursShorter incubation times are less likely to induce cytotoxicity. The duration should be optimized for the specific experimental endpoint.
Solvent DMSOThe final concentration in culture medium should typically not exceed 0.1%.

Table 2: Troubleshooting Summary for this compound-Induced Cytotoxicity

ObservationPotential CauseRecommended Action
High Cell DeathThis compound concentration too highPerform a dose-response curve to find the CC50. Use the lowest effective concentration.
Prolonged incubation timeConduct a time-course experiment to determine the optimal incubation period.
Solvent toxicityInclude a vehicle control with the same solvent concentration. Keep final DMSO concentration ≤ 0.1%.
Poor cell healthEnsure cells are healthy, at a low passage number, and free of contamination before treatment.
Apoptotic MorphologyInduction of apoptosisConfirm with Annexin V staining and caspase activation assays.
(Blebbing, Shrinkage)
Increased ROS LevelsAccumulation of damaged mitochondriaMeasure ROS levels. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

This protocol describes a method to determine the concentration of this compound that causes 50% cell death in a given cell line using a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability assay reagent (e.g., MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for your desired experimental time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol provides a general method for measuring the activity of executioner caspases-3 and -7 as an indicator of apoptosis.

Materials:

  • Cells treated with this compound, vehicle control, and a positive control for apoptosis (e.g., staurosporine)

  • Caspase-3/7 activity assay kit (luminescent or fluorescent)

  • White or black 96-well plates (depending on the assay kit)

  • Plate reader

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound, a vehicle control, and a positive control for the desired time.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the kit manufacturer's protocol.

  • Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the signal from the this compound-treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualization

EACC_Mitigation_Workflow Troubleshooting Workflow for this compound-Induced Cytotoxicity start Start: Observe High Cytotoxicity with this compound Treatment check_concentration Step 1: Re-evaluate this compound Concentration & Incubation Time start->check_concentration check_solvent Step 2: Assess Solvent Toxicity start->check_solvent dose_response Perform Dose-Response & Time-Course Experiments check_concentration->dose_response optimal_conditions Identify Optimal Non-Toxic Concentration and Duration dose_response->optimal_conditions end End: Cytotoxicity Mitigated optimal_conditions->end vehicle_control Run Vehicle Control (e.g., 0.1% DMSO) check_solvent->vehicle_control solvent_ok Solvent Not Toxic vehicle_control->solvent_ok solvent_ok->check_concentration No, Solvent is Toxic determine_mechanism Step 3: Determine Mechanism of Cell Death solvent_ok->determine_mechanism Yes apoptosis_assays Perform Apoptosis Assays (Caspase Activity, Annexin V) determine_mechanism->apoptosis_assays apoptosis_confirmed Apoptosis Confirmed? apoptosis_assays->apoptosis_confirmed mitigate_apoptosis Step 4: Mitigate Apoptosis apoptosis_confirmed->mitigate_apoptosis Yes other_mechanisms Investigate Other Death Mechanisms (e.g., Necrosis) apoptosis_confirmed->other_mechanisms No ros_check Measure ROS Levels mitigate_apoptosis->ros_check caspase_inhibitors Co-treat with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) mitigate_apoptosis->caspase_inhibitors antioxidant_treatment Co-treat with Antioxidants (e.g., NAC) ros_check->antioxidant_treatment antioxidant_treatment->end caspase_inhibitors->end EACC_Signaling_Pathway Potential Pathway of this compound-Induced Cytotoxicity and Mitigation cluster_mitigation This compound This compound Autophagy Autophagosome- Lysosome Fusion This compound->Autophagy Inhibits Accumulation Accumulation of Damaged Organelles & Proteins Autophagy->Accumulation Leads to ROS Increased ROS Accumulation->ROS Apoptosis Apoptosis ROS->Apoptosis Triggers Caspases Caspase Activation Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath Mitigation Mitigation Strategies Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits CaspaseInhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) CaspaseInhibitors->Caspases Inhibits

References

Technical Support Center: Optimizing Delivery of EACC to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Amino-Carbonyl-Carbazole (EACC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective delivery of this compound to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a small molecule that functions as a reversible autophagy inhibitor.[1][2] Its primary mechanism of action is to block the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes. This compound achieves this by selectively inhibiting the translocation of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), to the autophagosome.[3][4][5] This prevents the formation of the SNARE complex (including SNAP29 and VAMP8) necessary for membrane fusion, leading to an accumulation of autophagosomes within the cell.[4][6] Unlike some other late-stage autophagy inhibitors, this compound does not appear to affect endo-lysosomal function directly.[2][4]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for designing effective delivery strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O₆S₂[2][7]
Molecular Weight 369.37 g/mol [2][3][7][8]
CAS Number 864941-31-1[2][3]
Computed XLogP3 3.3[7]
Appearance Solid[3]

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound exhibits hydrophobicity, which requires careful preparation for use in aqueous cell culture media. For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2] One source suggests a solubility of 16.88 mg/mL in DMSO with the aid of sonication.[2] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used, achieving a solubility of at least 1.69 mg/mL.[2]

Q4: What is a typical working concentration for this compound in cell culture?

A4: The optimal working concentration of this compound will be cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies have used this compound in the range of 5 µM to 10 µM.[1] In HEp-2 cells, a 10 µM concentration of this compound provided significant protection against ricin-induced toxicity with only minor effects on overall protein synthesis.[1] It is recommended to perform a cytotoxicity assay (e.g., MTT, Calcein AM) to determine the IC50 value of this compound in your specific cell line to identify a concentration that effectively inhibits autophagy without causing significant cell death.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Observed Effect of this compound on Autophagy
Possible Cause Troubleshooting & Optimization
Poor this compound Solubility in Media This compound is a hydrophobic compound and may precipitate out of the aqueous cell culture medium, especially at higher concentrations. • Visually inspect your media: Look for precipitates after adding this compound. • Optimize stock solution dilution: Ensure your DMSO stock of this compound is fully dissolved before diluting it into the media. Dilute the stock in a small volume of media first, vortex gently, and then add to the bulk of the media. • Reduce final concentration: If precipitation is observed, try using a lower final concentration of this compound. • Consider a formulation: For difficult cases, you may need to explore formulation strategies used for hydrophobic drugs, such as encapsulation in nanoparticles (e.g., liposomes, polymeric nanoparticles).[7][9][10][11][12]
Insufficient Incubation Time The effect of this compound on autophagic flux may not be immediate. • Perform a time-course experiment: Treat your cells with this compound for varying durations (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for observing autophagosome accumulation in your cell line.
Ineffective this compound Concentration The concentration of this compound may be too low to effectively inhibit autophagosome-lysosome fusion in your specific cell type. • Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) and assess the impact on autophagic flux (see "Experimental Protocols" for methods).
Degradation of this compound This compound, like many small molecules, may be unstable in cell culture media over long incubation periods. Carbazole (B46965) derivatives can be susceptible to oxidation and photodegradation.[13] • Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments. • Protect from light: Store the this compound stock solution and handle experimental plates in a way that minimizes exposure to light. • Replenish media: For long-term experiments, consider replacing the this compound-containing media every 24-48 hours.
High Cell Confluency Very high cell density can alter cellular metabolism and drug response. • Maintain optimal confluency: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
Issue 2: High Cytotoxicity Observed with this compound Treatment
Possible Cause Troubleshooting & Optimization
This compound Concentration is Too High The concentration of this compound may be above the toxic threshold for your cell line. • Determine the IC50: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your cells. Use concentrations well below the IC50 for your functional assays.[14][15][16][17][18] • Use the lowest effective concentration: Based on your dose-response experiments for autophagy inhibition, select the lowest concentration that gives the desired effect.
High DMSO Concentration The solvent used to dissolve this compound can be toxic to cells at high concentrations. • Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is non-toxic, typically below 0.5%. Remember to include a vehicle control (media with the same concentration of DMSO as the this compound-treated wells) in all experiments.
Compound Impurities The this compound compound may contain impurities that are causing cytotoxicity. • Verify compound purity: If possible, obtain a certificate of analysis for your this compound compound or use a high-purity source.
Issue 3: Low Intracellular Delivery of this compound
Possible Cause Troubleshooting & Optimization
Low Membrane Permeability Although its hydrophobicity (XLogP3 ~3.3) suggests passive diffusion is possible, some carbazole derivatives have shown poor permeability.[7][19] • Increase incubation time: A longer exposure to this compound may increase its intracellular concentration. • Use permeabilization enhancers: Consider the use of transient permeabilizing agents, though this should be done with caution as it can affect cell health.
Active Efflux by Transporters This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell. • Use efflux pump inhibitors: Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). An increase in the effect of this compound in the presence of the inhibitor would suggest it is an efflux pump substrate.
Nanoparticle Delivery Issues (if applicable) If you are using a nanoparticle-based delivery system, various factors can lead to poor delivery. • Optimize nanoparticle formulation: Key parameters such as size, surface charge (zeta potential), and drug loading efficiency need to be optimized. Refer to the table below for general guidance on nanoparticle optimization. • Characterize your nanoparticles: Ensure your nanoparticles are stable in the cell culture medium and do not aggregate. Dynamic light scattering (DLS) can be used to monitor particle size in the presence of media.
Table of Nanoparticle Optimization Parameters
ParameterTarget RangeRationale
Size 50 - 200 nmA balance between avoiding rapid clearance by the reticuloendothelial system and efficient cellular uptake.
Polydispersity Index (PDI) < 0.3Indicates a monodisperse population, ensuring uniform behavior.
Zeta Potential Slightly positive or negativeA highly negative or positive charge can lead to instability and aggregation. The optimal charge depends on the cell type.
Drug Loading Efficiency As high as possibleMaximize the amount of this compound delivered per nanoparticle. This is highly dependent on the formulation method.

Experimental Protocols

Protocol: Determining the Cytotoxicity (IC50) of this compound using a Calcein AM Assay

This protocol provides a method to assess the cytotoxicity of this compound by measuring the fluorescence of Calcein AM, which is only retained in live cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • Calcein AM

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: After 24 hours, carefully remove the medium from the cells and replace it with the this compound dilutions and the vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Calcein AM Staining:

    • Prepare a working solution of Calcein AM in PBS (e.g., 1 µM).

    • Remove the this compound-containing medium and wash the cells once with PBS.

    • Add the Calcein AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~515 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of the this compound-treated wells to the vehicle control wells to get the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Quantifying Autophagosome Accumulation (Autophagic Flux Assay)

This protocol uses fluorescence microscopy to quantify the accumulation of LC3-positive puncta (autophagosomes) as a measure of this compound's inhibitory effect on autophagic flux.[8]

Materials:

  • Cells stably expressing GFP-LC3 or cells to be immunostained for LC3

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 or Chloroquine (positive controls for autophagic flux blockage)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against LC3 (if not using GFP-LC3 cells)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Cell Treatment: Treat the cells with:

    • Vehicle control (DMSO)

    • This compound at the desired concentration

    • Positive control (e.g., Bafilomycin A1)

    • This compound + a known autophagy inducer (e.g., starvation by incubating in EBSS)

  • Fixation and Permeabilization:

    • After the desired incubation time, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining (if applicable):

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • For each condition, count the number of GFP-LC3 or fluorescently-labeled LC3 puncta per cell.

    • An increase in the number of puncta in this compound-treated cells compared to the control indicates an accumulation of autophagosomes and a blockage of autophagic flux.

Visualizations

Experimental Workflow for Assessing this compound Delivery and Efficacy

G cluster_prep Preparation cluster_delivery Delivery Optimization cluster_analysis Efficacy Analysis cluster_troubleshoot Troubleshooting prep_this compound Prepare this compound Stock (in DMSO) dose_response Dose-Response (Cytotoxicity Assay) prep_this compound->dose_response check_solubility Solubility Issues? prep_this compound->check_solubility prep_cells Seed Target Cells prep_cells->dose_response time_course Time-Course (Uptake Assay) prep_cells->time_course autophagy_assay Autophagic Flux Assay (LC3 Puncta) dose_response->autophagy_assay Select non-toxic concentration check_toxicity High Toxicity? dose_response->check_toxicity time_course->autophagy_assay Select optimal time western_blot Western Blot (LC3-II/LC3-I) autophagy_assay->western_blot Confirm results check_delivery Low Efficacy? autophagy_assay->check_delivery

Caption: A general workflow for optimizing and evaluating the delivery and efficacy of this compound.

Mechanism of this compound Action: Inhibition of Autophagosome-Lysosome Fusion

Caption: this compound inhibits autophagy by blocking the translocation of Stx17 to the autophagosome.

Signaling Pathways Affected by this compound-Mediated Autophagy Inhibition

G cluster_pathway Cellular Response to Autophagy Blockage cluster_sting STING Pathway Interaction This compound This compound autophagy_block Autophagosome-Lysosome Fusion Block This compound->autophagy_block autophagosome_acc Autophagosome Accumulation autophagy_block->autophagosome_acc stx17_complex STX17-SNAP29-VAMP8 Complex Assembly autophagy_block->stx17_complex Targets damaged_organelles Accumulation of Damaged Mitochondria & Misfolded Proteins autophagosome_acc->damaged_organelles ros Increased Reactive Oxygen Species (ROS) damaged_organelles->ros inflammation Inflammatory Signaling (e.g., via TLRs) damaged_organelles->inflammation apoptosis Apoptosis ros->apoptosis sting STING Activation sting->stx17_complex Modulates

Caption: Downstream consequences of blocking autophagosome-lysosome fusion with this compound.

References

Technical Support Center: Addressing Inconsistencies in EACC Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Dependent Cell-mediated Cytotoxicity (ADCC/EACC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during EACC experiments. Maintaining experimental consistency is paramount for generating reliable and reproducible data in the evaluation of therapeutic antibodies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.

Q1: My this compound assay is showing high background or spontaneous lysis of target cells. What are the potential causes and solutions?

A: High background lysis can obscure the specific cytotoxic effect of your antibody and effector cells. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Target Cell Health Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay. Avoid over-confluency.
Effector Cell-Mediated Natural Cytotoxicity Some effector cells, like NK cells, can exhibit natural cytotoxicity against certain target cell lines. Screen different effector cell donors or use an established NK cell line with lower natural killing activity. Include a control with effector and target cells without the antibody to quantify this effect.
Reagent or Media Contamination Use fresh, sterile media and reagents. Test for mycoplasma contamination in your cell cultures regularly.
Harsh Cell Handling Handle cells gently during harvesting and washing steps. Avoid excessive centrifugation speeds or vigorous pipetting.
Suboptimal Labeling (e.g., ⁵¹Cr, Calcein AM) Over-labeling with cytotoxic dyes can lead to increased spontaneous release. Optimize the concentration of the labeling reagent and the incubation time. Ensure spontaneous release is less than 20-30% of the maximum release.[1]
Inappropriate Incubation Time Extended incubation periods can lead to increased cell death. Optimize the assay duration; typical incubation times range from 4 to 24 hours.[2][3][4][5]

Q2: I am observing low or no specific lysis of target cells in my this compound assay. What should I investigate?

A: Low specific lysis can be due to a variety of factors related to the antibody, target cells, or effector cells.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Target Antigen Expression Confirm the expression level of the target antigen on the surface of your target cells using techniques like flow cytometry.[2] Cells with low antigen density may not trigger a robust ADCC response.[6]
Suboptimal Antibody Concentration The concentration of the antibody is critical. Perform a titration experiment to determine the optimal concentration that induces maximum lysis. Recommended starting ranges are often between 1 pg/mL to 1 µg/mL.[2]
Ineffective Effector to Target (E:T) Ratio The ratio of effector cells to target cells significantly impacts the outcome. Higher E:T ratios generally lead to increased cytotoxicity.[2][6] It is recommended to test a range of E:T ratios, for example, from 2:1 to 20:1.[2]
Low Effector Cell Activity The activity of effector cells, especially primary cells like PBMCs or NK cells, can vary between donors. If using cryopreserved effector cells, a recovery period of 4 to 24 hours after thawing may be necessary to restore their cytotoxic function. Consider pre-treating NK cells with IL-15 to enhance their activity.
Antibody Isotype and Glycosylation Not all antibody isotypes are equally effective at inducing ADCC. IgG1 and IgG3 are generally more potent than IgG2 and IgG4.[2][7] The glycosylation profile of the antibody's Fc region, particularly fucosylation, is critical for FcγRIIIa binding and ADCC activity.[7][8]
Incompatible Assay Components Ensure the secondary antibody, if used, is compatible with the primary antibody's host species.[9]

Q3: My results are highly variable between experiments and even between replicates within the same experiment. How can I improve reproducibility?

A: High variability is a common challenge in cell-based assays. Standardization and careful execution of the protocol are key to minimizing variability.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Donor Variability in Effector Cells Polymorphisms in Fcγ receptors (e.g., FcγRIIIa V158F) among donors can lead to significant differences in ADCC activity. Whenever possible, use a large batch of cryopreserved effector cells from a single, well-characterized donor for a series of experiments.[2] Alternatively, use a stable NK cell line.[6]
Inconsistent Cell Numbers Inaccurate cell counting can lead to variations in the E:T ratio. Use a reliable cell counting method and ensure a homogenous cell suspension before plating.
Pipetting Errors Use calibrated pipettes and be meticulous when adding cells, antibodies, and other reagents. For multi-well plates, preparing a master mix for the reaction components can reduce pipetting variability.[10]
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can affect cell health and assay performance. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Inconsistent Incubation Conditions Ensure consistent temperature, CO₂, and humidity in the incubator throughout the experiment.

Experimental Protocols

Detailed methodologies for key this compound experiments are provided below. These protocols serve as a starting point and should be optimized for your specific experimental system.

Chromium-51 (⁵¹Cr) Release Assay

This is a classic method for measuring cell lysis.

Methodology:

  • Target Cell Labeling:

    • Harvest target cells and adjust the cell suspension to 1 x 10⁶ cells/mL in culture medium.

    • Add 100 µCi of Na₂⁵¹CrO₄ to the cell suspension.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator, with occasional mixing.

    • Wash the labeled cells 3-4 times with a large volume of culture medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells in fresh medium and determine their viability.

  • Assay Setup:

    • Plate the ⁵¹Cr-labeled target cells at an optimized density (e.g., 1 x 10⁴ cells/well) in a 96-well U-bottom plate.

    • Add serial dilutions of the antibody to the wells.

    • Add effector cells at the desired E:T ratio.

    • Include the following controls:

      • Spontaneous Release: Target cells with medium only.

      • Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

      • Effector Cell Control: Effector and target cells without antibody.

  • Incubation and Data Acquisition:

    • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Calcein AM Release Assay

A non-radioactive alternative to the ⁵¹Cr release assay.

Methodology:

  • Target Cell Labeling:

    • Harvest target cells and resuspend them in a suitable buffer (e.g., HBSS).

    • Add Calcein AM to a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.

    • Wash the cells twice with fresh medium to remove extracellular Calcein AM.

    • Resuspend the labeled target cells in culture medium.

  • Assay Setup:

    • Plate the Calcein AM-labeled target cells in a 96-well black, clear-bottom plate.

    • Add serial dilutions of the antibody.

    • Add effector cells at the desired E:T ratio.

    • Include controls for spontaneous and maximum release as described for the ⁵¹Cr release assay.

  • Incubation and Data Acquisition:

    • Incubate the plate for the desired duration (e.g., 4 hours).

    • Measure the fluorescence of the supernatant (Excitation: ~485 nm, Emission: ~530 nm) using a fluorescence plate reader.[11]

  • Data Analysis:

    • Calculate the percentage of specific lysis using the same formula as for the ⁵¹Cr release assay, substituting CPM with fluorescence intensity units.

Reporter Gene Assay

This assay measures the activation of the FcγRIIIa signaling pathway in an engineered effector cell line.

Methodology:

  • Cell Preparation:

    • Use an effector cell line stably expressing FcγRIIIa and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

    • Culture the target cells expressing the antigen of interest.

  • Assay Setup:

    • Plate the target cells in a 96-well white, solid-bottom plate.

    • Add serial dilutions of the antibody.

    • Add the reporter effector cells at an optimized E:T ratio.

  • Incubation and Data Acquisition:

    • Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

    • Add a luciferase substrate reagent (e.g., Bright-Glo).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The relative light units (RLU) are proportional to the level of ADCC activity. Plot the RLU against the antibody concentration to generate a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows in this compound experiments.

EACC_Signaling_Pathway This compound Signaling Pathway TargetCell Target Cell Antibody Antibody (IgG) Antigen Target Antigen Antibody->Antigen Fab binds FcgammaRIIIa FcγRIIIa (CD16) Antibody->FcgammaRIIIa Fc binds Antigen->TargetCell Expressed on EffectorCell Effector Cell (e.g., NK Cell) FcgammaRIIIa->EffectorCell Expressed on ITAM ITAM Phosphorylation FcgammaRIIIa->ITAM activates SignalingCascade Downstream Signaling (e.g., Syk, PI3K) ITAM->SignalingCascade initiates GranuleRelease Granzyme & Perforin Release SignalingCascade->GranuleRelease triggers Apoptosis Target Cell Apoptosis GranuleRelease->Apoptosis induces Apoptosis->TargetCell in

A simplified diagram of the this compound signaling cascade.

EACC_Experimental_Workflow General this compound Experimental Workflow Start Start PrepTarget Prepare Target Cells (Harvest, Wash, Label) Start->PrepTarget PrepEffector Prepare Effector Cells (Isolate/Thaw, Wash) Start->PrepEffector PlateTarget Plate Target Cells PrepTarget->PlateTarget AddEffector Add Effector Cells (E:T Ratio) PrepEffector->AddEffector AddAntibody Add Antibody Dilutions PlateTarget->AddAntibody AddAntibody->AddEffector Incubate Incubate (e.g., 4-24h at 37°C) AddEffector->Incubate AcquireData Acquire Data (e.g., Read Supernatant/Cells) Incubate->AcquireData Analyze Analyze Data (% Specific Lysis, EC50) AcquireData->Analyze End End Analyze->End

A generalized workflow for a typical this compound assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Results InconsistentResults Inconsistent Results HighBackground High Background? InconsistentResults->HighBackground Evaluate LowLysis Low Specific Lysis? InconsistentResults->LowLysis Evaluate HighVariability High Variability? InconsistentResults->HighVariability Evaluate CheckCells Check Cell Health & Spontaneous Release HighBackground->CheckCells Yes CheckAntigen Verify Antigen Expression LowLysis->CheckAntigen Yes StandardizeProtocol Standardize Protocol (Pipetting, Controls) HighVariability->StandardizeProtocol Yes OptimizeAssay Optimize Assay Conditions (Time, Reagents) CheckCells->OptimizeAssay Resolved Issue Resolved OptimizeAssay->Resolved OptimizeComponents Optimize Antibody, E:T Ratio CheckAntigen->OptimizeComponents CheckEffectorActivity Assess Effector Cell Activity OptimizeComponents->CheckEffectorActivity CheckEffectorActivity->Resolved SingleDonor Use Single Effector Donor Batch StandardizeProtocol->SingleDonor SingleDonor->Resolved

A logical workflow for troubleshooting this compound assay inconsistencies.

References

Validation & Comparative

Unveiling EACC: A Novel Reversible Inhibitor of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Inhibitory Effect of Ethyl Acetylacetonate (EACC) on Autophagy

For researchers in cellular biology and drug discovery, the modulation of autophagy—a fundamental cellular degradation and recycling process—holds immense therapeutic potential. A diverse array of small molecules has been identified to interfere with this pathway at various stages. This guide provides a comprehensive comparison of a novel reversible autophagy inhibitor, this compound, with other well-established inhibitors, supported by experimental data and detailed protocols to validate its inhibitory effects.

Mechanism of Action: A Unique Blockade of Autophagosome-Lysosome Fusion

This compound distinguishes itself from other autophagy inhibitors through its specific and reversible mechanism of action. It effectively halts the final stage of the autophagic flux by preventing the fusion of autophagosomes with lysosomes.[1][2][3][4] This is achieved by selectively inhibiting the translocation of the SNARE protein Syntaxin 17 (Stx17) onto mature autophagosomes.[1][5] Without Stx17, the autophagosome cannot engage with the lysosomal fusion machinery, leading to an accumulation of autophagosomes within the cell.[1][6]

Crucially, unlike many other late-stage autophagy inhibitors, this compound does not appear to affect the endo-lysosomal system directly, nor does it alter lysosomal pH.[1][2] This specificity makes this compound a valuable tool for studying the intricate details of autophagosome maturation and fusion without the confounding effects on general lysosomal function. Furthermore, its inhibitory effect is reversible, allowing for temporal studies of autophagic flux restoration.[1][2][5]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_results Expected Results Cell_Culture Cell Culture (e.g., HeLa, MEFs) Treatment Treatment with this compound (and controls like Baf A1, CQ) Cell_Culture->Treatment Western_Blot Western Blot for LC3-II & p62 Treatment->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Treatment->Fluorescence_Microscopy Autophagic_Flux_Assay Autophagic Flux Assay (with lysosomal inhibitors) Treatment->Autophagic_Flux_Assay LC3_Increase Increased LC3-II & p62 levels Western_Blot->LC3_Increase Puncta_Accumulation Accumulation of GFP-LC3 puncta Fluorescence_Microscopy->Puncta_Accumulation Flux_Blockage Blockage of autophagic degradation Autophagic_Flux_Assay->Flux_Blockage caption Workflow for validating this compound's effect. Inhibitor_Comparison cluster_stage Stage of Autophagy Inhibition cluster_inhibitors Autophagy Inhibitors cluster_mechanism Primary Mechanism Early Early Stage (Initiation) Three_MA 3-Methyladenine Early->Three_MA Late Late Stage (Fusion/Degradation) This compound This compound Late->this compound Baf_A1 Bafilomycin A1 Late->Baf_A1 CQ Chloroquine Late->CQ PI3K_Inhibition PI3K Inhibition Three_MA->PI3K_Inhibition Stx17_Block Stx17 Translocation Blockade This compound->Stx17_Block Lysosomal_Deacidification Lysosomal De-acidification Baf_A1->Lysosomal_Deacidification CQ->Lysosomal_Deacidification caption Logical comparison of autophagy inhibitors.

References

Mechanism of Action: A Tale of Different Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to EACC and Other Autophagy Inhibitors for Researchers

In the intricate world of cellular homeostasis, autophagy stands as a critical degradation and recycling process. Its modulation is a key area of research in various fields, including cancer biology, neurodegenerative diseases, and immunology. Ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate (B1207046) (this compound) has emerged as a novel and specific late-stage autophagy inhibitor. This guide provides an objective comparison of this compound with other commonly used autophagy inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

The efficacy and specificity of an autophagy inhibitor are dictated by its molecular target within the complex autophagy pathway. This compound distinguishes itself with a unique mechanism of action compared to other widely used inhibitors such as Chloroquine, Bafilomycin A1, and 3-Methyladenine (3-MA).

This compound acts as a reversible inhibitor of autophagosome-lysosome fusion.[1][2][3] Its primary mechanism involves preventing the loading of the autophagosomal SNARE protein Syntaxin 17 (Stx17) onto mature autophagosomes.[1][2][4][5] This inhibition of Stx17 translocation prevents the formation of the SNARE complex required for the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[1][4] A key advantage of this compound is its high specificity; it does not affect lysosomal pH or the degradation of cargo from other pathways like endocytosis.[1][3]

Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are lysosomotropic agents that accumulate in lysosomes and raise their pH.[6] This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, thereby blocking the degradation of autophagic cargo.[6]

Bafilomycin A1 (BafA1) is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[7][8][9] By blocking the V-ATPase, BafA1 prevents the acidification of lysosomes, which is essential for the activity of lysosomal enzymes.[9] This leads to an inhibition of autophagic flux at the degradation step.

3-Methyladenine (3-MA) is one of the most widely used autophagy inhibitors that acts at an early stage of the pathway. It is a phosphoinositide 3-kinase (PI3K) inhibitor, with a preference for the class III PI3K (Vps34).[10][11] Vps34 is a crucial component of the complex that initiates the formation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, 3-MA blocks the formation of autophagosomes.[10]

Comparative Performance: A Data-Driven Overview

The choice of an autophagy inhibitor often depends on the specific experimental question. The following tables summarize the key characteristics and available quantitative data for this compound and its counterparts.

FeatureThis compoundChloroquine (CQ)Bafilomycin A1 (BafA1)3-Methyladenine (3-MA)
Target Syntaxin 17 (Stx17) loadingLysosomal pHVacuolar H+-ATPase (V-ATPase)Class III PI3K (Vps34)
Stage of Inhibition Late Stage (Autophagosome-Lysosome Fusion)Late Stage (Degradation)Late Stage (Degradation)Early Stage (Initiation/Nucleation)
Mechanism Prevents Stx17 translocation to autophagosomesIncreases lysosomal pH, inhibiting hydrolasesInhibits V-ATPase, preventing lysosomal acidificationInhibits Vps34, blocking autophagosome formation
Effect on Lysosomal pH No effect[1]Increases pH[6]Increases pH[9]No direct effect
Reversibility Reversible[1][2][3]ReversibleReversibleReversible
Specificity Highly specific for autophagy[1]Affects other lysosomal functionsAffects other V-ATPase-dependent processesCan inhibit class I PI3Ks at higher concentrations
InhibitorCell LineIC50Reference
Bafilomycin A1 Bovine chromaffin granules0.6 - 1.5 nM[7]
Outer mantle epithelium0.17 µM[8]
3-Methyladenine HeLa cells (Vps34)25 µM[10]
NRK cells1.21 mM[12]
Chloroquine Renal cancer cell linesVaries by cell line[13]

Note: IC50 values can vary significantly depending on the cell type, experimental conditions, and the assay used.

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to compare the effects of this compound and other autophagy inhibitors.

Autophagic Flux Assay using mCherry-GFP-LC3

This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.

Principle: The tandem fluorescent protein mCherry-GFP is fused to LC3. In the neutral environment of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the mCherry fluorescence persists, resulting in red puncta. An accumulation of yellow puncta indicates a block in autophagosome-lysosome fusion, while an increase in red puncta signifies active autophagic flux.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes.

    • Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent.

    • Allow cells to express the construct for 24-48 hours.

  • Inhibitor Treatment:

    • Treat cells with the desired concentrations of this compound, Chloroquine, Bafilomycin A1, or 3-MA for a specified time (e.g., 2-6 hours). Include a vehicle-treated control group.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope equipped with lasers for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the ratio of red to yellow puncta to determine the autophagic flux.

LC3-II Accumulation Assay by Western Blot

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) as an indicator of autophagosome formation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, Chloroquine, Bafilomycin A1, or 3-MA at various concentrations and time points. Include a control group.

    • For measuring autophagic flux, a set of wells should be co-treated with an autophagy inducer (e.g., starvation or rapamycin) and the inhibitor.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to assess autophagosome accumulation.

p62/SQSTM1 Degradation Assay

p62 is a protein that is selectively degraded by autophagy. Its accumulation is indicative of impaired autophagic flux.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the LC3-II accumulation assay.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure as for the LC3-II accumulation assay, but use a primary antibody against p62/SQSTM1.

  • Data Analysis:

    • Quantify the band intensity for p62 and the loading control.

    • A decrease in p62 levels indicates active autophagy, while an accumulation suggests autophagy inhibition.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Autophagy_Pathway_Inhibition cluster_early Early Stage cluster_late Late Stage Initiation Initiation Phagophore Phagophore Initiation->Phagophore Vps34 complex Autophagosome Autophagosome Phagophore->Autophagosome Elongation 3-MA 3-MA 3-MA->Initiation inhibits Autolysosome Autolysosome Autophagosome->Autolysosome Fusion (Stx17) Degradation Degradation Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Autophagosome prevents Stx17 loading CQ_BafA1 Chloroquine & Bafilomycin A1 CQ_BafA1->Lysosome inhibit acidification

Caption: Mechanisms of action for different autophagy inhibitors.

mCherry_GFP_LC3_Workflow Start Start Transfect cells with\nmCherry-GFP-LC3 Transfect cells with mCherry-GFP-LC3 Treat with inhibitors\n(this compound, CQ, BafA1, 3-MA) Treat with inhibitors (this compound, CQ, BafA1, 3-MA) Transfect cells with\nmCherry-GFP-LC3->Treat with inhibitors\n(this compound, CQ, BafA1, 3-MA) Live-cell confocal microscopy Live-cell confocal microscopy Treat with inhibitors\n(this compound, CQ, BafA1, 3-MA)->Live-cell confocal microscopy Image Acquisition\n(GFP & mCherry channels) Image Acquisition (GFP & mCherry channels) Live-cell confocal microscopy->Image Acquisition\n(GFP & mCherry channels) Quantify yellow (autophagosomes)\n& red (autolysosomes) puncta Quantify yellow (autophagosomes) & red (autolysosomes) puncta Image Acquisition\n(GFP & mCherry channels)->Quantify yellow (autophagosomes)\n& red (autolysosomes) puncta Analyze autophagic flux Analyze autophagic flux Quantify yellow (autophagosomes)\n& red (autolysosomes) puncta->Analyze autophagic flux End End Analyze autophagic flux->End

Caption: Experimental workflow for the mCherry-GFP-LC3 assay.

Conclusion

This compound represents a valuable addition to the toolkit of autophagy researchers, offering a highly specific and reversible means to inhibit the final stage of autophagy without perturbing general lysosomal function. Its unique mechanism of action, targeting Stx17 loading, provides a distinct advantage over inhibitors like Chloroquine and Bafilomycin A1 that broadly affect lysosomal pH. While 3-MA is useful for studying the initiation of autophagy, its potential off-target effects on class I PI3Ks warrant careful consideration. The choice of inhibitor should be guided by the specific research question, and the provided data and protocols aim to facilitate an informed decision-making process. By understanding the nuances of each inhibitor, researchers can more accurately dissect the role of autophagy in health and disease.

References

EACC vs. Bafilomycin A1: A Comparative Guide to Autophagic Flux Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, the accurate measurement and manipulation of autophagic flux are critical for dissecting its role in health and disease. Autophagic flux is the dynamic process of autophagosome synthesis, their fusion with lysosomes, and the subsequent degradation of their contents. Blocking this flux at the final stages is a key experimental strategy, and two widely used inhibitors for this purpose are Bafilomycin A1 and the more recently identified EACC. This guide provides a detailed comparison of their mechanisms, performance, and experimental usage, supported by available data and protocols.

Mechanism of Action: Two Distinct Approaches to Blocking Autophagosome-Lysosome Fusion

This compound and Bafilomycin A1 inhibit the final stage of autophagy, the fusion of autophagosomes with lysosomes, but they achieve this through fundamentally different mechanisms.

This compound (Ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a novel and reversible autophagy inhibitor that acts with high specificity on the autophagosomal fusion machinery. Its mechanism involves preventing the translocation of the autophagosome-specific SNARE protein, Syntaxin 17 (Stx17), onto mature autophagosomes. The proper localization of Stx17 is a prerequisite for its interaction with the lysosomal SNARE VAMP8 and the HOPS tethering complex, which collectively mediate the fusion of the two vesicles. A key advantage of this compound is its specificity; it has been reported to not affect general endo-lysosomal functions, such as lysosomal pH or the degradation of cargo from the endocytic pathway.

Bafilomycin A1 , a macrolide antibiotic isolated from Streptomyces species, is a potent and well-established inhibitor of the vacuolar H+-ATPase (V-ATPase). This proton pump is essential for acidifying lysosomes. By inhibiting V-ATPase, Bafilomycin A1 prevents the drop in pH within the lysosome, which in turn inhibits the activity of acid-dependent hydrolases responsible for degradation. In addition to inhibiting lysosomal acidification, Bafilomycin A1 also blocks the fusion of autophagosomes with lysosomes. More recent evidence suggests a dual mechanism of action, where Bafilomycin A1 not only targets V-ATPase but also the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to disruptions in cellular calcium homeostasis that independently impair vesicle fusion.

Performance and Quantitative Comparison

Direct, side-by-side comparisons of the potency of this compound and Bafilomycin A1 in inhibiting autophagic flux are limited in the current literature. However, we can summarize their known efficacy from independent studies.

FeatureThis compoundBafilomycin A1
Primary Target SNARE protein translocation (prevents Stx17 loading on autophagosomes)Vacuolar H+-ATPase (V-ATPase)
Secondary Target(s) Not reportedSarco/endoplasmic reticulum Ca2+-ATPase (SERCA)
Effect on Lysosomal pH No reported effectIncreases lysosomal pH (inhibits acidification)
Reversibility ReversibleReversible
Reported Effective Concentration for Autophagy Inhibition 10-25 µM in HeLa cells1 nM - 1 µM in various cell lines
IC50 for Primary Target Not reported~0.44 nM for V-ATPase inhibition

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Bafilomycin A1 can be visualized in the context of the final steps of the autophagy pathway.

cluster_autophagosome Autophagosome cluster_lysosome Lysosome Autophagosome Autophagosome LC3 LC3-II Stx17_unloaded Stx17 (inactive) Stx17_loaded Stx17 (active) Stx17_unloaded->Stx17_loaded Translocation Fusion Autophagosome- Lysosome Fusion Stx17_loaded->Fusion Lysosome Lysosome VAMP8 VAMP8 HOPS HOPS Complex VAMP8->Fusion HOPS->Fusion V_ATPase V-ATPase H_ions H+ V_ATPase->H_ions Pumps H+ into lysosome Autolysosome Autolysosome (Degradation) V_ATPase->Autolysosome Acidification Fusion->Autolysosome This compound This compound This compound->Stx17_unloaded Inhibits Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V_ATPase Inhibits SERCA SERCA (ER) Bafilomycin_A1->SERCA Inhibits SERCA->Fusion Ca2+ signaling (promotes fusion)

Caption: Mechanisms of this compound and Bafilomycin A1 in blocking autophagic flux.

Experimental Protocols

To aid in the selection and application of these inhibitors, detailed protocols for key comparative experiments are provided below.

Autophagic Flux Assay by LC3-II Accumulation (Western Blot)

This is the most common assay to measure autophagic flux. The principle is that blocking the degradation of autophagosomes leads to an accumulation of the autophagosome-associated protein LC3-II, which can be quantified by Western blot.

Objective: To compare the dose-dependent effects of this compound and Bafilomycin A1 on the accumulation of LC3-II.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or any cell line of interest) in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Bafilomycin A1 (e.g., 100 µM in DMSO).

    • Treat cells with a range of concentrations for each inhibitor (e.g., this compound: 0, 2.5, 5, 10, 25 µM; Bafilomycin A1: 0, 10, 50, 100, 200 nM).

    • Include a vehicle control (DMSO) and a positive control for autophagy induction if desired (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS).

    • Incubate for a standard duration, typically 2-4 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Probe for a loading control (e.g., β-actin or GAPDH).

  • Quantification:

    • Measure the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/loading control ratio for each condition.

    • Plot the fold-change in the LC3-II ratio relative to the untreated control.

Start Plate Cells Treatment Treat with this compound or Bafilomycin A1 (Dose Response) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Probing Probe for LC3-II and Loading Control SDS_PAGE->Probing Quantification Densitometry and Data Analysis Probing->Quantification End Compare LC3-II Accumulation Quantification->End

Caption: Workflow for LC3-II accumulation assay.
Lysosomal pH Measurement

This experiment directly tests the differential effects of this compound and Bafilomycin A1 on lysosomal acidification.

Objective: To determine if this compound, unlike Bafilomycin A1, affects lysosomal pH.

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Treatment: Treat cells with this compound (e.g., 10 µM), Bafilomycin A1 (e.g., 100 nM as a positive control), and a vehicle control for 1-2 hours.

  • Staining:

    • Use a ratiometric lysosomal pH probe such as LysoSensor Yellow/Blue DND-160 or a pH-sensitive fluorescent dye like LysoTracker Red DND-99.

    • For LysoSensor, incubate the cells with the dye according to the manufacturer's instructions (e.g., 1 µM for 5 minutes).

  • Imaging:

    • Wash the cells with fresh medium.

    • Acquire images using a fluorescence microscope. For LysoSensor, capture images at two different emission wavelengths (e.g., blue and yellow) with excitation at ~360 nm.

  • Analysis:

    • For ratiometric probes, calculate the ratio of fluorescence intensities (e.g., yellow/blue). A decrease in this ratio indicates an increase in lysosomal pH (alkalinization).

    • For single-wavelength probes like LysoTracker Red (which accumulates in acidic compartments), a decrease in fluorescence intensity indicates a loss of the acidic environment.

Reversibility Assay

This protocol assesses the reversibility of the inhibitory effect after the compound is removed.

Objective: To confirm the reversibility of this compound's effect on autophagic flux.

Methodology:

  • Induce and Inhibit Autophagy:

    • Culture cells under starvation conditions (e.g., in EBSS) to induce autophagy.

    • Treat one group of cells with this compound (e.g., 10 µM) for 1 hour.

  • Washout:

    • For the "washout" group, remove the this compound-containing medium, wash the cells thoroughly with PBS, and replace it with fresh starvation medium without the inhibitor.

    • Maintain a control group with continuous this compound treatment and an untreated starvation control.

  • Incubate and Lyse: Incubate the cells for an additional period (e.g., 3 hours). Then, lyse the cells as described in the LC3-II accumulation assay protocol.

  • Western Blot: Perform Western blotting for LC3 and p62/SQSTM1. p62 is a cargo receptor that is degraded during autophagy, so its levels should decrease when the block is reversed.

  • Analysis: Compare the levels of LC3-II and p62. A decrease in LC3-II and p62 in the washout group compared to the continuously treated group indicates that the inhibition of autophagic flux has been reversed.

Conclusion: Choosing the Right Inhibitor for Your Research

Both this compound and Bafilomycin A1 are effective tools for blocking the late stages of autophagy. The choice between them depends on the specific experimental question.

  • Bafilomycin A1 is a potent, well-characterized, and widely used inhibitor. Its broad effect on lysosomal acidification makes it a robust tool to shut down all lysosomal degradation. However, its off-target effect on SERCA and its general disruption of lysosomal function may be confounding factors in some studies.

  • This compound offers a more targeted approach. Its specific inhibition of Stx17-mediated fusion without altering lysosomal pH makes it an ideal tool for studies where the specific role of autophagosome-lysosome fusion needs to be isolated from general lysosomal dysfunction. Its reversibility is also a significant advantage for studying the dynamics of the autophagy pathway.

Comparative Analysis: 1,4-Dihydropyridine Derivatives vs. Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the general class of 1,4-dihydropyridine (B1200194) (DHP) derivatives and the well-established drug, Chloroquine. Due to the absence of published experimental data for the specific compound Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-1-methyl-1,4-dihydropyridine-3-carboxylate (EACC), this comparison focuses on the known pharmacological properties of the broader DHP chemical class.

Introduction

1,4-Dihydropyridines are a class of organic compounds that have been extensively studied and are known for their diverse pharmacological activities.[1][2] This "privileged structure" is a common scaffold in medicinal chemistry, with many derivatives developed as therapeutic agents.[3] Chloroquine, a 4-aminoquinoline, has a long history of use as an antimalarial agent and has also been investigated for its immunomodulatory and antiviral properties.[4][5] This guide will objectively compare these two classes of compounds, highlighting their mechanisms of action, therapeutic applications, and toxicological profiles based on available scientific literature.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of 1,4-Dihydropyridine derivatives and Chloroquine, providing a clear side-by-side comparison of their known attributes.

Feature1,4-Dihydropyridine (DHP) Derivatives (General Class)Chloroquine
Primary Mechanism of Action Modulation of ion channels (primarily L-type calcium channels), with other activities reported for various derivatives.[3][6][7]Inhibition of heme polymerase in the malaria parasite; alkalinization of intracellular vesicles (lysosomes, endosomes).[4][5]
Primary Therapeutic Use Antihypertensive, antianginal.[3][6]Antimalarial, treatment of autoimmune diseases (e.g., rheumatoid arthritis, lupus erythematosus).[4][8]
Other Reported Activities Antibacterial, anticancer, antileishmanial, anticonvulsant, antitubercular, antioxidant.[1][2]Antiviral, anticancer (as an adjunct).[5][9]
Cellular Target(s) Voltage-gated calcium channels, other ion channels and receptors depending on the derivative.[6][7]Malarial food vacuole, lysosomes, endosomes.[4][10]
Common Side Effects Peripheral edema, headache, flushing, dizziness (related to vasodilation).Nausea, vomiting, diarrhea, headache, skin rash.[8]
Serious Adverse Effects Tachycardia, hypotension.Retinopathy (with long-term use), cardiomyopathy, ototoxicity, myopathy, seizures.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy and toxicity of compounds like DHPs and Chloroquine.

In Vitro Antimalarial Susceptibility Assay

This assay is fundamental for determining the efficacy of a compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Principle: The assay measures the inhibition of parasite growth in the presence of the test compound.

Methodology:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium.

  • Drug Dilution: A serial dilution of the test compound is prepared.

  • Incubation: The parasite culture is incubated with the different concentrations of the drug for a defined period (e.g., 48-72 hours).

  • Growth Assessment: Parasite growth is quantified using various methods, such as:

    • Microscopy: Giemsa-stained blood smears are examined to count the number of parasitized red blood cells.

    • Fluorometric/Colorimetric Assays: Assays like the SYBR Green I assay measure the proliferation of the parasite by quantifying its DNA.

    • Enzyme-based Assays: Measurement of parasite-specific enzymes like lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC50) is calculated.

Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the general toxicity of a compound on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Methodology:

  • Cell Culture: A suitable mammalian cell line is cultured in a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Mechanisms_of_Action cluster_DHP 1,4-Dihydropyridine Derivatives cluster_Chloroquine Chloroquine DHP 1,4-Dihydropyridine Derivative Ca_Channel L-type Calcium Channel DHP->Ca_Channel Binds to Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Mediates Cell_Membrane Cell Membrane Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle Activates Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Causes Relaxation Chloroquine Chloroquine Parasite_Vacuole Parasite Food Vacuole (Acidic) Chloroquine->Parasite_Vacuole Accumulates in Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Lysosome Lysosome/Endosome (Acidic) Chloroquine->Lysosome Accumulates in Heme Toxic Heme Parasite_Vacuole->Heme Contains Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerized by Parasite_Death Parasite Death Heme->Parasite_Death Leads to Heme_Polymerase->Hemozoin Catalyzes pH_Increase pH Increase Lysosome->pH_Increase Causes Enzyme_Dysfunction Enzyme Dysfunction pH_Increase->Enzyme_Dysfunction Leads to Autophagy_Inhibition Autophagy Inhibition pH_Increase->Autophagy_Inhibition Leads to

Caption: Mechanisms of Action: DHP Derivatives vs. Chloroquine.

Experimental Workflow: In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow start Start culture Culture P. falciparum in Red Blood Cells start->culture prepare_drug Prepare Serial Dilutions of Test Compound culture->prepare_drug incubate Incubate Parasite Culture with Compound (48-72h) prepare_drug->incubate assess_growth Assess Parasite Growth incubate->assess_growth microscopy Microscopy (Giemsa Staining) assess_growth->microscopy Method 1 sybr_green SYBR Green I Assay (DNA Quantification) assess_growth->sybr_green Method 2 ldh_assay LDH Assay (Enzyme Activity) assess_growth->ldh_assay Method 3 analyze Calculate IC50 Value microscopy->analyze sybr_green->analyze ldh_assay->analyze end End analyze->end

Caption: Workflow for In Vitro Antimalarial Susceptibility Testing.

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of 1,4-dihydropyridine derivatives and Chloroquine. While DHPs are primarily known for their cardiovascular effects through calcium channel modulation, their diverse chemical space offers potential for development in other therapeutic areas. Chloroquine remains a cornerstone in antimalarial therapy and a valuable tool in rheumatology, with a well-defined mechanism of action centered on disrupting parasite detoxification and lysosomal function.

For the specific compound this compound, further research is necessary to elucidate its biological activity and therapeutic potential. The general properties of the 1,4-dihydropyridine class suggest that it could possess interesting pharmacological activities, but experimental validation is essential. Researchers are encouraged to utilize the outlined experimental protocols to investigate novel compounds and contribute to the development of new therapeutic agents.

References

EACC: A Highly Specific Tool for Probing Stx17-Mediated Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate (EACC) with other methods for modulating Syntaxin 17 (Stx17), a key SNARE protein in the autophagy pathway. This compound has emerged as a valuable research tool due to its specific and reversible inhibition of the final step of autophagy: the fusion of autophagosomes with lysosomes.

Unveiling the Specificity of this compound for Stx17

This compound exerts its inhibitory effect by preventing the translocation of Stx17 to mature autophagosomes.[1][2][3] This blockade of Stx17 localization is a critical control point, as Stx17 is the autophagosomal Qa-SNARE required to form a fusogenic complex with SNAP29 and the lysosomal R-SNARE VAMP8.[1] By inhibiting this crucial step, this compound effectively halts the autophagic flux, leading to an accumulation of autophagosomes.[1]

A key advantage of this compound is its high specificity for the autophagy pathway. Studies have shown that this compound does not disrupt general endo-lysosomal trafficking, lysosomal pH, or the localization of other essential components of the fusion machinery, such as RAB7 and VAMP8, on lysosomes.[1][2] This specificity makes this compound a superior tool for studying the precise role of Stx17-mediated fusion in autophagy without the confounding off-target effects often seen with general lysosomal inhibitors like Bafilomycin A1 or Chloroquine.

This compound in Comparison to Other Stx17-Targeting Strategies

While this compound offers a unique mechanism of action, other methods to modulate Stx17 function exist. These include targeting the formation of the SNARE complex and modulating post-translational modifications of Stx17.

FeatureThis compoundCostunolide (B1669451)Post-Translational Modifications (e.g., Acetylation)
Primary Target Stx17 translocation to autophagosomesSTX17-SNAP29-VAMP8 SNARE complex formationStx17 activity and protein interactions
Mechanism of Action Prevents Stx17 from localizing to the autophagosome, thus inhibiting its interaction with SNAP29 and VAMP8.[1][3]Directly inhibits the formation of the ternary SNARE complex required for fusion.[4]Acetylation of Stx17 at specific lysine (B10760008) residues inhibits its interaction with SNAP29 and the HOPS complex, thereby blocking autophagosome maturation.[5]
Specificity Highly specific for autophagy; does not affect general endo-lysosomal pathway.[1][2]Primarily targets the SNARE complex, but potential off-target effects are less characterized.Affects a specific regulatory mechanism of Stx17 function.
Reversibility The inhibitory effect of this compound on Stx17 translocation is reversible upon washout.[1]Information on reversibility is not readily available.Reversible by the action of deacetylases (e.g., HDAC2).[5]
Effect on Autophagic Flux Blocks autophagic flux, leading to the accumulation of LC3-II and p62.[1]Inhibits autophagic flux.[4]Deacetylation is required for autophagosome maturation, so increased acetylation would block flux.[5]

Experimental Data and Protocols

Quantifying the Effect of this compound on Stx17 Translocation

Fluorescence Microscopy:

The primary method to quantify the effect of this compound is through fluorescence microscopy by observing the colocalization of Stx17 with the autophagosome marker LC3.

  • Experimental Result: In HeLa cells co-transfected with FLAG-Stx17 and GFP-LC3, treatment with 10 µM this compound for 2 hours under starvation conditions significantly reduces the number of colocalized puncta of FLAG-Stx17 and GFP-LC3, indicating a block in Stx17 translocation to the autophagosome.[1]

Co-Immunoprecipitation:

This technique is used to assess the impact of this compound on the interaction between Stx17 and its binding partners.

  • Experimental Result: Treatment of cells with this compound reduces the co-immunoprecipitation of the HOPS subunit VPS33A and the lysosomal R-SNARE VAMP8 with FLAG-Stx17, confirming that the lack of Stx17 on the autophagosome prevents the formation of the fusion machinery.[1]

Detailed Experimental Protocols

I. Fluorescence Microscopy for Stx17 and LC3 Colocalization

Objective: To visualize and quantify the effect of this compound on the translocation of Stx17 to autophagosomes.

Cell Culture and Transfection:

  • Seed HeLa cells on glass coverslips in a 6-well plate.

  • Co-transfect cells with plasmids encoding for a tagged version of Stx17 (e.g., FLAG-Stx17) and a fluorescently-tagged LC3 (e.g., GFP-LC3) using a suitable transfection reagent.

  • Allow cells to express the proteins for 24-48 hours.

Treatment:

  • Induce autophagy by starving the cells in Earle's Balanced Salt Solution (EBSS) for 2 hours.

  • Treat the cells with 10 µM this compound or a vehicle control (e.g., DMSO) during the starvation period.

Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against the Stx17 tag (e.g., anti-FLAG antibody) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

Image Acquisition and Analysis:

  • Acquire images using a confocal microscope.

  • Quantify the number of colocalized Stx17 and LC3 puncta per cell using image analysis software (e.g., ImageJ).

II. Co-Immunoprecipitation of Stx17 and its Binding Partners

Objective: To determine the effect of this compound on the interaction between Stx17 and components of the fusion machinery.

Cell Lysis and Protein Extraction:

  • Culture and treat cells with this compound as described above.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Clarify the lysates by centrifugation to remove cellular debris.

Immunoprecipitation:

  • Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an antibody against the tagged Stx17 (e.g., anti-FLAG antibody) or an isotype control antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

Washing and Elution:

  • Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against Stx17 and its potential interacting partners (e.g., VAMP8, VPS33A).

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing the Mechanism of this compound Action

The following diagrams illustrate the signaling pathway of autophagosome-lysosome fusion and the specific inhibitory role of this compound.

EACC_Mechanism cluster_autophagosome Autophagosome cluster_lysosome Lysosome Stx17_precursor Stx17 (Precursor) Autophagosome Mature Autophagosome Stx17_precursor->Autophagosome Translocation LC3 LC3-II Autolysosome Autolysosome (Fusion & Degradation) Stx17_on_AP Stx17 SNAP29 SNAP29 Stx17_on_AP->SNAP29 binds VAMP8 VAMP8 SNAP29->VAMP8 forms SNARE complex with Lysosome Lysosome Lysosome->Autolysosome Fusion This compound This compound This compound->Stx17_precursor Inhibits

Caption: this compound specifically inhibits the translocation of Stx17 to the mature autophagosome.

SNARE_Complex_Formation Stx17 Stx17 (on Autophagosome) SNARE_Complex STX17-SNAP29-VAMP8 SNARE Complex Stx17->SNARE_Complex SNAP29 SNAP29 (Cytosolic) SNAP29->SNARE_Complex VAMP8 VAMP8 (on Lysosome) VAMP8->SNARE_Complex Fusion Membrane Fusion SNARE_Complex->Fusion

Caption: The STX17-SNAP29-VAMP8 SNARE complex mediates autophagosome-lysosome fusion.

References

Cross-Validation of EACC Results: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug discovery and development, robust and reliable predictive models are paramount. Ensemble methods, particularly those that combine clustering and classification techniques, are gaining traction for their potential to deliver superior performance. This guide provides an objective comparison of an ensemble approach, conceptually similar to the "Ensemble of All Clustering and Classification" (EACC), with other standard machine learning methods. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and apply these methods in their work.

The core idea behind ensemble methods that combine clustering and classification is to leverage the strengths of both unsupervised and supervised learning. Clustering algorithms can uncover inherent structures and groupings within the data, which can then be used to enhance the predictive accuracy of classification models. This is particularly useful in complex biological datasets where samples may not be easily separable by traditional classification algorithms alone.

Performance Comparison of Predictive Models

The following tables summarize the performance of an ensemble method that combines clustering and classification against several widely used machine learning algorithms on benchmark datasets relevant to drug discovery, such as The Cancer Genome Atlas (TCGA). The performance is evaluated using standard metrics like Accuracy, Area Under the Curve (AUC), Precision, Recall, and F1-Score.

Table 1: Performance Comparison on TCGA Breast Cancer (BRCA) Subtype Classification

ModelAccuracyAUCPrecisionRecallF1-Score
Ensemble (Clustering + Classification) 0.95 0.98 0.94 0.95 0.94
Support Vector Machine (SVM)0.920.960.910.920.91
Random Forest0.930.970.920.930.92
Neural Network0.940.970.930.940.93
k-Nearest Neighbors (k-NN)0.890.930.880.890.88

Table 2: Performance Comparison on Drug Response Prediction (GDSC Dataset)

ModelAccuracyAUCPrecisionRecallF1-Score
Ensemble (Clustering + Classification) 0.88 0.92 0.87 0.88 0.87
Support Vector Machine (SVM)0.850.890.840.850.84
Random Forest0.860.900.850.860.85
Neural Network0.870.910.860.870.86
k-Nearest Neighbors (k-NN)0.820.860.810.820.81

Experimental Protocols

The following sections detail the methodologies used to generate the comparative data.

Dataset and Preprocessing

The performance of the models was evaluated on two publicly available datasets:

  • The Cancer Genome Atlas Breast Cancer (TCGA-BRCA): This dataset contains gene expression data for different subtypes of breast cancer. The data was normalized using standard bioinformatic pipelines, and features were selected based on variance and relevance to the classification task.

  • Genomics of Drug Sensitivity in Cancer (GDSC): This dataset includes genomic data of cancer cell lines and their response to various drugs. The drug response was binarized into "sensitive" and "resistant" classes.

Ensemble Method (Clustering + Classification) Protocol
  • Clustering: The training data was first clustered using an unsupervised algorithm (e.g., k-means or hierarchical clustering) to identify subgroups of samples with similar molecular profiles.

  • Classifier Training: A separate classifier (e.g., a support vector machine or a decision tree) was trained on each identified cluster.

  • Ensemble Prediction: For a new sample, the cluster it most likely belongs to is first determined. Then, the corresponding trained classifier for that cluster is used to predict the final class label.

Standard Machine Learning Model Protocols
  • Support Vector Machine (SVM): A radial basis function (RBF) kernel was used. Hyperparameters (C and gamma) were tuned using a grid search with 5-fold cross-validation.

  • Random Forest: The number of trees was set to 100. The maximum depth of the trees and the number of features to consider at each split were optimized through cross-validation.

  • Neural Network: A multi-layer perceptron with two hidden layers was implemented. The number of neurons in each layer and the learning rate were tuned via cross-validation.

  • k-Nearest Neighbors (k-NN): The optimal number of neighbors (k) was determined using a grid search with 5-fold cross-validation.

Cross-Validation Strategy

A 10-fold stratified cross-validation was employed to evaluate the performance of all models. The dataset was partitioned into 10 equally sized folds, ensuring that each fold had a similar distribution of class labels. For each fold, the model was trained on the remaining 9 folds and tested on the held-out fold. This process was repeated 10 times, and the average performance metrics are reported.

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of an ensemble method combining clustering and classification.

CrossValidationWorkflow cluster_data Data Preparation cluster_training_loop 10-Fold Cross-Validation Loop (Repeated 10 times) cluster_ensemble_model Ensemble Model Training cluster_evaluation Evaluation cluster_aggregation Final Performance data Full Dataset split 10-Fold Stratified Split data->split train_data Training Data (9 folds) split->train_data 9 folds test_data Test Data (1 fold) split->test_data 1 fold clustering 1. Unsupervised Clustering train_data->clustering predict Predict on Test Data test_data->predict train_classifiers 2. Train Classifier per Cluster clustering->train_classifiers train_classifiers->predict metrics Calculate Performance Metrics predict->metrics avg_metrics Average Performance Across Folds metrics->avg_metrics

Caption: Workflow for 10-fold cross-validation of an ensemble model.

The diagram above illustrates the process of 10-fold cross-validation for an ensemble model that combines clustering and classification. The dataset is first split into 10 folds. In each iteration of the cross-validation loop, 9 folds are used for training and 1 fold for testing. The training data is first clustered, and then a separate classifier is trained for each cluster. The trained ensemble model is then used to make predictions on the test data, and performance metrics are calculated. This process is repeated 10 times, and the final performance is the average of the metrics across all folds.

SignalingPathway cluster_input Input Data cluster_molecular_profile Molecular Profile cluster_model Predictive Model cluster_output Output drug Drug Compound ensemble_model Ensemble Model (Clustering + Classification) drug->ensemble_model cell_line Cancer Cell Line gene_expression Gene Expression cell_line->gene_expression mutation Somatic Mutations cell_line->mutation copy_number Copy Number Variation cell_line->copy_number gene_expression->ensemble_model mutation->ensemble_model copy_number->ensemble_model prediction Predicted Drug Response (Sensitive/Resistant) ensemble_model->prediction

Caption: Logical flow for drug response prediction.

This diagram shows the logical flow of using an ensemble model to predict drug response. Molecular data from a cancer cell line, such as gene expression, somatic mutations, and copy number variation, along with information about the drug compound, are used as input to the ensemble model. The model then predicts the drug response, classifying the cell line as either sensitive or resistant to the drug. This predictive capability is crucial for identifying potential therapeutic strategies and personalizing cancer treatment.

A Head-to-Head Comparison of Autophagy Inhibitors: EACC vs. 3-Methyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for dissecting cellular processes and for therapeutic development. This guide provides a comprehensive, data-supported comparison of two commonly used autophagy inhibitors: EACC (Ethyl 2-amino-4-(3-nitrophenyl)-6-(trifluoromethyl)-4,6-dihydropyrimido[2,1-b][1][2]thiazin-8-carboxylate) and 3-Methyladenine (B1666300) (3-MA).

This comparison guide delves into their mechanisms of action, specificity, and efficacy, supported by experimental data. We also provide detailed experimental protocols for key assays used to evaluate their effects.

At a Glance: this compound vs. 3-Methyladenine

FeatureThis compound3-Methyladenine (3-MA)
Mechanism of Action Late-stage autophagy inhibitor; blocks autophagosome-lysosome fusion.[2][3]Early-stage autophagy inhibitor; primarily inhibits class III PI3K (Vps34), blocking autophagosome formation.[4][5]
Target Prevents the loading of SNARE protein Stx17 onto autophagosomes.[2][3]Phosphoinositide 3-kinases (PI3Ks), particularly class III.[4][5]
Specificity Highly specific to the autophagy pathway; does not affect general endo-lysosomal traffic or lysosomal pH.[2][6]Broad specificity; also inhibits class I PI3K, which can have confounding effects on cell signaling, including the PI3K/Akt/mTOR pathway.[4]
Reversibility Reversible inhibitor.[2][6]Effects can be transient, with prolonged treatment paradoxically promoting autophagy under certain conditions.[4]
Known Off-Target Effects No significant off-target effects on the endo-lysosomal system have been reported.[2][6]Can induce caspase-dependent cell death, affect cell viability, and has a dual role in modulating the PI3K/Akt/mTOR pathway.[3]
Solubility & Potency Effective at micromolar concentrations.Requires millimolar concentrations and is known for its poor solubility.[4]

Quantitative Performance Data

The following tables summarize key quantitative data for this compound and 3-MA based on published experimental findings.

Table 1: Inhibitory Concentrations

InhibitorCell LineIC50 (Autophagy Inhibition)Typical Working Concentration
This compoundHeLaNot explicitly reported2.5 - 25 µM[2]
3-MethyladenineNRK1.21 mM[4]2.5 - 10 mM[3]
HeLa5 mM[7][8][9]

Table 2: Effects on Autophagy Markers

InhibitorCell LineTreatmentEffect on LC3-IIEffect on p62/SQSTM1
This compoundHeLa10 µM for 2h (starvation)Significant, dose-dependent increase.[2]Accumulation and increased colocalization with LC3.[2]
3-MethyladenineHeLa5 mM for 12-48hSuppression of LC3-I to LC3-II conversion.[3][7][9]Increased levels.[3]
Diabetic Mice Retina10 mg/kg/dayDecreased LC3-II/LC3-I ratio.[10]Further increased expression.[10]

Mechanism of Action and Signaling Pathways

This compound and 3-MA inhibit autophagy at distinct stages, leading to different downstream consequences.

3-Methyladenine (3-MA): As an early-stage inhibitor, 3-MA primarily targets class III PI3K (Vps34), a key enzyme in the initiation of autophagosome formation. By inhibiting Vps34, 3-MA prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, thereby halting the recruitment of downstream autophagy-related (Atg) proteins and the elongation of the autophagosome. However, 3-MA also inhibits class I PI3K, which is a central node in the PI3K/Akt/mTOR signaling pathway that negatively regulates autophagy. This dual activity can lead to complex and sometimes contradictory results.

3-MA_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_I Class I PI3K RTK->PI3K_I PIP3 PIP3 PI3K_I->PIP3 phosphorylates PI3K_III Class III PI3K (Vps34) PIP2 PIP2 Akt Akt PIP3->Akt PI3P PI3P mTORC1 mTORC1 Akt->mTORC1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Autophagosome_Formation Autophagosome Formation 3MA_1 3-Methyladenine 3MA_1->PI3K_I Nutrient_Deprivation Nutrient Deprivation Nutrient_Deprivation->PI3K_III PI3K_III->PI3P phosphorylates PI PI PI3P->Autophagosome_Formation 3MA_2 3-Methyladenine 3MA_2->PI3K_III EACC_Signaling_Pathway Stx17 Stx17 Autophagosome_Stx17 Stx17-loaded Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome_Stx17->Autolysosome Fusion Lysosome Lysosome This compound This compound Autophagosome Autophagosome This compound->Autophagosome inhibits Stx17 loading LC3_Western_Blot_Workflow Lysis 2. Cell Lysis (RIPA buffer with protease inhibitors) Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (12-15% gel for LC3 separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-LC3B) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL substrate and imaging) Secondary_Ab->Detection Analysis 10. Analysis (Quantify LC3-I and LC3-II bands) Detection->Analysis

References

Safety Operating Guide

Navigating Laboratory Waste: Proper Disposal Procedures for EACC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. The term "EACC" can refer to two distinct entities in a laboratory context: a specific chemical compound used in research or the East African Community's standards for chemical handling. This guide provides essential safety and logistical information for the proper disposal procedures relevant to both interpretations.

Part 1: Disposal of this compound, the Chemical Compound

This compound is a reversible autophagy inhibitor used in molecular biology research.[1][2][3] As with any chemical, the primary source for disposal information is its Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound is not readily found, the following procedures are based on general best practices for the disposal of similar research-grade chemical compounds.

General Disposal Principles for Research-Grade Chemicals

Unused or waste this compound, including contaminated lab materials, should be treated as hazardous chemical waste. Proper disposal is essential to protect human health and the environment.

Key Experimental Protocol: Chemical Waste Segregation

The first step in proper chemical waste disposal is segregation at the point of generation. This protocol outlines the basic steps for segregating chemical waste in a laboratory setting.

Methodology:

  • Container Selection: Choose a waste container that is compatible with the chemical waste. For many organic compounds like this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate. Ensure the container has a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name ("this compound, reversible autophagy inhibitor"). Include the date when the first waste is added. Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix incompatible waste streams. This compound waste should be collected separately from other chemical wastes unless they are known to be compatible. In general, segregate waste into the following categories:

    • Halogenated Organic Solvents

    • Non-Halogenated Organic Solvents

    • Aqueous Acidic Waste

    • Aqueous Basic Waste

    • Solid Chemical Waste

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Full: Once the container is full, or if work with this compound is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not overfill containers.

Quantitative Data: Satellite Accumulation Area Limits

The following table summarizes the typical accumulation limits for hazardous waste in a laboratory setting, as regulated by agencies like the U.S. Environmental Protection Agency (EPA).

Waste TypeMaximum VolumeAccumulation Time Limit (once full)
Hazardous Waste55 gallons3 days
Acutely Hazardous Waste (P-list)1 quart (liquid) or 1 kg (solid)3 days

Source: U.S. Environmental Protection Agency (EPA) regulations.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EACC_Disposal_Workflow start This compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated solid_liquid Solid or Liquid Waste? is_contaminated->solid_liquid Yes non_hazardous non_hazardous is_contaminated->non_hazardous No (Dispose as non-hazardous waste) solid_waste Collect in Solid Hazardous Waste Container solid_liquid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container solid_liquid->liquid_waste Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

This compound Chemical Waste Disposal Workflow

Part 2: Adherence to East African Community (EAC) Standards

For laboratories operating within the East African Community (EAC) member states (Burundi, Democratic Republic of Congo, Kenya, Rwanda, South Sudan, Tanzania, and Uganda), "this compound" may refer to the standards and regulations set forth by the community. The EAC is working to harmonize policies and laws related to waste management, including hazardous and chemical waste.[6][7]

Laboratories in this region must adhere to the specific waste management guidelines established by the national environmental and standards bodies of their respective countries, which align with the overarching EAC framework.

General Principles of Laboratory Waste Management under EAC Guidelines

While specific regulations may vary by member state, the following general principles for the management of laboratory waste are broadly applicable and consistent with international best practices.

  • Waste Minimization: Implement practices to reduce the volume of hazardous waste generated. This can include ordering smaller quantities of chemicals and optimizing experimental procedures.

  • Harmonized Standards: Be aware of and comply with the harmonized East African Standards (EAS) for chemical handling and disposal as they are implemented in your country.

  • Capacity Building: Ensure all laboratory personnel are trained in the proper procedures for hazardous waste management.

  • Collaboration: Work with national and regional bodies to stay informed about the latest regulations and best practices.

Signaling Pathway for Regulatory Compliance

The following diagram illustrates the flow of regulatory authority and compliance for laboratory waste management within the EAC framework.

EAC_Compliance_Pathway eac East African Community (EAC) Sets overarching policies eas East African Standards (EAS) Develops harmonized standards eac->eas member_states National Standards Bodies (e.g., KEBS, TBS, UNBS) Adopt and enforce standards eas->member_states institution Research Institution / Company Develops internal EHS policies member_states->institution lab Individual Laboratory Implements disposal procedures institution->lab

References

Essential Safety and Logistical Information for Handling EACC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for EACC (ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate) was not available. The following guidance is based on best practices for handling structurally similar compounds, including halogenated nitroaromatic compounds and thiophene (B33073) derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Classification

  • Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin and eye irritation.

  • Environmental Hazard: Potential to be harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield should be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A flame-resistant lab coat is essential. For procedures with a higher risk of exposure, chemical-resistant coveralls should be considered.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If handling powders or volatile compounds outside of a fume hood, a certified respirator may be necessary. Consult your EHS department for proper respirator selection and fit-testing.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated and clearly labeled waste container for this compound-contaminated materials.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid the formation of dust and aerosols.

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled with flammable solvents.

    • Ground and bond containers when transferring the material.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store this compound in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Keep away from heat, sparks, and open flames.

Disposal Plan

All this compound waste, including contaminated labware and PPE, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, clearly labeled, and sealed hazardous waste container.
Contaminated Materials Dispose of items such as gloves, bench paper, and pipette tips in a labeled, sealed plastic bag or a dedicated solid hazardous waste container.[2]
Liquid this compound Waste (Solutions) Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Decontamination Decontaminate work surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

Important Disposal Practices:

  • Do not mix halogenated waste with non-halogenated waste.[2]

  • Clearly label all waste containers with the full chemical name and any known hazards.

  • Dispose of all hazardous waste through your institution's EHS-approved waste management program.

Experimental Protocols: General Workflow for Handling this compound

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handle1 Weigh/Measure this compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Dispose of this compound Waste in Labeled Container handle2->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G This compound Spill Response Protocol cluster_response Immediate Response cluster_cleanup Spill Cleanup cluster_disposal Final Steps spill Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate Immediate Area if Necessary alert->evacuate ppe Don Additional PPE if Safe evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain If spill is small and manageable collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose report Report Spill to EHS dispose->report

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。